molecular formula C21H33N3O10 B8103541 DNP-NH-PEG4-C2-Boc

DNP-NH-PEG4-C2-Boc

カタログ番号: B8103541
分子量: 487.5 g/mol
InChIキー: RGSWKQPPFCMJEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DNP-NH-PEG4-C2-Boc is a useful research compound. Its molecular formula is C21H33N3O10 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O10/c1-21(2,3)34-20(25)6-8-30-10-12-32-14-15-33-13-11-31-9-7-22-18-5-4-17(23(26)27)16-19(18)24(28)29/h4-5,16,22H,6-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSWKQPPFCMJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101119326
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-31-1
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction to DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to DNP-NH-PEG4-C2-Boc: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a bifunctional chemical linker instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of this compound in the burgeoning field of targeted protein degradation.

This compound, with the CAS Number 1817735-31-1, is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. Its structure is characterized by three key components: a 2,4-dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine terminus. This heterobifunctional architecture allows for the sequential or orthogonal conjugation of two different molecules, typically a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

The PEG4 spacer provides increased hydrophilicity and optimizes the spatial orientation between the POI and the E3 ligase, a critical factor in the efficiency of the resulting PROTAC. The Boc-protected amine offers a stable yet readily cleavable handle for the attachment of a POI-binding ligand through standard amide bond formation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.

PropertyValue
CAS Number 1817735-31-1
Molecular Formula C₂₁H₃₃N₃O₁₀
Molecular Weight 487.50 g/mol
Appearance Solid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF
Storage Store at -20°C for long-term stability

Role in PROTAC Technology: The Ubiquitin-Proteasome System

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This compound serves as the crucial linker that connects the POI-binding ligand and the E3 ligase ligand, enabling the formation of a stable ternary complex (POI-PROTAC-E3 Ligase).

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism General PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (E3 Ligase Ligand-Linker-POI Ligand) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC Binds Ub Ubiquitin Ub->E3 Degradation Degraded Peptides Proteasome->Degradation PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow Start This compound Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection AmineLinker DNP-NH-PEG4-C2-NH2 Deprotection->AmineLinker AmideCoupling Amide Coupling (HATU, DIPEA, DMF) AmineLinker->AmideCoupling POILigand POI Ligand-COOH POILigand->AmideCoupling CrudePROTAC Crude PROTAC AmideCoupling->CrudePROTAC Purification HPLC Purification CrudePROTAC->Purification FinalPROTAC Final PROTAC Purification->FinalPROTAC

DNP-NH-PEG4-C2-Boc: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-NH-PEG4-C2-Boc is a heterobifunctional molecule featuring a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) linker, and a Boc-protected amine. This unique combination of moieties makes it a versatile tool in biomedical research, particularly in the fields of immunology and targeted protein degradation. The DNP group serves as a well-established hapten for immunological studies, while the PEG linker provides hydrophilicity and spacing. The Boc-protected amine allows for covalent conjugation to other molecules of interest. This guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, along with detailed experimental protocols.

Chemical Structure and Properties

This compound is a PEG-based linker molecule. The structure consists of a 2,4-dinitrophenyl (DNP) group attached to a tetraethylene glycol (PEG4) spacer, which is further linked to a 2-carbon chain terminating in a tert-butyloxycarbonyl (Boc) protected amine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₃₃N₃O₁₀[1]
Molecular Weight 487.50 g/mol [1]
CAS Number 1817735-31-1[1]
Appearance Solid or oilGeneral knowledge
Solubility Soluble in DMSO and other organic solvents. The PEG chain enhances water solubility compared to the parent DNP moiety.[2]

Table 2: Key Structural Components and Their Functions

ComponentFunction
Dinitrophenyl (DNP) Group A well-characterized hapten used to elicit immune responses and for detection with anti-DNP antibodies.
PEG4 Linker A hydrophilic spacer that increases solubility, reduces aggregation, and provides optimal distance for bimolecular interactions.[3][4]
C2 Linker A short alkyl chain that provides additional spacing.
Boc-Protected Amine A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group, which can be deprotected to allow for covalent conjugation to other molecules.

Applications in Targeted Protein Degradation (PROTACs)

This compound is primarily designed as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5]

PROTAC Mechanism of Action

A PROTAC molecule consists of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex.[7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound Binding PROTAC This compound (as PROTAC linker with POI & E3 Ligand attached) E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound Recruitment PROTAC_bound PROTAC POI_bound->PROTAC_bound Ub_chain Polyubiquitin Chain PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub Ub Transfer Facilitation Ub->POI_bound Polyubiquitination Proteasome 26S Proteasome Ub_chain->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action
Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Boc Deprotection: The Boc protecting group is removed from the terminal amine of this compound, usually under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[8]

  • Amide Coupling: The resulting free amine is then coupled to a carboxylic acid-functionalized ligand for the protein of interest (POI) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).[6]

PROTAC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Intermediate DNP-NH-PEG4-C2-NH2 Deprotection->Intermediate Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling POI_Ligand POI Ligand-COOH POI_Ligand->Coupling Final_PROTAC DNP-Linker-POI Ligand (Final PROTAC) Coupling->Final_PROTAC

General PROTAC Synthesis Workflow
Experimental Protocols for PROTAC Evaluation

This protocol is a general guideline for assessing the degradation of a target protein induced by a PROTAC synthesized with this compound.

Materials:

  • Cells expressing the target protein

  • PROTAC molecule

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC (typically in a dose-response manner) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours). Include a positive control with the PROTAC and a proteasome inhibitor to confirm degradation is proteasome-dependent.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[9][10]

Table 3: Representative PROTAC Efficacy Data

PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
NC-1BTKMino2.297[11]
Compound 22HDAC3HCT11644077[12]
CRBN PROTACKRAS G12CNCI-H35830>90[13]

This protocol describes a general method to assess the formation of the ternary complex (POI-PROTAC-E3 ligase).

Materials:

  • Purified recombinant target protein (POI)

  • Purified recombinant E3 ligase complex

  • Fluorescently labeled ligand for either the POI or the E3 ligase

  • PROTAC molecule

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Binary Binding Assays: First, determine the binding affinity of the PROTAC for both the POI and the E3 ligase independently using fluorescence polarization competition assays.

  • Ternary Complex Assay:

    • Prepare a solution of the fluorescently labeled ligand and its corresponding protein (either POI or E3 ligase) at concentrations that result in a stable fluorescence polarization signal.

    • Add increasing concentrations of the PROTAC to this mixture in the absence and presence of the third component (the other protein).

    • Measure the change in fluorescence polarization at each PROTAC concentration.

  • Data Analysis: An increase in fluorescence polarization upon addition of the third component indicates the formation of a stable ternary complex. The data can be used to calculate the cooperativity of binding.[14][15][16]

Applications in Immunology

The dinitrophenyl (DNP) group is a widely used hapten in immunology to study antibody responses and allergic reactions.[17] When conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH), DNP can elicit a robust antibody response.

DNP-IgE Mediated Mast Cell Activation

DNP-conjugated molecules can be used to study IgE-mediated mast cell activation and degranulation, which is a key event in allergic responses.

Mast_Cell_Activation cluster_extracellular Extracellular Space cluster_cell_membrane Mast Cell Membrane cluster_intracellular Intracellular Space DNP_Antigen DNP-conjugated Antigen IgE DNP-specific IgE DNP_Antigen->IgE Cross-linking IgE_Receptor FcεRI Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) IgE_Receptor->Signaling_Cascade Activation IgE->IgE_Receptor Binding Granules Granules (Histamine, etc.) Signaling_Cascade->Granules Induces Degranulation Degranulation Granules->Degranulation Mediator_Release Mediator Release Degranulation->Mediator_Release

DNP-IgE Mediated Mast Cell Activation
Experimental Protocol for Mast Cell Degranulation Assay

This protocol provides a general method for measuring mast cell degranulation in response to a DNP-containing antigen.

Materials:

  • Mast cell line (e.g., RBL-2H3)

  • Anti-DNP IgE antibody

  • DNP-conjugated antigen (e.g., DNP-HSA)

  • Tyrode's buffer or similar

  • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., glycine (B1666218) buffer, pH 10.7)

  • Microplate reader

Procedure:

  • Cell Sensitization: Seed mast cells in a 24-well plate and sensitize them with anti-DNP IgE overnight.

  • Antigen Stimulation: Wash the cells with Tyrode's buffer to remove unbound IgE. Add different concentrations of the DNP-conjugated antigen to the cells and incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants.

  • β-hexosaminidase Assay:

    • Add a portion of the supernatant to a new microplate containing the β-hexosaminidase substrate.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Cell Lysis: Lyse the remaining cells in the original plate with a detergent-containing buffer to measure the total cellular β-hexosaminidase content.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release as (absorbance of supernatant) / (absorbance of supernatant + absorbance of cell lysate) x 100.[18][19][20]

Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. It plays a crucial role in regulating a wide range of cellular processes. The UPS involves a cascade of enzymatic reactions that result in the covalent attachment of ubiquitin to a target protein, marking it for degradation by the 26S proteasome.[21][22]

Ubiquitin_Proteasome_System cluster_polyubiquitination Polyubiquitination Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 Activation ATP ATP ATP->E1 AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (Ub-conjugating enzyme) E1->E2 Conjugation E3 E3 (Ub ligase) E2->E3 Interaction Target_Protein Target Protein E3->Target_Protein Ligation (Ub transfer) Target_Protein->E3 Recognition Poly_Ub_Protein Polyubiquitinated Target Protein Ub1 Ub Target_Protein->Ub1 Proteasome_26S 26S Proteasome Poly_Ub_Protein->Proteasome_26S Degradation Peptides Peptides Proteasome_26S->Peptides Recycled_Ub Recycled Ub Proteasome_26S->Recycled_Ub Ub2 Ub Ub1->Ub2 Ub3 ... Ub2->Ub3

The Ubiquitin-Proteasome System Pathway

Conclusion

This compound is a valuable chemical tool with significant potential in both targeted protein degradation and immunological research. Its well-defined structure, incorporating a versatile DNP hapten and a flexible PEG linker with a reactive handle, allows for its application in the rational design of PROTACs and in the study of immune cell signaling. The experimental protocols provided in this guide offer a starting point for researchers to explore the utility of this molecule in their specific areas of investigation. As the fields of targeted protein degradation and immunology continue to advance, the applications of such precisely engineered chemical probes are likely to expand, opening new avenues for therapeutic development and a deeper understanding of biological processes.

References

In-depth Technical Guide: DNP-NH-PEG4-C2-Boc (CAS number 1817735-31-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DNP-NH-PEG4-C2-Boc

This compound, with CAS number 1817735-31-1, is a specialized chemical reagent designed as a PEG-based linker for the synthesis of PROTACs.[1][2][3][4][5] PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to selectively eliminate target proteins of interest, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.[1][2]

The structure of this compound incorporates three key functional components:

  • A DNP (2,4-Dinitrophenyl) group , which can serve as a binding moiety or a handle for further chemical modification.

  • A tetra-polyethylene glycol (PEG4) spacer, which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

  • A Boc (tert-Butyloxycarbonyl) protected amine , which allows for controlled, sequential conjugation to other molecular components during PROTAC synthesis.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below, based on information from various chemical suppliers.

PropertyValueReference
CAS Number 1817735-31-1[1][3]
Molecular Formula C21H33N3O10[1]
Molecular Weight 487.50 g/mol [1]
Appearance SolidN/A
Purity Typically >95% or >98% depending on the supplierN/A
Solubility Soluble in DMSO, DMFN/A
Storage Recommended storage at -20°C for long-term stabilityN/A

Role in PROTAC Technology

The fundamental role of a linker in a PROTAC is to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The choice and design of the linker are critical for the efficacy of the PROTAC.

The this compound linker offers several advantageous features for PROTAC development:

  • Hydrophilicity: The PEG4 chain improves the aqueous solubility of the PROTAC, which can enhance cell permeability and overall bioavailability.

  • Flexibility and Length: The length of the PEG spacer is crucial for optimal ternary complex formation (POI-PROTAC-E3 ligase), and the flexibility of the chain can accommodate the necessary conformational adjustments.

  • Controlled Synthesis: The Boc-protected amine provides a reactive handle for covalent attachment to either the POI-binding ligand or the E3 ligase ligand, after a deprotection step. This allows for a modular and controlled synthetic strategy.

General PROTAC Mechanism of Action

The signaling pathway for a generic PROTAC is depicted below.

PROTAC_Mechanism PROTAC PROTAC (containing this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (Protein of Interest) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of action for a PROTAC, leading to the degradation of a target protein.

Representative Experimental Protocols

While specific protocols for this compound are not available, the following sections describe a generalized workflow for the synthesis and evaluation of a PROTAC, where this linker could be utilized.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process. The this compound linker would typically be incorporated after the synthesis of the individual ligands for the target protein and the E3 ligase.

PROTAC_Synthesis_Workflow cluster_ligand_synthesis Ligand Preparation cluster_linker_modification Linker Functionalization cluster_conjugation PROTAC Assembly cluster_purification Purification and Characterization POI_ligand Synthesize/Obtain POI Ligand with reactive handle Coupling1 Couple Linker to first ligand POI_ligand->Coupling1 E3_ligand Synthesize/Obtain E3 Ligase Ligand with reactive handle Coupling2 Couple Intermediate to second ligand E3_ligand->Coupling2 Boc_deprotection Boc Deprotection of This compound Linker_activation Activate Linker for Coupling (e.g., NHS ester) Boc_deprotection->Linker_activation Linker_activation->Coupling1 Intermediate Purify Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Purification by HPLC Final_PROTAC->Purification Characterization Characterization by LC-MS and NMR Purification->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure to obtain the deprotected amine linker.

Step 2: Coupling to the First Ligand (e.g., POI Ligand with a Carboxylic Acid Handle)

  • Dissolve the POI ligand and the deprotected linker in an anhydrous solvent such as dimethylformamide (DMF).

  • Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the formation of the ligand-linker conjugate by LC-MS.

  • Upon completion, purify the product using high-performance liquid chromatography (HPLC).

Step 3: Coupling to the Second Ligand (e.g., E3 Ligase Ligand)

  • The purified ligand-linker intermediate can then be coupled to the second ligand using a similar peptide coupling strategy, assuming appropriate functional handles are present.

  • Alternatively, if the DNP group is intended for reaction, a suitable chemical transformation would be employed.

Step 4: Final Purification and Characterization

  • The final PROTAC molecule is purified by preparative HPLC.

  • The identity and purity of the final compound are confirmed by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Evaluation of PROTAC Activity

Once synthesized, the PROTAC's biological activity needs to be assessed.

Western Blotting to Measure Protein Degradation:

  • Culture a relevant cell line that expresses the target protein.

  • Treat the cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a secondary antibody and visualize the protein bands.

  • Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations and time points.

Cell Viability Assays (e.g., MTT or CellTiter-Glo):

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC.

  • After a set incubation period (e.g., 72 hours), add the viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) to determine the effect of the PROTAC on cell proliferation and viability.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its PEGylated structure is designed to impart favorable physicochemical properties to the final molecule, while the protected amine allows for a controlled and modular synthetic approach. Although specific applications of this linker in the scientific literature are not yet prominent, its characteristics make it a suitable candidate for the development of novel protein degraders. Researchers and drug development professionals can leverage such linkers to explore new therapeutic strategies based on targeted protein degradation. The provided general protocols and diagrams serve as a foundational guide for the design and evaluation of PROTACs utilizing this or similar linkers.

References

An In-depth Technical Guide to DNP-NH-PEG4-C2-Boc: A Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNP-NH-PEG4-C2-Boc, a bifunctional chemical linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core mechanism of action, which is intrinsically linked to the broader function of PROTACs, and provide detailed experimental protocols and conceptual data for its application in targeted protein degradation.

Introduction: The Role of this compound in the PROTAC Mechanism

This compound is a heterobifunctional molecule containing three key components:

  • A Dinitrophenyl (DNP) Group: A well-known hapten, which in the context of a PROTAC, can serve as a "warhead" or ligand for a specific protein of interest (POI).

  • A PEGylated Linker (-NH-PEG4-C2-): A 4-unit polyethylene (B3416737) glycol chain with an ethyl spacer. This linker's primary role is to connect the two ends of the PROTAC, providing the necessary length and spatial orientation to facilitate the interaction between the target protein and an E3 ubiquitin ligase. The PEG component also enhances the solubility of the final PROTAC molecule.

  • A Boc-Protected Amine (-Boc): The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. Its presence allows for the controlled, stepwise assembly of the PROTAC. The Boc group must be chemically removed to reveal a reactive primary amine, which can then be conjugated to the second component of the PROTAC, typically a ligand for an E3 ubiquitin ligase.

The "mechanism of action" of this compound is therefore not that of a standalone therapeutic agent, but rather as a crucial component in the construction of a PROTAC. The final, assembled PROTAC's mechanism of action is to induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.

The PROTAC Mechanism of Action

PROTACs are designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (DNP-Linker-E3 Ligand) POI Target Protein (POI) (Binds to DNP) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Binds Ub_POI Polyubiquitinated POI Ub Ubiquitin E3_Ligase->Ub Transfers Ub->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: The general mechanism of action for a PROTAC molecule.

Synthesis of a PROTAC Using this compound

The synthesis of a functional PROTAC using this linker involves a two-step process: deprotection followed by conjugation.

Synthesis_Workflow Start This compound Step1 Step 1: Boc Deprotection (e.g., TFA in DCM) Start->Step1 Intermediate DNP-NH-PEG4-C2-NH2 (Deprotected Linker) Step1->Intermediate Step2 Step 2: Amide Coupling (e.g., HATU, DIPEA) Intermediate->Step2 E3_Ligand E3 Ligase Ligand (with -COOH group) E3_Ligand->Step2 Final_PROTAC Final PROTAC Molecule (DNP-Linker-E3 Ligand) Step2->Final_PROTAC

Caption: A typical workflow for synthesizing a PROTAC using this compound.

Experimental Protocols

The following are standard, representative protocols for the key steps in synthesizing a PROTAC using this compound and for evaluating its activity.

Protocol for Boc Deprotection

Objective: To remove the Boc protecting group to yield a free primary amine.

  • Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (B109758) (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Purification: The resulting crude amine salt can be used directly in the next step or purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Amide Coupling (Conjugation to E3 Ligase Ligand)

Objective: To form a stable amide bond between the deprotected linker and a carboxylic acid-containing E3 ligase ligand.

  • Activation: Dissolve the E3 ligase ligand (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of the deprotected DNP-NH-PEG4-C2-NH2 linker (1.2 equivalents) in DMF to the activated E3 ligase ligand solution.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 0.1 M HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or RP-HPLC to obtain the final PROTAC molecule.

Quantitative Data and Characterization

After synthesis, the resulting PROTAC must be characterized to determine its efficacy. The following tables present hypothetical yet representative data for a PROTAC synthesized using the this compound linker.

Table 1: Binding Affinities of a Hypothetical DNP-based PROTAC
ComponentBinding TargetTechnique UsedDissociation Constant (Kd)
DNP-Linker-E3 Ligand (PROTAC)Target Protein (POI)SPR / ITC50 nM
DNP-Linker-E3 Ligand (PROTAC)E3 Ligase (e.g., VHL)SPR / ITC150 nM
Parent DNP compoundTarget Protein (POI)SPR / ITC45 nM
Parent E3 Ligase LigandE3 Ligase (e.g., VHL)SPR / ITC130 nM

SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry

Table 2: In Vitro Degradation Profile of a Hypothetical DNP-based PROTAC
Assay TypeCell LineTreatment TimeDC50 (Degradation)Dmax (Max Degradation)
Western Blot AnalysisHeLa18 hours25 nM>90%
In-Cell WesternHEK29318 hours30 nM~95%
Mass SpectrometryJurkat24 hours20 nM>95%

DC50: Concentration of PROTAC required to induce 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Logical Workflow for PROTAC Evaluation

The following diagram outlines the logical steps involved in testing the efficacy of a newly synthesized PROTAC.

Evaluation_Workflow Start Synthesized PROTAC Biochem_Assay Biochemical Assays (e.g., SPR, ITC) Start->Biochem_Assay Cell_Assay Cell-Based Assays (e.g., Western Blot, qPCR) Start->Cell_Assay Ternary_Complex Confirm Ternary Complex Formation Biochem_Assay->Ternary_Complex Degradation_Assay Quantify Protein Degradation (DC50, Dmax) Cell_Assay->Degradation_Assay Mechanism_Validation Mechanism Validation (e.g., Proteasome Inhibitor Rescue) Ternary_Complex->Mechanism_Validation Degradation_Assay->Mechanism_Validation Result Effective PROTAC Candidate Mechanism_Validation->Result

Caption: Logical workflow for the evaluation of a novel PROTAC molecule.

The Strategic Role of DNP-NH-PEG4-C2-Boc in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have gained prominence for their ability to enhance solubility and modulate cell permeability. This guide provides an in-depth technical overview of the role and application of DNP-NH-PEG4-C2-Boc, a specific PEG-based linker, in the development of novel PROTACs.

Core Principles of PEG Linkers in PROTACs

PEG linkers are integral to modern PROTAC design due to their unique properties that address common challenges in developing drug-like molecules.

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The incorporation of hydrophilic PEG chains can significantly improve their solubility, which is crucial for both in vitro assays and in vivo applications.[1]

  • Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers may allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating cell entry.[1]

  • Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for the effective formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG4 unit in this compound provides a specific length and degree of flexibility that can be optimal for certain target-E3 ligase pairs.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1817735-31-1
Molecular Formula C₂₁H₃₃N₃O₉
Molecular Weight 487.50 g/mol
Appearance Solid
Purity Typically >95%
Solubility Soluble in DMSO, DMF

General Experimental Protocol for PROTAC Synthesis using this compound

The following is a generalized protocol for the synthesis of a PROTAC using this compound. This protocol assumes the coupling of a POI ligand containing a carboxylic acid to the deprotected amine of the linker, followed by coupling to an E3 ligase ligand.

Step 1: Boc Deprotection of this compound
  • Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M HCl).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for the removal of the Boc group by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt of the DNP-NH-PEG4-C2 linker.

Step 2: Amide Coupling with POI Ligand
  • Dissolve the POI ligand (containing a carboxylic acid) in a suitable aprotic solvent such as DMF or DCM.

  • Add a coupling agent, such as HATU or HBTU, and an amine base, such as diisopropylethylamine (DIPEA).

  • Stir the mixture for a few minutes to activate the carboxylic acid.

  • Add the deprotected DNP-NH-PEG4-C2 linker (from Step 1) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the resulting intermediate by column chromatography.

Step 3: Final Coupling with E3 Ligase Ligand
  • The subsequent coupling step will depend on the reactive handle of the E3 ligase ligand and the remaining functional group on the linker-POI ligand intermediate. Assuming the E3 ligase ligand has a carboxylic acid, a similar amide coupling protocol as described in Step 2 would be followed after appropriate functional group manipulation of the DNP-containing end of the linker, if necessary.

Case Study: The Impact of PEG Linker Length on BRD4-Targeting PROTACs

While specific data for PROTACs using this compound is unavailable, studies on other PROTACs, such as those targeting the BET bromodomain protein BRD4, provide valuable insights into the role of PEG linker length. The following data is illustrative of the impact of PEG linker length on the performance of a JQ1-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase.

LinkerDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355851.215
PEG420952.525
PEG515>982.122
PEG630921.818

This data is representative and compiled from general knowledge of PROTAC development; it is not from a single, specific study.

The data illustrates that a PEG4 linker in this context provides a favorable balance of high degradation potency (low DC₅₀), high maximal degradation (Dₘₐₓ), and good cell permeability and oral bioavailability. This highlights the critical importance of optimizing linker length for each specific PROTAC system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of PROTAC action and a typical workflow for PROTAC development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow Design PROTAC Design (POI Ligand, E3 Ligand, Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assay Biochemical Assays (Binding Affinity) Synthesis->Biochemical_Assay Cellular_Assay Cellular Assays (Degradation, Cytotoxicity) Biochemical_Assay->Cellular_Assay In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Cellular_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Design

Caption: A typical workflow for the development of PROTACs.

Conclusion

This compound represents a valuable chemical tool for the construction of PROTACs. Its PEG4 element offers a means to enhance the solubility and permeability of the resulting molecule, while its bifunctional nature allows for a modular and flexible approach to PROTAC synthesis. The selection of the appropriate linker is a critical step in the design of a successful PROTAC, and linkers such as this compound provide researchers with the components needed to systematically explore the impact of linker composition and length on PROTAC efficacy. As the field of targeted protein degradation continues to advance, the rational design and application of well-defined linkers will be paramount in the development of the next generation of protein-degrading therapeutics.

References

Navigating Targeted Protein Degradation: A Technical Guide to DNP-NH-PEG4-C2-Boc and Related PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature and patent databases do not contain specific quantitative data (e.g., DC50, Dmax, binding affinities) or detailed experimental protocols for PROTACs synthesized using the specific linker DNP-NH-PEG4-C2-Boc. Therefore, this guide provides a comprehensive framework for the utilization of PEG-based Boc-protected amine linkers, a class to which this compound belongs, in the field of targeted protein degradation. The experimental protocols and data tables presented herein are representative examples for this class of linkers and should be adapted and optimized for specific research applications.

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, TPD strategies, such as proteolysis-targeting chimeras (PROTACs), lead to the complete removal of the target protein.

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.

PEG-based linkers, like this compound, are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which can be crucial for optimal ternary complex formation.[4][5] The Boc (tert-Butyloxycarbonyl) protecting group on a terminal amine allows for a modular and controlled synthesis of the final PROTAC molecule.

Core Concepts and Mechanism of Action

The primary mechanism of action for a PROTAC involves hijacking the UPS to induce the degradation of a target protein. This process can be broken down into several key steps, as illustrated in the signaling pathway below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., using this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_POI Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis of a PROTAC Using a Boc-NH-PEG4-C2 Linker

The synthesis of a PROTAC using a linker like this compound typically involves a two-step process: deprotection of the Boc group followed by coupling with the second ligand. The "DNP" (dinitrophenyl) group in the specified linker's name is likely a protecting group for the amine, which would be removed during the synthesis.

The following diagram illustrates a generalized workflow for PROTAC synthesis.

PROTAC_Synthesis_Workflow start Start Materials: - POI Ligand-COOH - E3 Ligand-OH - Boc-NH-PEG4-C2-Linker-X step1 Step 1: Couple E3 Ligand to Linker start->step1 intermediate1 Intermediate 1: E3 Ligand-Linker-NH-Boc step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 Intermediate 2: E3 Ligand-Linker-NH2 step2->intermediate2 step3 Step 3: Couple POI Ligand intermediate2->step3 final_protac Final PROTAC: POI Ligand-Linker-E3 Ligand step3->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: A generalized synthetic workflow for a PROTAC molecule.

Data Presentation: Evaluating PROTAC Efficacy

The evaluation of a novel PROTAC involves a series of assays to determine its binding affinity, ability to form a ternary complex, and its efficiency and selectivity in degrading the target protein. The key parameters are summarized in the tables below.

Table 1: Representative Binding and Ternary Complex Formation Data

ParameterDescriptionRepresentative Value
Binary Binding Affinity (Kd)
Kd (PROTAC to POI)Binding affinity of the PROTAC to the isolated Protein of Interest.100 nM
Kd (PROTAC to E3 Ligase)Binding affinity of the PROTAC to the isolated E3 Ligase.250 nM
Ternary Complex Formation
Cooperativity (α)A measure of the favorable or unfavorable interactions upon forming the ternary complex. α > 1 indicates positive cooperativity.5
Ternary Complex KdThe dissociation constant of the fully formed POI-PROTAC-E3 ligase complex.20 nM

Table 2: Representative Cellular Degradation Data

ParameterDescriptionRepresentative Value
DC50 The concentration of the PROTAC required to degrade 50% of the target protein in cells.50 nM
Dmax The maximum percentage of protein degradation achieved at high PROTAC concentrations.>90%
Degradation Rate (t1/2) The time required to degrade 50% of the target protein at a specific PROTAC concentration.4 hours
Selectivity The degradation of the target protein versus other cellular proteins (often assessed by proteomics).High selectivity for POI

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. Below are generalized protocols for key experiments.

PROTAC Synthesis: Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) to the deprotected amine of the linker.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction:

    • Add a solution of the deprotected amine-linker intermediate (1.1 eq) in anhydrous DMF to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-16 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer, concentrate it, and purify the crude product by flash chromatography or preparative HPLC.

    • Characterize the final PROTAC by LC-MS and NMR.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation.

  • Immobilization:

    • Immobilize the purified E3 ubiquitin ligase onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding kinetics (ka, kd) and affinity (Kd).

    • Inject a series of concentrations of the POI over the E3 ligase surface to confirm no direct interaction.

  • Ternary Complex Analysis:

    • Inject a constant concentration of the POI mixed with a series of concentrations of the PROTAC over the E3 ligase surface.

    • The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

    • Fit the data to appropriate binding models to determine the ternary complex kinetics and affinity.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.

  • Reaction Setup:

    • In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the target POI in an appropriate reaction buffer.

  • Initiation of Reaction:

    • Add the PROTAC (at various concentrations) or DMSO (as a vehicle control) to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using an antibody against the POI to detect the appearance of higher molecular weight bands corresponding to the ubiquitinated POI.

Cellular Protein Degradation Assay (Western Blot)

This is the standard method to quantify the extent of target protein degradation in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or DMSO for a specific duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations and separate the lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with a primary antibody against the POI.

    • Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence substrate.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Conclusion and Future Directions

The use of PEG-based linkers is a well-established strategy in the design of effective PROTACs. While specific data for this compound is not yet in the public domain, the principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate PROTACs using this and similar linkers. The continued exploration of linker chemistry and a deeper understanding of the structural biology of ternary complexes will undoubtedly accelerate the development of novel and highly selective protein degraders for a wide range of diseases.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[4] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[6] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[3][5] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments. This enhanced solubility is crucial not only for formulation and administration but also for ensuring that the PROTAC remains in solution within the cellular milieu to engage its targets.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[7] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[4] The length and flexibility of the PEG linker are critical determinants in achieving the optimal geometry for this complex, which is a prerequisite for efficient ubiquitination of the target protein.[8] A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing complex formation. Conversely, a linker that is too long might not effectively bring the two proteins into proximity, resulting in a non-productive complex. The degradation efficiency of a PROTAC is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁶ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 3: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG3 5585
PEG4 2095
PEG5 15>98
PEG6 3092

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[1] A lower DC50 value indicates higher potency, and Dmax represents the maximum percentage of target protein degradation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne).

  • E3 ligase ligand with a complementary functional group.

  • Bifunctional PEG linker (e.g., Amine-PEG-Carboxylic Acid).

  • Coupling reagents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Procedure:

  • Step 1: Synthesis of POI-Linker Intermediate. This step involves the formation of an amide bond between the carboxylic acid of the Hydroxy-PEG12-acid linker and an amine-functionalized POI ligand.[8]

    • Dissolve the bifunctional PEG linker (1.0 equivalent) and the POI ligand (1.0 equivalent) in anhydrous DMF.

    • Add the coupling reagents HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution.

    • Add DIPEA (3.0 equivalents) to the reaction mixture and stir at room temperature under a nitrogen atmosphere for 4-6 hours.[8]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate.[8]

  • Step 2: Synthesis of the Final PROTAC. This step involves the coupling of the POI-linker intermediate to the E3 ligase ligand.[8]

    • Dissolve the POI-linker intermediate (1.0 equivalent) and the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

    • Follow the same coupling procedure as described in Step 1.

    • Purify the final PROTAC molecule by preparative HPLC.[8]

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1]

Materials:

  • Cell line expressing the target protein.

  • PROTAC of interest.

  • Cell culture medium and supplements.

  • PBS (phosphate-buffered saline).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density to achieve 70-80% confluency.

    • Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[9]

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer.[9]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.[10]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein and separate them by size using SDS-PAGE.[9]

    • Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

  • Analysis:

    • Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.[1]

    • Calculate DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).[12]

  • PBS buffer (pH 7.4).

  • PROTAC stock solution in DMSO.

  • Analytical instrument for quantification (e.g., LC-MS/MS).

Procedure:

  • Plate Preparation:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[12]

  • Compound Addition:

    • Add buffer to the acceptor wells.[12]

    • Add the PROTAC solution (typically at a final concentration of 1-10 µM in buffer with a low percentage of DMSO) to the donor wells.[12]

  • Incubation:

    • Place the donor plate into the acceptor plate and incubate for a specified period (e.g., 10-20 hours) at room temperature.[12]

  • Quantification:

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Permeability Calculation:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (VA * C_A(t)) / (Area * t * (C_D(t) - C_A(t))) Where:

      • VA is the volume of the acceptor well.

      • C_A(t) is the concentration in the acceptor well at time t.

      • Area is the area of the membrane.

      • t is the incubation time.

      • C_D(t) is the concentration in the donor well at time t.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design PROTAC Design (POI & E3 Ligands, PEG Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Degradation_Assay Western Blot for Degradation (DC50, Dmax) Purification->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) Purification->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Purification->Ternary_Complex_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Degradation_Assay->SAR_Analysis Permeability_Assay->SAR_Analysis Ternary_Complex_Assay->SAR_Analysis SAR_Analysis->Design Iterative Redesign Lead_Candidate Lead PROTAC Candidate SAR_Analysis->Lead_Candidate

A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

DNP-NH-PEG4-C2-Boc solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of DNP-NH-PEG4-C2-Boc

This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, a dinitrophenyl-modified polyethylene (B3416737) glycol compound. The information is intended for researchers, scientists, and professionals in the field of drug development and related scientific disciplines.

Solubility Data

The solubility of a compound is a critical parameter for its handling, formulation, and application in various experimental settings. The following table summarizes the known solubility data for this compound in commonly used laboratory solvents. It is important to note that specific quantitative data for this compound is not widely published in peer-reviewed literature; therefore, the data presented is often derived from supplier technical data sheets.

SolventSolubilityRemarks
DMSO (Dimethyl Sulfoxide)SolubleA common solvent for creating stock solutions of organic molecules.
DMF (Dimethylformamide)SolubleAnother common organic solvent suitable for creating concentrated stock solutions.
WaterSparingly solubleThe PEG4 moiety enhances aqueous solubility, but the DNP and Boc groups contribute to its hydrophobicity.
EthanolSolubleGenerally soluble in alcohols.
MethanolSolubleSimilar to ethanol, it is expected to be a good solvent for this compound.

Note: For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then perform a serial dilution into the aqueous buffer of choice.

Stability Profile

The stability of this compound is crucial for its storage and use in experiments to ensure the integrity of the results. The stability is influenced by factors such as pH, temperature, and light exposure.

ConditionStabilityRemarks
pH Stable at neutral pH (6-8). The Boc (tert-Butyloxycarbonyl) protecting group is labile under acidic conditions (pH < 4) and will be cleaved. The amide bond may be susceptible to hydrolysis under strongly basic conditions (pH > 10) over extended periods.For experiments requiring the integrity of the Boc group, acidic conditions should be avoided.
Temperature For long-term storage, it is recommended to store the solid compound at -20°C or below, desiccated. Solutions, particularly in aqueous buffers, should be prepared fresh. If storage of a solution is necessary, it should be aliquoted and stored at -80°C to minimize degradation from freeze-thaw cycles.Elevated temperatures can accelerate the hydrolysis of the amide and carbamate (B1207046) bonds, especially at non-neutral pH.
Light Exposure While specific photostability data is not readily available, compounds containing aromatic nitro groups, such as the dinitrophenyl group, can be light-sensitive.It is advisable to protect the solid compound and its solutions from direct light by using amber vials or by wrapping containers in aluminum foil. This will prevent potential photodegradation.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of a compound like this compound.

Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer of interest (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (measuring absorbance at the characteristic wavelength for the DNP group) or HPLC.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Stability Assessment via HPLC
  • Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to a final working concentration in the buffer systems to be tested (e.g., buffers at pH 4, 7.4, and 9).

  • Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C) and protect them from light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with a suitable column and mobile phase. Monitor the elution profile using a UV detector.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. The degradation of the compound can be determined by the decrease in its peak area over time relative to the initial time point (t=0). The appearance of new peaks would indicate the formation of degradation products.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess compound to buffer equil1 Agitate at constant temperature prep1->equil1 24-48h sep1 Centrifuge to pellet solid equil1->sep1 quant1 Quantify supernatant concentration (e.g., HPLC, UV-Vis) sep1->quant1

Caption: Workflow for solubility determination.

Stability_Workflow cluster_setup Experimental Setup cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation setup1 Prepare solutions in test buffers (e.g., pH 4, 7.4, 9) setup2 Incubate at various temperatures (e.g., 4°C, 25°C, 37°C) setup1->setup2 sample1 Withdraw aliquots at different time points (t=0, 2, 4...h) setup2->sample1 analysis1 Analyze samples by HPLC sample1->analysis1 data1 Quantify parent compound peak area analysis1->data1 data2 Calculate degradation over time data1->data2

Caption: Workflow for stability assessment.

DNP-NH-PEG4-C2-Boc molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of the PROTAC (Proteolysis Targeting Chimera) linker, DNP-NH-PEG4-C2-Boc. This information is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development in their understanding and potential application of this molecule.

Core Molecular Data

This compound is a heterobifunctional linker containing a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. These components make it a versatile tool in the synthesis of PROTACs, molecules designed to hijack the cell's natural protein degradation machinery to eliminate target proteins.

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 487.50 g/mol [1]
Chemical Formula C21H33N3O10[1]

Structural and Functional Context

This compound serves as a PEG-based PROTAC linker, a critical component that connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG portion of the linker enhances solubility and can influence the stability and cell permeability of the final PROTAC molecule. The DNP and Boc-protected amine groups provide reactive handles for conjugation to other molecules.

The logical relationship of the components of a PROTAC molecule utilizing a linker like this compound is illustrated in the following diagram.

PROTAC_Structure cluster_PROTAC PROTAC Molecule TargetLigand Target Protein Ligand Linker This compound (Linker) TargetLigand->Linker E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand

A diagram illustrating the components of a PROTAC molecule.

Experimental Protocols

While specific, validated experimental protocols for this compound are not publicly available, the following methodologies represent standard approaches for the characterization and quality control of similar PEGylated small molecules and PROTAC linkers. These protocols are provided as a reference and should be adapted and validated for specific experimental contexts.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Objective: To determine the purity of the this compound compound and confirm its molecular weight.

Methodology:

  • HPLC System: A standard reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing 0.1% formic acid.

  • Detection: UV detection at a wavelength appropriate for the DNP chromophore (e.g., 360 nm) and in-line with an electrospray ionization mass spectrometer (ESI-MS).

  • Procedure:

    • Dissolve a small sample of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Inject the sample onto the HPLC system.

    • Run the gradient elution to separate the main compound from any impurities.

    • Analyze the UV chromatogram to assess purity by peak area percentage.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight (expected [M+H]⁺ ≈ 488.50).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR to observe the chemical shifts, integration, and coupling patterns of the protons.

    • ¹³C NMR to observe the chemical shifts of the carbon atoms.

    • 2D NMR experiments (e.g., COSY, HSQC) can be used for more detailed structural assignment.

  • Procedure:

    • Dissolve a sufficient amount of the compound in the chosen deuterated solvent.

    • Acquire the NMR spectra.

    • Process and analyze the spectra to ensure the observed signals are consistent with the expected structure of this compound.

Signaling Pathway and Experimental Workflow

In the context of a PROTAC, this compound is a key component of a molecule that induces the degradation of a target protein. The general workflow for synthesizing and evaluating a PROTAC is depicted below.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation TargetLigand Synthesize/Obtain Target Ligand Conjugation Conjugate Ligands to Linker TargetLigand->Conjugation E3LigaseLigand Synthesize/Obtain E3 Ligase Ligand E3LigaseLigand->Conjugation Linker This compound Linker->Conjugation Purification Purify PROTAC Conjugation->Purification BindingAssay Binding Assays (Target & E3 Ligase) Purification->BindingAssay CellPermeability Cell Permeability Assay Purification->CellPermeability DegradationAssay Target Protein Degradation Assay (e.g., Western Blot) CellPermeability->DegradationAssay FunctionalAssay Cellular Functional Assays DegradationAssay->FunctionalAssay

A flowchart of the general workflow for PROTAC synthesis and evaluation.

References

In-Depth Technical Guide to DNP-NH-PEG4-C2-Boc: A PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNP-NH-PEG4-C2-Boc, a bifunctional linker instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical identity, properties, and its role in the cutting-edge field of targeted protein degradation.

Core Concepts: Understanding this compound

This compound is a chemical tool featuring a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This heterobifunctional architecture allows for the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, forming a PROTAC. The PEG component enhances solubility and optimizes the spatial orientation of the resulting ternary complex, a critical factor for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.

Alternative Names and Synonyms

To facilitate comprehensive literature and database searches, a compilation of alternative names and synonyms for this compound is provided below.

Name Type
This compoundCommon Name
DNP-PEG4-t-butyl esterSynonym
tert-butyl (2-(2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethoxy)ethyl)carbamateFull Chemical Name
1817735-31-1CAS Number
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. These parameters are crucial for experimental design, including reaction conditions and formulation development.

Property Value
Molecular Formula C21H33N3O10
Molecular Weight 487.50 g/mol
Appearance Solid
Purity ≥95%
Solubility Soluble in DMSO

Mechanism of Action: The PROTAC Pathway

PROTACs synthesized using linkers like this compound leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to achieve targeted protein degradation.[1] The PROTAC molecule acts as a bridge, bringing a specific target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]

PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a bifunctional linker like this compound typically follows a structured workflow, from initial ligand selection to the final characterization of the PROTAC molecule.

PROTAC_Synthesis_Workflow Start Start: Select Target Protein and E3 Ligase Ligand_Selection Identify/Synthesize Ligands: - Warhead for Target Protein (with COOH) - E3 Ligase Ligand Start->Ligand_Selection Linker_Prep Prepare this compound Ligand_Selection->Linker_Prep Boc_Deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) Linker_Prep->Boc_Deprotection Coupling Step 2: Amide Coupling (e.g., HATU, DIPEA in DMF) Boc_Deprotection->Coupling Purification Purification (e.g., Preparative HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End Final PROTAC Molecule Characterization->End

A typical workflow for the design and synthesis of PROTACs.
Step 1: Boc Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator to obtain the deprotected amine as a TFA salt.

Step 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand

Materials:

  • Deprotected DNP-NH-PEG4-C2-amine (from Step 1)

  • Carboxylic acid-functionalized ligand (for target protein or E3 ligase)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand and the deprotected DNP-NH-PEG4-C2-amine (TFA salt) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Add DIPEA (typically 2-3 equivalents) to neutralize the TFA salt and facilitate the coupling reaction.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude PROTAC can be purified by preparative high-performance liquid chromatography (HPLC).

Conclusion

This compound serves as a valuable and versatile linker for the construction of PROTACs. Its defined length, PEG composition, and bifunctional nature provide researchers with a reliable tool to explore the vast potential of targeted protein degradation in drug discovery and chemical biology. The methodologies and conceptual frameworks presented in this guide are intended to support the rational design and synthesis of novel PROTAC molecules for a wide range of biological targets.

References

A Technical Guide to DNP-NH-PEG4-C2-Boc: A Key Linker for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DNP-NH-PEG4-C2-Boc, a heterobifunctional linker instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that utilize the cell's own protein disposal machinery to eliminate disease-causing proteins. This guide details the supplier and pricing information for this compound, outlines experimental protocols for its application in PROTAC synthesis and evaluation, and provides visual diagrams of the underlying biological pathways and experimental workflows.

Introduction to this compound as a PROTAC Linker

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that plays a critical role in the design and synthesis of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its length, flexibility, and chemical properties are crucial for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The DNP (2,4-dinitrophenyl) group in this linker can be utilized in various biological applications, while the PEG4 (tetraethylene glycol) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a controlled, stepwise synthesis of the PROTAC, enabling the selective coupling of the E3 ligase ligand and the POI ligand.

Supplier and Pricing Information

The availability and cost of specialized chemical reagents are critical considerations for research and development. Below is a summary of supplier information and pricing for this compound and similar PEG-based linkers. Prices are subject to change and should be confirmed with the respective suppliers.

Product NameSupplierCatalog NumberQuantityPrice (USD)
This compound MedchemExpress HY-130491 10 mg $150
50 mg $450
100 mg $750
DNP-PEG4-NHS esterBroadPharmBP-22396100 mg$340
500 mg$950
1 g$1425
DBCO-C2-PEG4-NH-BocBroadPharmBP-2437825 mg$420
50 mg$680
100 mg$1200
N3-PEG4-C2-NHS esterTargetMolT1514810 mg$35
25 mg$54
50 mg$83
100 mg$123
500 mg$278

Note: The pricing information for this compound from MedchemExpress was obtained directly from their website. Pricing for similar linkers from BroadPharm and TargetMol is provided for comparative purposes. It is recommended to visit the suppliers' websites for the most current pricing and availability.

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The process is catalytic, with a single PROTAC molecule capable of facilitating the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound based) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and the subsequent evaluation of its ability to induce target protein degradation.

General Protocol for PROTAC Synthesis

This protocol describes a general two-step synthesis of a PROTAC molecule using this compound as the linker. The synthesis involves the deprotection of the Boc group followed by coupling with a ligand for the protein of interest.

Materials:

  • This compound

  • Ligand for Protein of Interest (POI) containing a carboxylic acid group

  • Ligand for E3 Ligase containing a reactive group (e.g., an amine for coupling to the DNP end, or pre-functionalized onto the linker)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Step 1: Boc Deprotection of the Linker

  • Dissolve this compound in anhydrous DCM.

  • Add TFA dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine-functionalized linker can be used in the next step without further purification.

Step 2: Coupling of the POI Ligand

  • Dissolve the POI ligand (with a carboxylic acid) in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected DNP-NH-PEG4-C2-amine linker from Step 1 in DMF to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.

PROTAC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection Deprotected_Linker DNP-NH-PEG4-C2-NH2 Deprotection->Deprotected_Linker Coupling Amide Coupling Deprotected_Linker->Coupling POI_Ligand POI Ligand-COOH Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) POI_Ligand->Activation Activated_POI Activated POI Ligand Activation->Activated_POI Activated_POI->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Purification (Chromatography) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: Workflow for PROTAC Synthesis.

Protocol for Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context using Western blotting.

Materials:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

Western_Blot_Workflow Cell_Culture Cell Seeding Treatment PROTAC Treatment (Dose-response) Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Quantification Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Reprobe Strip & Reprobe (Loading Control) Detection->Reprobe Analysis Data Analysis (Quantification) Reprobe->Analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties, including the PEG spacer for improved solubility and the Boc-protected amine for controlled synthesis, make it a key component in the development of novel protein degraders. This guide provides researchers with the necessary information on its procurement, application in PROTAC synthesis, and methods for evaluating the efficacy of the resulting molecules. The provided protocols and diagrams serve as a foundational resource for scientists and professionals in the rapidly advancing field of targeted protein degradation.

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2][3] It is this linker, far from being a mere spacer, that critically dictates the efficacy, selectivity, and drug-like properties of the PROTAC.[1][4] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PROTACs: A Catalytic Cycle of Degradation

PROTAC technology harnesses the cell's native waste disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively destroy targeted proteins.[2][6][7] A PROTAC molecule is a heterobifunctional compound composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a chemical linker connecting the two.[2][4][8]

The mechanism of action is a catalytic cycle:

  • Ternary Complex Formation : Upon entering the cell, the PROTAC simultaneously binds to the POI and an E3 ligase, forming a key ternary complex.[2][4][9] The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[4]

  • Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the surface of the POI.[2][3][7]

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][7]

  • PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can participate in further degradation cycles, enabling its substoichiometric, catalytic action.[4][9][10]

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_binding Binding cluster_degradation Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex E1, E2 enzymes Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

PROTAC-mediated protein degradation pathway.

The Pivotal Role of PEG Linkers

While the POI and E3 ligase ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy and drug-like properties.[4] Linker design involves a multi-parameter optimization of its length, rigidity, and chemical composition to properly orient the POI and E3 ligase for efficient ubiquitination.[4] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are the most common motif used in PROTACs, primarily due to their flexibility and hydrophilicity.[1][5][11]

Key Advantages of PEG Linkers:

  • Enhanced Solubility : PROTACs are often large, complex molecules that fall outside Lipinski's "rule of five" and suffer from poor aqueous solubility.[4] The ether oxygens in the PEG backbone are hydrophilic and can act as hydrogen bond acceptors, increasing the PROTAC's water solubility and compatibility with physiological environments.[1][6]

  • Modulation of Cell Permeability : The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations.[1] This folding can shield the polar surface area, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[1] However, the optimal number of PEG units must be empirically determined, as excessive PEGylation can decrease cellular uptake.[1]

  • Facilitation of Ternary Complex Formation : The conformational flexibility of PEG linkers is a significant advantage in early-stage PROTAC development.[4] This flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry.[4] This reduces the entropic penalty of binding and can facilitate favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity.[4]

PEG_Linker_Properties Key Properties of PEG Linkers in PROTACs PEG_Linker PEG Linker Solubility Increased Solubility PEG_Linker->Solubility Hydrophilic nature Permeability Modulated Permeability PEG_Linker->Permeability Folding shields polarity Flexibility Conformational Flexibility PEG_Linker->Flexibility Ternary_Complex Productive Ternary Complex Formation Flexibility->Ternary_Complex Overcomes entropic penalty

Key properties of PEG linkers in PROTACs.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be optimized for each POI-E3 ligase pair.[4] A linker that is too short may prevent the formation of the ternary complex, while a linker that is too long can lead to unproductive binding modes and a decrease in degradation efficiency, often referred to as a "hook effect".[4] The following tables summarize quantitative data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the impact of varying PEG linker lengths on performance.[12]

Table 1: In Vitro Degradation of BRD4 by JQ1-PEG-VHL PROTACs [12]

Linker DC₅₀ (nM) Dₘₐₓ (%)
PEG3 55 85
PEG4 20 95
PEG5 15 >98
PEG6 30 92

Data synthesized from published studies focusing on JQ1-based BRD4 degraders recruiting the VHL E3 ligase.[12]

  • DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.[12]

  • Dₘₐₓ: Maximum percentage of target protein degradation.[12]

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [12]

Linker Permeability (Papp, 10⁻⁶ cm/s) Oral Bioavailability (%)
PEG3 1.2 15
PEG4 2.5 28
PEG5 3.1 35
PEG6 2.8 31

Data synthesized from published studies.[12]

  • Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[12]

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[12]

As the data indicates, a PEG5 linker provided the optimal balance of degradation potency, cell permeability, and oral bioavailability for this specific BRD4-targeting PROTAC series.[12] This underscores the necessity of empirical linker length optimization in PROTAC development.[12]

Experimental Protocols and Evaluation Workflow

A systematic evaluation of a PROTAC's mechanism of action requires a suite of biophysical, biochemical, and cell-based assays.[13]

PROTAC_Workflow General Experimental Workflow for PROTAC Evaluation Design PROTAC Design & Synthesis Binding 1. Binary Binding Assays (SPR, ITC, FP) Design->Binding Ternary 2. Ternary Complex Formation (SPR, AlphaLISA, FRET) Binding->Ternary Ubiquitination 3. Ubiquitination Assay (IP/Western, AlphaLISA) Ternary->Ubiquitination Degradation 4. Cellular Degradation Assay (Western Blot, HiBiT) Ubiquitination->Degradation Cellular 5. Cellular Phenotype (Viability, Apoptosis) Degradation->Cellular PK 6. In Vivo PK/PD & Efficacy Cellular->PK

General workflow for PROTAC design and evaluation.
Protocol 1: Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. It is highly effective for characterizing the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[14][15]

Objective: To determine the binding affinity and kinetics (ka, kd, KD) of the ternary complex.

Methodology:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface via amine coupling.

  • Binary Interaction (Control): Inject a series of concentrations of the POI over the E3 ligase surface to confirm no direct interaction exists.

  • Ternary Complex Analysis: a. Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. b. Inject these pre-incubated solutions over the immobilized E3 ligase surface. c. Alternatively, inject a fixed concentration of the PROTAC followed by co-injection with varying concentrations of the POI.

  • Data Acquisition: Measure the change in response units (RU) over time to generate sensorgrams for each concentration.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A high-affinity KD value indicates stable ternary complex formation.[15]

Protocol 2: Target Protein Degradation Assay via Western Blot

This is the most common method to directly quantify the reduction in target protein levels following PROTAC treatment in a cellular context.[12][]

Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of total protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. c. Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading. d. Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Target Protein Ubiquitination Assay via Immunoprecipitation (IP)

This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome pathway by detecting the polyubiquitination of the POI.[17]

Objective: To detect an increase in polyubiquitinated POI upon PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate and treat cells with the PROTAC (at a concentration known to induce degradation, e.g., 5x DC₅₀) and a vehicle control for a shorter time period (e.g., 1-4 hours). Crucially, co-treat the cells with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins that would otherwise be degraded.

  • Cell Lysis: Lyse the cells in a denaturing IP lysis buffer (containing 1% SDS) to disrupt protein-protein interactions. Heat the lysates (e.g., 95°C for 5 minutes) and then dilute with a non-denaturing buffer to reduce the SDS concentration.

  • Immunoprecipitation: a. Pre-clear the lysates with Protein A/G agarose (B213101) beads. b. Incubate the cleared lysates with a primary antibody specific to the POI overnight at 4°C to form antibody-antigen complexes. c. Add fresh Protein A/G agarose beads to capture the immune complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Perform Western blotting on the eluted samples as described in Protocol 2.

  • Detection: Probe one membrane with an antibody against Ubiquitin to detect the characteristic high-molecular-weight smear indicative of polyubiquitination. Probe a parallel membrane with the POI antibody to confirm the successful immunoprecipitation of the target protein. An increased ubiquitin smear in the PROTAC-treated sample compared to the control confirms PROTAC-induced ubiquitination of the POI.[17]

Conclusion and Future Outlook

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology, computational modeling, and a deeper understanding of the complex interplay between the linker, the POI, and the E3 ligase will continue to enable the design of PROTACs with superior potency, selectivity, and drug-like properties, further solidifying their role as a transformative therapeutic modality.[18][19]

References

introduction to Boc protection in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc Protection in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use stems from its robustness under a variety of reaction conditions and, crucially, its facile removal under mild acidic conditions. This technical guide provides a comprehensive overview of the theory and practice of Boc protection, including detailed reaction mechanisms, experimental protocols, and quantitative data to inform synthetic strategy.

Core Principles of Boc Protection

The Boc group is typically introduced to an amine via reaction with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O). This reaction converts the nucleophilic and basic amine into a less reactive carbamate (B1207046), effectively masking its reactivity.[1][2] The protecting group is stable to most nucleophiles and bases, allowing for selective reactions at other sites within the molecule.[3]

Deprotection is most commonly achieved using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate to regenerate the amine.[4][5] This acid lability is a key feature of the Boc group, enabling its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group), a concept known as orthogonal protection.[6]

Mechanism of Boc Protection and Deprotection

Boc Protection

The introduction of the Boc group is a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the carbonyl carbons of Boc anhydride. In the presence of a base, the amine is deprotonated, increasing its nucleophilicity. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable byproducts tert-butanol (B103910) and carbon dioxide.[1]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Base Base Base->Amine Deprotonation Boc_Amine R-NH-Boc Intermediate->Boc_Amine Collapse tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2 Protonated_Base Base-H⁺ Intermediate->Protonated_Base

Mechanism of Boc protection of an amine.
Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction. The carbonyl oxygen of the carbamate is protonated by a strong acid, making the carbonyl carbon more electrophilic. This is followed by the departure of the stable tert-butyl cation, which can then be quenched by a nucleophile or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide.[5][7]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Protonation Acid H-A Acid->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Elimination tButyl_Cation t-Butyl Cation Protonated_Boc->tButyl_Cation Amine R-NH₃⁺ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutene Isobutene tButyl_Cation->Isobutene Deprotonation

Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

General Protocol for Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using di-tert-butyl dicarbonate.[8]

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (optional, e.g., Triethylamine (B128534) (TEA), 1.2 mmol, 1.2 equiv)

  • 1 M HCl (for workup if a base is used)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the primary amine in the chosen solvent (e.g., 5 mL of DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • If using a base, add triethylamine to the stirred solution.

  • Add di-tert-butyl dicarbonate to the reaction mixture in one portion.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Transfer the solution to a separatory funnel. If a base was used, wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.[8] If no base was used, wash directly with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

General Protocol for TFA-Mediated Boc Deprotection

This protocol outlines a general procedure for the removal of a Boc group from a protected amine using trifluoroacetic acid.[5]

Materials:

  • N-Boc protected amine (1.0 mmol)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO₃ or other suitable base for neutralization

Procedure:

  • Dissolve the N-Boc protected amine in DCM (e.g., 5 mL) in a round-bottom flask.

  • Add TFA to the solution. A common ratio is 25-50% TFA in DCM.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully remove the solvent and excess TFA in vacuo.

  • The resulting residue is the amine salt. For isolation of the free amine, dissolve the residue in an appropriate solvent and neutralize with a base (e.g., wash with saturated aqueous NaHCO₃).

  • Extract the free amine with an organic solvent, dry the organic layer over an anhydrous drying agent, and concentrate under reduced pressure.

Experimental_Workflow_Boc_Protection Start Start: Dissolve Amine in Solvent Add_Base Add Base (e.g., TEA) Start->Add_Base Add_Boc2O Add (Boc)₂O Add_Base->Add_Boc2O Stir Stir at Room Temperature Add_Boc2O->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify Product End: N-Boc Protected Amine Purify->Product

A typical experimental workflow for Boc protection.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection can be influenced by various factors, including the substrate, solvent, base, and reaction time. The following tables summarize representative quantitative data from the literature.

Boc Protection of Various Amines
EntryAmine SubstrateBaseSolventTime (h)Yield (%)Reference
1AnilineTEACH₂Cl₂1 - 1285 - 95[9]
2AnilineDIPEACH₂Cl₂1 - 1288 - 98[9]
3AnilineDMAP (cat.)CH₂Cl₂0.5 - 4> 95[9]
4Benzylamine-Water:Acetone (9.5:0.5)0.1398[7][10]
5PyrrolidineTEADCM1100[11]
62-Amino-1-(4-bromophenyl)ethan-1-oneTEA-Overnight~100[2]
7Aliphatic AminesNone--Quantitative[1]
Boc Deprotection with Trifluoroacetic Acid (TFA)
EntryN-Boc SubstrateTFA ConcentrationSolventTime (h)Yield (%)Reference
1N-Boc-Aliphatic Amine25%DCM2>90[5]
2N-Boc-Aromatic Amine50%DCM2>90[5]
3N-Boc protected SM1:1 TFA:DCMDCM2-[5]
4N-Boc protected SM25% TFA in DCMDCM260[5]
5N-Boc protected SMNeatDCM1887[5]
6N-Boc Serine1:1 TFA:CH₂Cl₂CH₂Cl₂--[12]

Conclusion

The Boc protecting group remains an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its ease of introduction, stability to a wide range of reagents, and facile, selective removal under acidic conditions make it a versatile choice for the protection of amines in a multitude of synthetic applications. This guide has provided an in-depth overview of the fundamental principles, reaction mechanisms, and practical experimental protocols associated with Boc protection chemistry. The quantitative data presented herein should serve as a valuable resource for researchers in the planning and execution of their synthetic endeavors.

References

The Dinitrophenyl Group: A Versatile Tool in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dinitrophenyl (DNP) group, a seemingly simple chemical moiety, has established itself as an indispensable tool in a wide array of biochemical assays. Its utility stems from its unique properties as a potent hapten, an effective quencher in fluorescence-based assays, and a reliable tag for detecting protein oxidation. This technical guide provides an in-depth exploration of the core functions of the DNP group, offering detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Functions and Applications

The versatility of the DNP group allows for its application in numerous immunological and fluorescence-based detection methods. Its primary roles in biochemical assays include:

  • Hapten for Immunoassays: As a small molecule, DNP is not immunogenic on its own. However, when conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), it elicits a robust immune response, leading to the production of high-affinity anti-DNP antibodies.[1][2] This principle is the cornerstone of its use in various immunoassays, including:

    • Enzyme-Linked Immunosorbent Assay (ELISA)[2][3][4][5][6]

    • Western Blotting[7][8][9]

    • Immunohistochemistry (IHC) and Immunocytochemistry (ICC)[7][8][9][10]

    • Flow Cytometry[7]

    • Immunoprecipitation (IP)[7]

  • Detection of Protein Oxidation: The DNP group is integral to the detection of protein carbonylation, a key marker of oxidative stress. In this application, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with carbonyl groups on oxidized proteins to form a stable DNP-hydrazone adduct. These DNP-tagged proteins can then be detected using anti-DNP antibodies, most commonly in a Western blot format known as the OxyBlot.[11][12][13][14]

  • Fluorescence Quenching in FRET-based Assays: The DNP group can function as an efficient quencher for a variety of fluorophores in Förster Resonance Energy Transfer (FRET) based assays.[15][16][17][18][19] In a typical setup, a fluorophore and a DNP quencher are attached to a peptide substrate. In the intact state, the fluorescence is quenched. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be quantitatively measured.[15][16][17][18][19]

  • Alternative to Biotin-Streptavidin Systems: The high-affinity interaction between DNP and anti-DNP antibodies provides a robust alternative to the commonly used biotin-streptavidin detection system, which can sometimes suffer from endogenous biotin (B1667282) interference.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of the DNP group in various biochemical assays.

Assay TypeParameterValueReference
Competitive ELISADetection Limit for DNP10 fmol[3]
FRET AssayFörster Radius (R₀) for ACC/DNP pair34.7 Å[16]
FRET AssayFluorescence Quantum Yield (ΦF) of Quenched ACC-DNP substrate0.00288[16]
DNP-Based ELISA KitsDetection RangeTarget SpeciesReference
Mouse Anti-DNP IgG ELISA3.125 - 100 U/mLMouse[4]
Rat Anti-DNP IgM ELISA3.125 - 100 U/mLRat[4]
Human DNP-Ab ELISA1 - 400 ng/mLHuman[4]

Experimental Protocols

Detailed methodologies for key experiments utilizing the dinitrophenyl group are provided below.

Protocol 1: DNP-Hapten Competitive ELISA

This protocol describes a competitive ELISA for the quantification of free DNP in a sample.

Materials:

  • 96-well microtiter plate

  • DNP-BSA conjugate (for coating)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • Anti-DNP antibody conjugated to an enzyme (e.g., HRP or AP)

  • Sample containing unknown amount of DNP

  • DNP standard solution

  • Enzyme substrate (e.g., TMB for HRP, pNPP for AP)

  • Stop solution (e.g., 2M H₂SO₄ for HRP)

  • Plate reader

Procedure:

  • Coating:

    • Dilute DNP-BSA to 1-10 µg/mL in PBS.

    • Add 100 µL of the DNP-BSA solution to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with PBST.

  • Blocking:

    • Add 200 µL of 1% BSA in PBS to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Competition:

    • Prepare serial dilutions of the DNP standard and the samples.

    • In a separate plate or tubes, mix 50 µL of each standard or sample dilution with 50 µL of a predetermined optimal dilution of the anti-DNP-enzyme conjugate.

    • Incubate for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the DNP-BSA coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with PBST.

  • Detection:

    • Add 100 µL of the appropriate enzyme substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis:

    • Generate a standard curve by plotting the absorbance against the concentration of the DNP standards.

    • Determine the concentration of DNP in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: OxyBlot - Western Blot for Carbonylated Proteins

This protocol details the detection of oxidized proteins through DNPH derivatization and subsequent immunoblotting with an anti-DNP antibody.[11][12][13][14]

Materials:

  • Protein sample (cell lysate, purified protein, etc.)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Trichloroacetic acid (TCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary antibody: Anti-DNP antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation and Derivatization:

    • To 5-10 µg of protein in a microcentrifuge tube, add an equal volume of 10 mM DNPH in 2 M HCl.

    • Incubate at room temperature for 15-30 minutes, vortexing every 5 minutes.

    • Add an equal volume of 2 M Tris/30% glycerol (B35011) to neutralize the solution.

    • For a negative control, incubate a parallel sample with 2 M HCl without DNPH.

  • SDS-PAGE and Transfer:

    • Add SDS-PAGE sample loading buffer to the derivatized protein samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the anti-DNP primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an appropriate imaging system.

Protocol 3: FRET-Based Protease Assay using a DNP Quencher

This protocol outlines a general procedure for measuring protease activity using a peptide substrate containing a fluorophore and a DNP quencher.[15][16][17][18][19]

Materials:

  • Fluorogenic peptide substrate (e.g., containing an MCA fluorophore and a DNP quencher)

  • Protease of interest

  • Assay buffer specific for the protease

  • 96-well black microtiter plate

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • Prepare a stock solution of the fluorogenic peptide substrate in an appropriate solvent (e.g., DMSO).

    • Dilute the substrate to the desired final concentration in the assay buffer.

    • Prepare a solution of the protease in the assay buffer.

  • Measurement:

    • Pipette the diluted substrate solution into the wells of a 96-well black plate.

    • Initiate the reaction by adding the protease solution to the wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 325/393 nm for MCA).[18]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each condition.

    • The protease activity is directly proportional to the rate of substrate cleavage.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and principles related to the use of the dinitrophenyl group in biochemical assays.

DNP_Hapten_Immunoassay_Workflow cluster_conjugation Hapten-Carrier Conjugation cluster_immunization Immunization & Antibody Production cluster_assay Immunoassay Detection DNP DNP (Hapten) DNP_Carrier DNP-Carrier Conjugate DNP->DNP_Carrier Covalent Linkage Carrier Carrier Protein (e.g., KLH) Carrier->DNP_Carrier Animal Host Animal DNP_Carrier->Animal Inject Antibodies Anti-DNP Antibodies Animal->Antibodies Immune Response Detection Detection in Assay (e.g., ELISA) Antibodies->Detection

DNP as a hapten for immunoassay development.

OxyBlot_Workflow OxidativeStress Oxidative Stress Protein Protein OxidativeStress->Protein CarbonylatedProtein Carbonylated Protein Protein->CarbonylatedProtein Oxidation DNP_Protein DNP-Derivatized Protein CarbonylatedProtein->DNP_Protein Derivatization DNPH DNPH DNPH->DNP_Protein SDSPAGE SDS-PAGE DNP_Protein->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot Transfer AntiDNP Anti-DNP Antibody WesternBlot->AntiDNP Primary Antibody Incubation Detection Chemiluminescent Detection AntiDNP->Detection Secondary Antibody & Substrate

Workflow for detecting carbonylated proteins using the OxyBlot method.

FRET_Assay_Principle cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Intact Fluorophore Peptide Substrate DNP (Quencher) Protease Protease Intact->Protease NoFluorescence No Fluorescence (Quenched) Intact:q->NoFluorescence FRET CleavedF Fluorophore Fragment 1 Fluorescence Fluorescence Detected CleavedF:f->Fluorescence CleavedQ Fragment 2 DNP Protease->CleavedF Protease->CleavedQ Light Excitation Light Light->Intact:f Light->CleavedF:f

Principle of a FRET-based protease assay using a DNP quencher.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of DNP-NH-PEG4-C2-Boc, a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of DNP-NH-PEG4-C2-Boc, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein and an E3 ubiquitin ligase.[2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[3][4] The this compound linker features a dinitrophenyl (DNP) group, a PEG4 spacer, and a Boc-protected amine, offering a versatile platform for the assembly of PROTAC molecules.

Representative Synthesis of this compound

The following is a representative multi-step protocol for the synthesis of this compound. This protocol is based on established principles of organic synthesis, including amide bond formation and Boc protection/deprotection.

Overall Synthesis Workflow

G cluster_0 Step 1: Synthesis of Boc-NH-PEG4-COOH cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: DNPylation cluster_3 Step 4: Final Boc Protection A Boc-NH-PEG4-NH2 C Boc-NH-PEG4-C2-COOH A->C Et3N, DCM B Succinic Anhydride (B1165640) B->C D Boc-NH-PEG4-C2-COOH C->D E H2N-PEG4-C2-COOH D->E TFA, DCM F H2N-PEG4-C2-COOH E->F H DNP-NH-PEG4-C2-COOH F->H DIPEA, DMF G 1-Fluoro-2,4-dinitrobenzene (B121222) G->H I DNP-NH-PEG4-C2-COOH H->I K This compound (Target Molecule) I->K EDC, HOBt, DIPEA, DMF J tert-Butyl carbazate (B1233558) J->K

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG4-C2-COOH

This step involves the reaction of a commercially available Boc-protected PEG amine with succinic anhydride to introduce the carboxylic acid functionality.

Materials:

  • Boc-NH-PEG4-NH2

  • Succinic Anhydride

  • Triethylamine (B128534) (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Dissolve Boc-NH-PEG4-NH2 (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Add triethylamine (1.5 equivalents) to the solution and cool to 0°C.

  • Add succinic anhydride (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Boc-NH-PEG4-C2-COOH.

Step 2: Boc Deprotection to Yield H2N-PEG4-C2-COOH

This step involves the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-NH-PEG4-C2-COOH

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-NH-PEG4-C2-COOH (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Add trifluoroacetic acid (10 equivalents) dropwise to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS to confirm the removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude H2N-PEG4-C2-COOH TFA salt is typically used in the next step without further purification.

Step 3: Synthesis of DNP-NH-PEG4-C2-COOH

This step introduces the dinitrophenyl (DNP) group via nucleophilic aromatic substitution.

Materials:

  • Crude H2N-PEG4-C2-COOH TFA salt

  • 1-Fluoro-2,4-dinitrobenzene (DNFB)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve the crude H2N-PEG4-C2-COOH TFA salt (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution to neutralize the TFA salt.

  • Add a solution of 1-fluoro-2,4-dinitrobenzene (1.1 equivalents) in DMF dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours in the dark.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield DNP-NH-PEG4-C2-COOH.

Step 4: Synthesis of this compound

The final step involves an amide coupling reaction between the DNP-containing intermediate and tert-butyl carbazate.

Materials:

  • DNP-NH-PEG4-C2-COOH

  • tert-Butyl carbazate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve DNP-NH-PEG4-C2-COOH (1.0 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add tert-butyl carbazate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final product, this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield (%)
1Boc-NH-PEG4-NH2Succinic Anhydride, Et3NBoc-NH-PEG4-C2-COOH85-95%
2Boc-NH-PEG4-C2-COOHTFAH2N-PEG4-C2-COOH>95% (crude)
3H2N-PEG4-C2-COOH1-Fluoro-2,4-dinitrobenzene, DIPEADNP-NH-PEG4-C2-COOH70-85%
4DNP-NH-PEG4-C2-COOHtert-Butyl carbazate, EDC, HOBt, DIPEAThis compound60-75%

Characterization

The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

General Mechanism of PROTAC Action

The synthesized this compound linker can be further elaborated by deprotecting the Boc group and coupling it to a ligand for a protein of interest (POI). The DNP moiety can serve as a ligand for an E3 ligase or be further functionalized. The resulting PROTAC molecule then facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

References

Application Notes and Protocols for DNP-NH-PEG4-C2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-NH-PEG4-C2-Boc is a bifunctional chemical linker used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are innovative therapeutic modalities designed to selectively eliminate target proteins from cells by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2][3] This linker features three key components: a dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine.[1]

The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2] The Boc-protected amine provides a reactive handle for conjugation to a ligand for a protein of interest (POI) or an E3 ligase ligand, typically through a stable amide bond following deprotection.[4] The DNP group can serve as a versatile analytical handle in the final PROTAC molecule for various downstream applications.

These application notes provide a detailed protocol for the synthesis of a hypothetical PROTAC, "PROTAC-XYZ," using this compound, and outlines potential applications of the DNP moiety.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to degrade multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds to POI Ligand PROTAC PROTAC-XYZ PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 Ligase Ligand PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a multi-step process involving Boc deprotection followed by amide bond formation. This protocol describes the synthesis of a hypothetical PROTAC-XYZ, where a POI ligand with a carboxylic acid is coupled to the deprotected DNP-NH-PEG4-C2-amine, which is then coupled to an E3 ligase ligand.

Protocol 1: Boc Deprotection of this compound

This step removes the tert-butoxycarbonyl (Boc) protecting group to reveal the primary amine, which is then ready for coupling to a POI ligand.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

  • Nitrogen or Argon gas supply

  • Round-bottom flask and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • To the stirred solution, add TFA (10-20 equivalents) dropwise at room temperature. Alternatively, a solution of 4M HCl in 1,4-dioxane (approximately 10 equivalents) can be used.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.

  • The resulting crude amine salt (DNP-NH-PEG4-C2-NH2) is typically used directly in the next step without further purification.

Protocol 2: Amide Coupling of Deprotected Linker to a POI Ligand

This protocol describes the formation of an amide bond between the deprotected DNP-linker amine and a POI ligand containing a carboxylic acid.

Materials:

  • Crude DNP-NH-PEG4-C2-NH2 from Protocol 1

  • POI ligand with a terminal carboxylic acid

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Reaction vessel and stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[4]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the crude DNP-NH-PEG4-C2-NH2 salt (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the DNP-linker-POI conjugate.

  • Characterize the purified product by MS and NMR.

Protocol 3: Synthesis of the Final PROTAC-XYZ

This final step involves coupling the DNP-linker-POI conjugate to an E3 ligase ligand. For this hypothetical protocol, we will assume the DNP-linker-POI conjugate has a terminal carboxylic acid and the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) has a free amine.

Materials:

  • Purified DNP-linker-POI conjugate with a terminal carboxylic acid

  • E3 ligase ligand with a terminal amine (e.g., pomalidomide-amine)[5]

  • Amide coupling reagents (e.g., HATU)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

  • MS and NMR for characterization

Procedure:

  • Dissolve the DNP-linker-POI conjugate (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the E3 ligase ligand-amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC-XYZ by preparative HPLC.

  • Characterize the final product by MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC-XYZ Synthesis Workflow Start This compound Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection AmineLinker DNP-NH-PEG4-C2-NH2 Deprotection->AmineLinker AmideCoupling1 Amide Coupling 1 (HATU, DIPEA) AmineLinker->AmideCoupling1 POILigand POI Ligand-COOH POILigand->AmideCoupling1 Intermediate DNP-Linker-POI AmideCoupling1->Intermediate AmideCoupling2 Amide Coupling 2 (HATU, DIPEA) Intermediate->AmideCoupling2 E3Ligand E3 Ligase Ligand-NH2 E3Ligand->AmideCoupling2 FinalPROTAC PROTAC-XYZ AmideCoupling2->FinalPROTAC Purification Purification (HPLC) FinalPROTAC->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Figure 2: Workflow for the synthesis of PROTAC-XYZ.

Quantitative Data Summary

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable). These values are determined by treating cells with the PROTAC and measuring the remaining target protein levels, usually by Western blot.

Table 1: Representative Degradation Performance of a Hypothetical PROTAC-XYZ

ParameterValueMethod of Determination
DC50 50 nMWestern Blot
Dmax >90%Western Blot
Time to Dmax 8 hoursWestern Blot Time-Course

Application of the DNP Moiety

The dinitrophenyl (DNP) group on the PROTAC-XYZ molecule can be utilized in several downstream applications:

  • Immunodetection: The DNP group can act as a hapten, allowing for the use of anti-DNP antibodies to detect and quantify the PROTAC molecule in various assays, such as ELISA or Western blotting of cell lysates.

  • Cellular Uptake and Distribution Studies: By using a fluorescently labeled anti-DNP antibody, the cellular uptake and subcellular localization of PROTAC-XYZ can be visualized by immunofluorescence microscopy.

  • Affinity Purification: Anti-DNP antibody-conjugated beads can be used to pull down the PROTAC-XYZ and any interacting proteins from cell lysates, which can be useful for target engagement studies.

  • Fluorescence Resonance Energy Transfer (FRET) Assays: The DNP group is a well-known quencher for certain fluorophores. A FRET-based assay could be designed to monitor the formation of the ternary complex. For example, if the target protein is labeled with a suitable fluorescent donor, the binding of the DNP-containing PROTAC could lead to a decrease in the fluorescence signal, providing a real-time readout of ternary complex formation.[6][7]

FRET_Assay cluster_assay FRET-based Ternary Complex Formation Assay DonorPOI Fluorophore-labeled Target Protein (Donor) TernaryComplex Ternary Complex DonorPOI->TernaryComplex NoFRET Fluorescence (High Signal) DonorPOI->NoFRET Excitation DNP_PROTAC DNP-PROTAC (Quencher) DNP_PROTAC->TernaryComplex E3 E3 Ligase E3->TernaryComplex FRET Quenched Fluorescence (Low Signal) TernaryComplex->FRET FRET

Figure 3: Principle of a FRET assay using a DNP-containing PROTAC.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. The provided protocols offer a general framework for the synthesis of a PROTAC utilizing this linker. The presence of the DNP group provides an additional advantage by enabling a variety of analytical and experimental applications to study the PROTAC's mechanism of action and cellular behavior. Careful optimization of the reaction conditions and purification procedures is essential for the successful synthesis of highly pure and active PROTAC molecules.

References

Application Notes and Protocols: Conjugation of DNP-NH-PEG4-C2-Boc to a CRBN Ligand

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of a DNP-labeled Cereblon (CRBN) ligand conjugate. This process is a critical step in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), and chemical probes. The protocol outlines a two-step chemical synthesis: the deprotection of a Boc-protected DNP-PEG linker followed by its amide coupling to a carboxylic acid-functionalized CRBN ligand.

Overview of the Conjugation Strategy

The conjugation process involves the formation of a stable amide bond between a DNP-containing polyethylene (B3416737) glycol (PEG) linker and a CRBN ligand. The synthesis is performed in two main stages:

  • Boc Deprotection: Removal of the tert-Butyloxycarbonyl (Boc) protecting group from the terminal amine of DNP-NH-PEG4-C2-Boc. This is typically achieved under acidic conditions, yielding a primary amine that is ready for coupling.

  • Amide Coupling: The newly exposed amine on the DNP-PEG linker is then coupled to a CRBN ligand that has been functionalized with a carboxylic acid. This reaction is facilitated by a peptide coupling agent to form a stable amide linkage.

This methodology is fundamental in the assembly of bifunctional molecules where precise control over linker attachment and final molecular architecture is required.

Experimental Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of the DNP-CRBN ligand conjugate.

Table 1: Reagents for Synthesis

Reagent Molecular Weight ( g/mol ) Amount (mg) Moles (µmol) Role
This compound 573.6 50.0 87.2 Starting Material
Trifluoroacetic Acid (TFA) 114.02 - - Deprotection Reagent
Dichloromethane (DCM) 84.93 - - Solvent
Pomalidomide-C2-COOH* 355.3 30.9 87.2 CRBN Ligand
HATU 380.23 39.8 104.6 Coupling Agent
N,N-Diisopropylethylamine (DIPEA) 129.24 45.2 µL 261.6 Base
Dimethylformamide (DMF) 73.09 - - Solvent

Note: Pomalidomide-C2-COOH is used as a representative CRBN ligand with a carboxylic acid handle.

Table 2: Synthesis and Characterization Results

Step / Product Theoretical Yield (mg) Actual Yield (mg) Percent Yield (%) Purity (by HPLC, %)
Step 1: DNP-NH-PEG4-C2-NH2 (TFA salt) 50.4 47.9 95 >98

| Step 2: DNP-NH-PEG4-C2-Pomalidomide Conjugate | 70.6 | 51.5 | 73 | >99 |

Detailed Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the DNP-PEG linker to expose the primary amine necessary for conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Rotary evaporator

Procedure:

  • Dissolve this compound (50 mg, 87.2 µmol) in anhydrous DCM (2 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add TFA (0.5 mL) to the solution. This will result in a 20% TFA/DCM solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by LC-MS to confirm the complete consumption of the starting material.

  • Upon completion, remove the solvent and excess TFA by rotary evaporation.

  • The resulting residue, DNP-NH-PEG4-C2-NH2 as a TFA salt, is dried under high vacuum and used directly in the next step without further purification.

Protocol 2: Amide Coupling to CRBN Ligand

This protocol details the coupling of the deprotected DNP-PEG linker to a carboxylic acid-functionalized CRBN ligand (Pomalidomide-C2-COOH is used as an example).

Materials:

  • DNP-NH-PEG4-C2-NH2 (TFA salt) from Protocol 1

  • Pomalidomide-C2-COOH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Preparative HPLC system for purification

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve Pomalidomide-C2-COOH (30.9 mg, 87.2 µmol) and HATU (39.8 mg, 104.6 µmol, 1.2 equivalents) in anhydrous DMF (2 mL).

  • Stir the solution for 10 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve the DNP-NH-PEG4-C2-NH2 TFA salt (from step 1, assuming 100% conversion) in anhydrous DMF (1 mL).

  • Add DIPEA (45.2 µL, 261.6 µmol, 3 equivalents) to the solution of the deprotected linker to neutralize the TFA salt.

  • Add the solution of the deprotected linker and DIPEA to the activated CRBN ligand solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DMSO and purify the crude product by preparative reverse-phase HPLC to obtain the final DNP-NH-PEG4-C2-Pomalidomide conjugate.

  • Lyophilize the pure fractions to yield the final product as a solid.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Visualizations

G cluster_workflow Experimental Workflow start Start: this compound deprotection Step 1: Boc Deprotection (TFA/DCM) start->deprotection intermediate Intermediate: DNP-NH-PEG4-C2-NH2 (TFA Salt) deprotection->intermediate coupling Step 2: Amide Coupling (CRBN-COOH, HATU, DIPEA) intermediate->coupling purification Purification (Preparative HPLC) coupling->purification final_product Final Product: DNP-PEG-CRBN Conjugate purification->final_product

Caption: Overall workflow for the synthesis of the DNP-PEG-CRBN conjugate.

G cluster_reaction Chemical Reaction Pathway linker_boc DNP-NH-PEG4-C2-NHBoc linker_nh2 DNP-NH-PEG4-C2-NH2 linker_boc->linker_nh2 1. TFA, DCM crbn_cooh CRBN-Ligand-COOH final_conjugate DNP-NH-PEG4-C2-NH-CO-CRBN-Ligand linker_nh2->final_conjugate 2. HATU, DIPEA, DMF

Caption: Simplified chemical pathway for the DNP-PEG-CRBN ligand conjugation.

Application Notes and Protocols: A Guide to Synthesizing a DNP-PEG-VHL PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The von Hippel-Lindau (VHL) E3 ligase is a commonly used and effective component in PROTAC design.[2] This document provides detailed application notes and protocols for the synthesis of a PROTAC by linking DNP-NH-PEG4-C2-Boc to a VHL ligand.

The synthesis involves a two-step process: first, the deprotection of the Boc (tert-butyloxycarbonyl) group from the this compound linker to expose a primary amine. Second, the resulting amine-functionalized linker is coupled to a VHL ligand possessing a carboxylic acid functionality via an amide bond formation. This guide provides detailed experimental procedures, data presentation, and visualizations to aid researchers in the successful synthesis and characterization of their DNP-PEG-VHL PROTAC.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the DNP-PEG-VHL PROTAC. The data is representative of typical yields and purity that can be expected when following the provided protocols.

Table 1: Boc Deprotection of this compound

ParameterValueNotes
Starting MaterialThis compoundCommercially available PROTAC linker.
ReagentsTrifluoroacetic acid (TFA), Dichloromethane (DCM)Standard conditions for Boc deprotection.
Reaction Time1-2 hoursMonitored by TLC or LC-MS.
ProductDNP-NH-PEG4-C2-NH2Primary amine linker ready for conjugation.
Yield>95%Typically a high-yielding reaction.
Purity (crude)>90%Often used directly in the next step without further purification.

Table 2: Amide Coupling of DNP-NH-PEG4-C2-NH2 to VHL Ligand

ParameterValueNotes
Starting MaterialsDNP-NH-PEG4-C2-NH2, VHL ligand-COOHVHL ligand with a terminal carboxylic acid (e.g., VH 032 amide-alkylC2-acid).[3]
Coupling ReagentsHATU, DIPEA, DMFCommon reagents for efficient amide bond formation.
Reaction Time4-16 hoursMonitored by LC-MS.
ProductDNP-NH-PEG4-C2-NH-CO-VHLThe final PROTAC conjugate.
Yield40-60%Variable depending on the specific VHL ligand and reaction conditions.
Purity (after HPLC)>98%High purity is achieved through purification by reverse-phase HPLC.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the this compound linker to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask.

  • To the stirred solution, add TFA in a 1:1 ratio with DCM (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA by rotary evaporation.

  • The resulting residue, DNP-NH-PEG4-C2-NH2 as a TFA salt, can often be used in the next step without further purification.

Protocol 2: Amide Coupling of DNP-NH-PEG4-C2-NH2 to a VHL Ligand with a Carboxylic Acid

This protocol details the amide bond formation between the deprotected DNP-linker and a VHL ligand containing a carboxylic acid.

Materials:

  • DNP-NH-PEG4-C2-NH2 (from Protocol 1)

  • VHL ligand with a terminal carboxylic acid (e.g., VH 032 amide-alkylC2-acid)[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the VHL ligand with a carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the DNP-NH-PEG4-C2-NH2 (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine linker to the activated VHL ligand solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the pure DNP-PEG-VHL PROTAC.

Protocol 3: Purification and Characterization

This protocol outlines the purification of the final PROTAC conjugate by HPLC and its characterization by LC-MS.

Materials:

  • Crude DNP-PEG-VHL PROTAC

  • Reverse-phase HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile (B52724)

  • LC-MS system

Procedure:

  • Purification:

    • Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

    • Purify the sample by reverse-phase HPLC using a C18 column.

    • Use a gradient of mobile phase B in mobile phase A (e.g., 10-90% B over 30 minutes) to elute the product.

    • Collect the fractions containing the desired product based on the UV chromatogram.

    • Combine the pure fractions and lyophilize to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS.

    • The mass spectrometer will provide the molecular weight of the synthesized PROTAC, confirming the successful conjugation.

    • The purity can be determined from the peak area in the LC chromatogram.

Mandatory Visualization

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_protac PROTAC-mediated Degradation HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs O2 OH-HIF-1α Hydroxylated HIF-1α PHDs->OH-HIF-1α VHL-E3-Complex VHL E3 Ligase Complex OH-HIF-1α->VHL-E3-Complex Recognition VHL VHL VHL->VHL-E3-Complex E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Ub E2->VHL-E3-Complex Ub Ub Ubiquitin Ub->E1 Ub-HIF-1α Polyubiquitinated HIF-1α VHL-E3-Complex->Ub-HIF-1α Polyubiquitination Proteasome Proteasome Ub-HIF-1α->Proteasome Degradation Degradation Degradation Products Proteasome->Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC DNP-PEG-VHL PROTAC PROTAC->Ternary_Complex VHL_p VHL VHL_p->Ternary_Complex Binds Ub-POI Polyubiquitinated POI Ternary_Complex->Ub-POI Induces Polyubiquitination Proteasome_p Proteasome Ub-POI->Proteasome_p Degradation Degradation_p Degradation Products Proteasome_p->Degradation_p

Caption: VHL signaling pathway and PROTAC-mediated degradation.

experimental_workflow start Start deprotection 1. Boc Deprotection of This compound start->deprotection coupling 2. Amide Coupling with VHL Ligand-COOH deprotection->coupling purification 3. HPLC Purification coupling->purification characterization 4. LC-MS Characterization purification->characterization end Pure DNP-PEG-VHL PROTAC characterization->end

Caption: Experimental workflow for DNP-PEG-VHL PROTAC synthesis.

logical_relationship DNP_Linker DNP-NH-PEG4-C2-NH2 (Deprotected Linker) PROTAC DNP-PEG-VHL PROTAC DNP_Linker->PROTAC Amide Bond Formation VHL_Ligand VHL Ligand-COOH VHL_Ligand->PROTAC Amide Bond Formation

Caption: Logical relationship of the key reaction components.

References

Application Notes and Protocols for PROTAC Assembly with DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural ubiquitin-proteasome system.[2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

This document provides a detailed experimental procedure for the assembly of a PROTAC using the dinitrophenyl (DNP) group as the POI-binding ligand, coupled via a DNP-NH-PEG4-C2-Boc linker. The DNP group can be utilized to target specific antibodies or other proteins that recognize this hapten. The provided protocols cover the chemical synthesis, purification, characterization, and biological evaluation of the resulting DNP-based PROTAC.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC assembled with this compound involves the recruitment of a target protein that binds to the DNP moiety to an E3 ubiquitin ligase, leading to the target's degradation.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 POI Protein of Interest (POI) (DNP-binding) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex Binding PROTAC DNP-PEG-E3 Ligase Ligand (PROTAC) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of DNP-PROTAC-induced protein degradation.

Experimental Protocols

The synthesis of a DNP-PROTAC from this compound is a two-step process involving the deprotection of the Boc group followed by the coupling of the resulting amine to an E3 ligase ligand possessing a carboxylic acid functionality.

Part 1: Chemical Synthesis of DNP-PROTAC

Step 1: Boc Deprotection of this compound

This step removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for the subsequent coupling reaction.

Boc_Deprotection_Workflow Start This compound Dissolve Dissolve in Anhydrous DCM Start->Dissolve Add_TFA Add TFA (20-50% v/v) at 0°C Dissolve->Add_TFA Stir Stir at Room Temperature (1-2 hours) Add_TFA->Stir Monitor Monitor by LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Product DNP-NH-PEG4-C2-NH2 (TFA salt) Concentrate->Product

Caption: Workflow for the Boc deprotection of the DNP linker.

Materials:

Reagent/Solvent Grade
This compound ≥95%
Dichloromethane (B109758) (DCM) Anhydrous
Trifluoroacetic acid (TFA) Reagent Grade

| Nitrogen Gas | High Purity |

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude amine TFA salt is typically used directly in the next step without further purification.

Step 2: Amide Coupling with E3 Ligase Ligand

This step forms an amide bond between the deprotected DNP-linker amine and a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide for Cereblon or a VHL ligand).

Amide_Coupling_Workflow E3_Ligand E3 Ligase Ligand-COOH Activate Activate with HATU, DIPEA in Anhydrous DMF E3_Ligand->Activate Couple Add Amine to Activated Ester Activate->Couple Amine DNP-NH-PEG4-C2-NH2 (TFA salt) Amine->Couple Stir Stir at Room Temperature (2-16 hours) Couple->Stir Monitor Monitor by LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification by RP-HPLC Workup->Purify Product Final DNP-PROTAC Purify->Product

Caption: Workflow for the amide coupling to form the final DNP-PROTAC.

Materials:

Reagent/Solvent Grade
DNP-NH-PEG4-C2-NH2 (TFA salt) Crude from Step 1
E3 Ligase Ligand-COOH ≥95%
N,N-Dimethylformamide (DMF) Anhydrous
HATU ≥98%
N,N-Diisopropylethylamine (DIPEA) Reagent Grade
Ethyl acetate (B1210297) (EtOAc) ACS Grade
Water Deionized

| Brine | Saturated NaCl solution |

Procedure:

  • Dissolve the E3 ligase ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the crude DNP-NH-PEG4-C2-NH2 TFA salt (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part 2: Purification and Characterization

Purification: The crude PROTAC is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Characterization: The structure and purity of the final DNP-PROTAC are confirmed by:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.

Quantitative Data Summary (Expected):

Step Product Typical Yield Typical Purity (by HPLC)
1. Boc Deprotection DNP-NH-PEG4-C2-NH2 (TFA salt) >95% (crude) -

| 2. Amide Coupling & Purification | Final DNP-PROTAC | 30-60% | >95% |

Part 3: Biological Evaluation

Western Blotting for Protein Degradation: This technique is used to quantify the degradation of the DNP-binding protein of interest in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the DNP-binding target protein.

  • DNP-PROTAC stock solution in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the DNP-PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Lyse the cells and quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®): This assay assesses the cytotoxic effects of the DNP-PROTAC on the treated cells.

Materials:

  • Cell line of interest.

  • DNP-PROTAC stock solution in DMSO.

  • MTT reagent or CellTiter-Glo® reagent.

  • Plate reader (spectrophotometer or luminometer).

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the DNP-PROTAC for a desired duration (e.g., 72 hours).

  • Assay: Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value of the PROTAC.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of a PROTAC utilizing the this compound linker. This methodology enables the development of targeted protein degraders against DNP-binding proteins, offering a powerful tool for research and potential therapeutic applications. The modular nature of this synthetic approach allows for the facile generation of a library of DNP-based PROTACs with different E3 ligase ligands to optimize degradation efficacy.

References

Application Notes and Protocols for BRD4 Degrader Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BRD4 as a Therapeutic Target

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a crucial role in regulating the transcription of essential genes involved in cell cycle progression, proliferation, and oncogenesis, such as the MYC oncogene.[1][2][3] BRD4 binds to acetylated lysine (B10760008) residues on histones and transcription factors, recruiting transcriptional machinery to drive gene expression.[4] Its dysregulation is implicated in various cancers, making it a prime therapeutic target.[2]

PROTAC Technology for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells by co-opting the body's own ubiquitin-proteasome system.[5] A PROTAC consists of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[6] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[7] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, offering a powerful and sustained therapeutic effect compared to traditional inhibitors.[7]

This document provides detailed application notes and protocols for the synthesis and evaluation of a BRD4-targeting PROTAC. While the specific linker DNP-NH-PEG4-C2-Boc is a commercially available polyethylene (B3416737) glycol (PEG)-based linker suitable for PROTAC synthesis, this document will use the well-characterized BRD4 degrader, ARV-825 , as a representative example to illustrate the synthesis and evaluation process. ARV-825 employs a PEG-based linker to connect a BRD4 inhibitor with a ligand for the E3 ligase Cereblon (CRBN).[1][6]

BRD4 Signaling Pathway

BRD4 plays a central role in transcriptional activation. It binds to acetylated histones at promoters and enhancers, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the master oncogene MYC. The degradation of BRD4 effectively shuts down this signaling cascade, leading to decreased MYC levels and subsequent inhibition of cancer cell proliferation and survival.[4][8]

BRD4_Signaling_Pathway BRD4 Transcriptional Activation Pathway AC Acetylated Histones BRD4 BRD4 AC->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits PROTAC BRD4 PROTAC (e.g., ARV-825) BRD4->PROTAC PolII RNA Polymerase II PTEFb->PolII phosphorylates MYC_Gene MYC Gene Transcription PolII->MYC_Gene initiates MYC_Protein MYC Protein MYC_Gene->MYC_Protein leads to Proliferation Cell Proliferation & Survival MYC_Protein->Proliferation promotes Degradation BRD4 Degradation PROTAC->Degradation induces E3_Ligase E3 Ligase (CRBN) E3_Ligase->PROTAC Proteasome Proteasome Proteasome->BRD4 degrades Degradation->Proteasome

Caption: BRD4 signaling pathway and the mechanism of action of a BRD4 PROTAC.

Quantitative Data Summary for ARV-825

The following tables summarize the key quantitative data for the representative BRD4 degrader, ARV-825.

ParameterValueReference
Binding Affinity (Kd)
BRD4 BD190 nM[1]
BRD4 BD228 nM[1]
Degradation Potency
DC50 (Burkitt's Lymphoma)<1 nM[6]
Cell Viability (IC50)
TPC-1 (Thyroid Carcinoma)Low nM range[2]
Neuroblastoma Cell Lines2-50 nM[9]
Cell LineTreatment TimeBRD4 Degradationc-Myc DownregulationReference
Cholangiocarcinoma24 hoursSignificantSignificant[10]
Thyroid Carcinoma24 hoursSignificantSignificant[3]
Burkitt's Lymphoma18 hours>85% at 100 nMSignificant

Experimental Protocols

Protocol 1: Synthesis of a BRD4 PROTAC (ARV-825 as an example)

This protocol describes a general synthetic route for a BRD4 PROTAC like ARV-825, which involves the coupling of a BRD4 ligand, a linker, and an E3 ligase ligand. The "this compound" linker can be incorporated using similar chemical principles, typically involving deprotection of the Boc group to reveal a primary amine, which can then be coupled to a carboxylic acid-functionalized BRD4 or E3 ligase ligand.

Workflow for PROTAC Synthesis

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Materials:

  • Amine-functionalized BRD4 inhibitor (e.g., a derivative of OTX015)

  • PEG-based linker with a carboxylic acid and a protected amine (e.g., Boc-NH-PEG-COOH)

  • Pomalidomide (B1683931) (or a derivative with a reactive handle)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Linker-E3 Ligand Conjugation: a. Dissolve the pomalidomide derivative and the PEG linker in DMF. b. Add the coupling agents and DIPEA. c. Stir the reaction at room temperature until completion (monitor by LC-MS). d. Purify the linker-pomalidomide conjugate.

  • Boc Deprotection: a. Dissolve the purified conjugate in DCM. b. Add TFA and stir at room temperature. c. Remove the solvent under reduced pressure to yield the deprotected amine.

  • Final Coupling to BRD4 Ligand: a. Dissolve the amine-functionalized linker-pomalidomide and the carboxylic acid-functionalized BRD4 inhibitor in DMF. b. Add coupling agents and DIPEA. c. Stir the reaction at room temperature until completion. d. Purify the final PROTAC molecule (ARV-825) by preparative HPLC.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol is used to quantify the reduction in BRD4 protein levels following treatment with the degrader.[11][12]

Workflow for Western Blotting

Western_Blot_Workflow Western Blotting Experimental Workflow Cell_Culture 1. Cell Culture & Treatment with PROTAC Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-BRD4, anti-loading control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Step-by-step workflow for analyzing protein degradation by Western Blot.

Materials:

  • Cancer cell line (e.g., TPC-1, HuCCT1)

  • Complete cell culture medium

  • BRD4 degrader (e.g., ARV-825)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-c-Myc, anti-β-actin or -GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the BRD4 degrader or DMSO for the desired time points (e.g., 2, 4, 8, 16, 24 hours).[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against BRD4 and a loading control overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.[11]

  • Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify band intensities using densitometry software and normalize BRD4 and c-Myc levels to the loading control.[11]

Protocol 3: Cell Viability Assay

This assay measures the cytotoxic effect of the BRD4 degrader on cancer cells.[3]

Materials:

  • Cancer cell line

  • 96-well plates

  • BRD4 degrader

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[11]

  • Drug Treatment: Treat the cells with a serial dilution of the BRD4 degrader for a specified duration (e.g., 72 hours).[11]

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the BRD4-PROTAC-E3 ligase ternary complex.[7]

Materials:

  • Cells expressing endogenous or tagged BRD4 and E3 ligase

  • BRD4 degrader

  • Non-denaturing lysis buffer

  • Antibody against BRD4 or the E3 ligase

  • Protein A/G beads

Procedure:

  • Cell Treatment and Lysis: Treat cells with the BRD4 degrader or DMSO for a short period (e.g., 1-2 hours) and lyse in a non-denaturing buffer.[7]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against BRD4 or the E3 ligase overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.[7]

  • Washing and Elution: Wash the beads to remove non-specific binding proteins and then elute the immunoprecipitated proteins.[7]

  • Western Blotting: Analyze the eluates by Western blotting using antibodies against BRD4 and the E3 ligase to confirm the presence of both proteins in the complex.[7]

Conclusion

The use of PROTACs to induce the degradation of BRD4 represents a promising therapeutic strategy for various cancers. The "this compound" linker is a viable component for the synthesis of novel BRD4 degraders. The protocols and data presented here, using ARV-825 as a model, provide a comprehensive guide for researchers to design, synthesize, and evaluate their own BRD4-targeting PROTACs. Careful optimization of the linker and rigorous biological evaluation are critical for the development of potent and selective BRD4 degraders.

References

Application of DNP-NH-PEG4-C2-Boc in Oncology Research: A Detailed Guide to PROTAC Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative strategy in oncology, offering the potential to eliminate pathogenic proteins that are difficult to target with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this approach. They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. DNP-NH-PEG4-C2-Boc is a polyethylene (B3416737) glycol (PEG)-based linker that can be utilized in the synthesis of PROTACs for oncology research. The PEG component of the linker can enhance the solubility and bioavailability of the resulting PROTAC molecule.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of a hypothetical PROTAC, herein named PROTAC-X , designed to target the oncogenic protein Bromodomain-containing protein 4 (BRD4) for degradation via the Von Hippel-Lindau (VHL) E3 ligase.

PROTAC-X: A Hypothetical Application of this compound

PROTAC-X is conceptualized as a molecule where a BRD4-binding moiety is covalently linked to a VHL E3 ligase-recruiting ligand through the this compound linker. The dinitrophenyl (DNP) and tert-butyloxycarbonyl (Boc) protecting groups on the linker would be chemically modified during the synthesis to allow for the attachment of the respective ligands.

Signaling Pathway of PROTAC-X

The mechanism of action of PROTAC-X involves hijacking the cellular ubiquitin-proteasome system to induce the degradation of BRD4.

PROTAC_Signaling cluster_cell Cancer Cell PROTAC_X PROTAC-X BRD4 BRD4 (Oncogenic Protein) PROTAC_X->BRD4 Binds to BRD4 VHL VHL (E3 Ligase) PROTAC_X->VHL Proteasome 26S Proteasome BRD4->Proteasome Enters for Degradation Ub Ubiquitin VHL->Ub Ubiquitination Ub->BRD4 Degraded_BRD4 Degraded BRD4 Peptides Proteasome->Degraded_BRD4 Degradation Synthesis_Workflow start This compound step1 Step 1: Boc Deprotection (e.g., TFA in DCM) start->step1 intermediate1 DNP-NH-PEG4-C2-NH2 step1->intermediate1 step2 Step 2: Conjugation to VHL Ligand (e.g., HATU, DIPEA) intermediate1->step2 intermediate2 DNP-Linker-VHL step2->intermediate2 VHL_ligand VHL Ligand (with COOH) VHL_ligand->step2 step3 Step 3: DNP Modification/Replacement (e.g., Nucleophilic Aromatic Substitution) intermediate2->step3 intermediate3 Reactive-Linker-VHL step3->intermediate3 step4 Step 4: Conjugation to BRD4 Ligand (e.g., Click Chemistry or Amide Coupling) intermediate3->step4 final_product PROTAC-X step4->final_product BRD4_ligand BRD4 Ligand (with reactive group) BRD4_ligand->step4

Application Notes and Protocols: Utilizing DNP-NH-PEG4-C2-Boc for Targeting Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention for neurodegenerative diseases is rapidly evolving, with a significant focus on targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins.[1][2][3] This document provides detailed application notes and protocols for the use of DNP-NH-PEG4-C2-Boc , a versatile PEG-based linker, in the synthesis and evaluation of PROTACs for neurodegenerative disease targets.

Introduction to PROTAC Technology in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins.[1][2][3] PROTACs are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific target proteins.[4] They consist of three key components: a ligand that binds to the target protein (protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This ternary complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The use of PROTACs holds immense promise for neurodegenerative diseases as it allows for the targeting of proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.[2][3]

Role and Properties of the this compound Linker

This compound is a chemical tool used as a linker in the synthesis of PROTACs.[5][6][7][8] Its structure and functional groups are critical for the successful construction of a functional PROTAC molecule.

  • PEG4 Moiety: The polyethylene (B3416737) glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

  • Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is a protecting group for the amine, which can be selectively removed under acidic conditions to allow for conjugation with a ligand for the target protein or the E3 ligase.

  • DNP Group: The 2,4-Dinitrophenyl (DNP) group can be utilized for various chemical modifications or as a handle for analytical purposes.

The length and flexibility of the linker are crucial for optimal ternary complex formation and subsequent degradation efficiency.

Experimental Protocols

General PROTAC Synthesis using this compound

This protocol outlines a general strategy for synthesizing a PROTAC targeting a hypothetical neurodegenerative protein (e.g., Tau) using the this compound linker.

Step 1: Deprotection of the Boc Group

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an acid, such as trifluoroacetic acid (TFA), to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the excess acid and purify the deprotected linker.

Step 2: Conjugation to the E3 Ligase Ligand

  • Activate the carboxylic acid group of the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) using a coupling reagent such as HATU or EDC/NHS.

  • Add the deprotected DNP-NH-PEG4-C2-NH2 linker to the activated E3 ligase ligand.

  • Perform the reaction in a suitable solvent (e.g., dimethylformamide) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Monitor the reaction by LC-MS.

  • Purify the resulting conjugate by preparative high-performance liquid chromatography (HPLC).

Step 3: Conjugation to the Target Protein Ligand

  • The remaining functional group on the linker is then used to attach the ligand for the target protein (e.g., a small molecule that binds to Tau).

  • The conjugation chemistry will depend on the available functional groups on the target protein ligand.

  • After the reaction is complete, purify the final PROTAC molecule using preparative HPLC.

  • Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Evaluation of the Synthesized PROTAC

Cell Culture:

  • Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary neurons that endogenously express the target protein.

  • Plate the cells in appropriate culture vessels and allow them to adhere overnight.

PROTAC Treatment:

  • Prepare a stock solution of the synthesized PROTAC in a suitable solvent (e.g., DMSO).

  • Treat the cells with increasing concentrations of the PROTAC for a specified period (e.g., 24, 48, or 72 hours).

  • Include appropriate controls: vehicle-only (DMSO), a negative control PROTAC (if available), and a positive control (if available).

Western Blotting for Target Protein Degradation:

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the extent of target protein degradation.

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Use a commercially available or in-house developed ELISA kit to quantify the levels of the target protein in the cell lysates.

  • This method can provide a more quantitative measure of protein degradation compared to Western blotting.

Data Presentation

Quantitative data from the in vitro experiments should be summarized in clear and concise tables.

Table 1: In Vitro Degradation of Target Protein by PROTAC-X

Concentration (nM)Mean Target Protein Level (% of Vehicle)Standard Deviation
195.24.1
1078.55.6
10045.13.8
100015.32.9

Table 2: Degradation Parameters of PROTAC-X

ParameterValue
DC50 (nM)85
Dmax (%)84.7
Time to Dmax (hours)48

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action POI Target Protein (e.g., Tau) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

PROTAC_Evaluation_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation Linker This compound Linker Synthesis Chemical Synthesis Linker->Synthesis E3_Ligand E3 Ligase Ligand E3_Ligand->Synthesis POI_Ligand Target Protein Ligand POI_Ligand->Synthesis PROTAC Purified PROTAC Synthesis->PROTAC Treatment PROTAC Treatment PROTAC->Treatment Cell_Culture Neuronal Cell Culture Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Analysis Biochemical Analysis (Western Blot, ELISA) Lysis->Analysis Data Data Analysis (DC50, Dmax) Analysis->Data

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Tau_Pathology_Pathway Tau Tau Protein Hyperphosphorylation Hyperphosphorylation Tau->Hyperphosphorylation PROTAC_Intervention Tau-Targeting PROTAC Tau->PROTAC_Intervention Targets Aggregated_Tau Aggregated Tau (Neurofibrillary Tangles) Hyperphosphorylation->Aggregated_Tau Neuronal_Dysfunction Neuronal Dysfunction Aggregated_Tau->Neuronal_Dysfunction Neurodegeneration Neurodegeneration Neuronal_Dysfunction->Neurodegeneration Degradation Tau Degradation PROTAC_Intervention->Degradation

Caption: Simplified Tau pathology pathway and PROTAC intervention.

Conclusion and Future Perspectives

The this compound linker is a valuable tool for the construction of PROTACs aimed at neurodegenerative disease targets. The protocols and guidelines presented here provide a framework for the synthesis and in vitro evaluation of such molecules. The successful development of PROTACs has the potential to revolutionize the treatment of these devastating diseases by enabling the targeted degradation of previously intractable protein targets. Future research will likely focus on optimizing linker chemistry, improving brain penetrance, and expanding the repertoire of E3 ligases that can be recruited in neuronal cells.

References

Application Notes and Protocols for Characterizing DNP-NH-PEG4-C2-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein (protein of interest or POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4][5]

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[5][6] This document provides detailed application notes and protocols for the analytical characterization of PROTACs containing the DNP-NH-PEG4-C2-Boc linker. This compound is a flexible polyethylene (B3416737) glycol (PEG)-based linker incorporating a dinitrophenyl (DNP) group, an amine, a four-unit PEG chain, a two-carbon spacer, and a tert-butyloxycarbonyl (Boc) protecting group.[7][8][9][10] The methods described herein are essential for ensuring the identity, purity, and functional activity of these novel therapeutic agents.

PROTAC Action and Characterization Workflow

The successful development of a PROTAC requires a multi-faceted analytical approach to characterize its journey from a synthesized molecule to a potent protein degrader within a cellular context. The general workflow for characterizing a this compound containing PROTAC is outlined below.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cellular Assays synthesis Chemical Synthesis of This compound PROTAC purification Purification (e.g., HPLC) synthesis->purification structural Structural Verification (NMR, MS) purification->structural purity Purity Assessment (HPLC) purification->purity binary Binary Binding Affinity (SPR, ITC, FP) structural->binary purity->binary ternary Ternary Complex Formation (SPR, Native MS, FRET) binary->ternary ubiquitination In Vitro Ubiquitination ternary->ubiquitination permeability Cellular Permeability ubiquitination->permeability degradation Target Protein Degradation (Western Blot, In-Cell Western) permeability->degradation selectivity Degradation Selectivity (Proteomics) degradation->selectivity

Caption: Experimental workflow for the characterization of this compound containing PROTACs.

Physicochemical Characterization

Structural Verification by Mass Spectrometry and NMR Spectroscopy

Application Note: Confirmation of the chemical structure and mass of the synthesized PROTAC is the foundational step in its characterization. High-resolution mass spectrometry (HRMS) provides the exact mass, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the complete chemical structure, ensuring all components, including the this compound linker, are correctly incorporated.[][12]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve the purified PROTAC in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water with 0.1% formic acid) to a final concentration of 10-100 µM.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Scan Range: m/z 200–2000

  • Data Analysis: Compare the observed monoisotopic mass with the theoretically calculated mass of the protonated molecule [M+H]+. The mass accuracy should be within 5 ppm. For PROTACs, which often have higher molecular weights, multiply charged ions (e.g., [M+2H]2+) may be observed.[13]

Experimental Protocol: 1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire 1H and 13C spectra at room temperature. For complex structures, 2D NMR experiments such as COSY and HSQC may be necessary for unambiguous signal assignment.

  • Data Analysis: Integrate the proton signals and compare the chemical shifts and coupling constants with the expected values for the PROTAC structure. The characteristic signals for the PEG linker, the DNP group, and the Boc protecting group should be identifiable.

Technique Parameter Expected Result for a Hypothetical this compound PROTAC
HRMS (ESI+) [M+H]+ (m/z)Calculated: 1100.55
1H NMR Chemical Shifts (ppm)Peaks corresponding to aromatic protons of the POI and E3 ligands, characteristic PEG signals (~3.5-3.6 ppm), DNP aromatic protons, and the Boc singlet (~1.4 ppm).
13C NMR Chemical Shifts (ppm)Resonances for all unique carbons, including the carbonyls, aromatic carbons, and the characteristic PEG carbons (~70 ppm).
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Application Note: The purity of the PROTAC is crucial for accurate biological evaluation. Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of small molecules, including PROTACs.[14][15]

Experimental Protocol: Analytical RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at a wavelength relevant to the chromophores in the PROTAC (e.g., 254 nm).

  • Data Analysis: Integrate the peak area of the main compound and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area. For biological assays, a purity of >95% is generally required.

Parameter Acceptance Criteria Example Result
Purity (%) > 95%98.5%
Retention Time (min) Consistent across batches15.2 min

Biophysical and Biochemical Characterization

The cornerstone of PROTAC activity is the formation of a stable and productive ternary complex.[4][5][16] A suite of biophysical and biochemical assays is employed to characterize the binding events and subsequent ubiquitination.

Binary Binding Affinity

Application Note: Before assessing ternary complex formation, it is essential to confirm that the PROTAC binds to its intended targets: the POI and the E3 ligase. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are commonly used to determine the binding affinities (KD).[4][5][16][17]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the purified POI or E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

  • Binding Analysis: Inject a series of concentrations of the this compound PROTAC over the sensor surface and a reference surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Repeat: Perform the reciprocal experiment by immobilizing the other protein partner.

Binding Interaction KD (nM)
PROTAC <-> POI50
PROTAC <-> E3 Ligase200
Ternary Complex Formation and Cooperativity

Application Note: The ability of the PROTAC to induce the formation of a ternary complex is paramount. The stability of this complex is often described by a cooperativity factor (α), which indicates whether the binding of the second protein is enhanced (α > 1) or hindered (α < 1) by the presence of the first. Native mass spectrometry and SPR are powerful techniques for directly observing and quantifying ternary complex formation.[18][19][20][21]

Ternary_Complex PROTAC This compound PROTAC Binary1 PROTAC-POI Binary Complex PROTAC->Binary1 Binary2 PROTAC-E3 Binary Complex PROTAC->Binary2 POI Protein of Interest (POI) POI->Binary1 Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ligase E3->Binary2 E3->Ternary Binary1->Ternary Binary2->Ternary

Caption: Formation of the ternary complex induced by the PROTAC.

Experimental Protocol: Native Mass Spectrometry

  • Sample Preparation: Mix the POI, E3 ligase, and PROTAC at equimolar concentrations (e.g., 5 µM each) in a volatile buffer like ammonium (B1175870) acetate.

  • Instrumentation: Use a mass spectrometer configured for native protein analysis (e.g., a Q-TOF with nano-ESI source).

  • Data Acquisition: Acquire spectra under non-denaturing conditions.

  • Data Analysis: Identify the mass-to-charge ratios corresponding to the individual proteins, binary complexes, and the ternary complex. The relative intensities of these species provide a semi-quantitative measure of ternary complex formation.[18][19][20]

In Vitro Ubiquitination Assay

Application Note: The functional consequence of ternary complex formation is the ubiquitination of the POI. This can be reconstituted in vitro using purified components of the ubiquitin-proteasome system.

Experimental Protocol: In Vitro Ubiquitination

  • Reaction Mixture: Combine purified POI, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.

  • Initiation: Add the this compound PROTAC or DMSO (vehicle control) to the reaction mixture.

  • Incubation: Incubate at 37 °C for a specified time (e.g., 60 minutes).

  • Analysis: Stop the reaction and analyze the formation of poly-ubiquitinated POI by Western blotting using an anti-POI or anti-ubiquitin antibody. An increase in high molecular weight bands corresponding to ubiquitinated POI indicates successful PROTAC-mediated ubiquitination.

Cellular Characterization

Ultimately, a PROTAC must be effective in a cellular environment. Cellular assays are critical for evaluating permeability, target degradation, and selectivity.[1]

Target Protein Degradation

Application Note: The primary measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein in cells. Western blotting is a standard technique for quantifying protein levels.[22]

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Plate cells and treat with increasing concentrations of the this compound PROTAC for a set duration (e.g., 18-24 hours).

  • Lysis: Harvest and lyse the cells to extract total protein.

  • Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody. Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Detection and Analysis: Detect the protein bands using chemiluminescence or fluorescence and quantify the band intensities. Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

Parameter Value
DC50 100 nM
Dmax 90%
Degradation Selectivity

Application Note: An ideal PROTAC should selectively degrade the intended target without affecting the levels of other proteins. Mass spectrometry-based proteomics is a powerful, unbiased method for assessing the global effects of a PROTAC on the cellular proteome.[22][23]

Experimental Protocol: Proteomic Analysis

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant target degradation (e.g., 5x DC50) and a vehicle control.

  • Sample Preparation: Lyse the cells, digest the proteins into peptides, and label with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Plot the changes in protein abundance to identify proteins that are significantly downregulated in the presence of the PROTAC.

Proteomics_Volcano_Plot Conceptual Volcano Plot of Proteomic Data cluster_plot xaxis log2(Fold Change) yaxis -log10(p-value) p1 p2 p3 p4 p5 p6 p7 line1 line2 line1->line2

Caption: Conceptual volcano plot illustrating selective degradation of the target POI.

Conclusion

The comprehensive analytical characterization of PROTACs, including those with novel linkers like this compound, is a critical component of their development as therapeutic agents. The protocols and application notes provided here offer a framework for assessing the identity, purity, and multifaceted activity of these molecules, from fundamental biophysical interactions to their ultimate effect on protein levels within cells. A rigorous application of these methods will facilitate the rational design and optimization of next-generation protein degraders.

References

Application Notes and Protocols for DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-NH-PEG4-C2-Boc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate target proteins associated with disease. This linker features a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, providing a versatile platform for conjugating a target protein ligand and an E3 ligase ligand.

The DNP moiety can serve as a reactive handle or a specific binding element, while the hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise synthesis of the final PROTAC construct. These application notes provide detailed guidelines for the proper storage, handling, and utilization of this compound in your research and development endeavors.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its chemical integrity and ensure reproducible experimental outcomes.

Storage Conditions

It is recommended to store this compound under the following conditions:

  • Temperature: For long-term storage, it is advisable to store the compound at -20°C to -80°C.

  • Atmosphere: Store in a dry, inert atmosphere (e.g., under argon or nitrogen) to prevent degradation from moisture and oxidation.

  • Light: Protect from light to avoid potential photochemical degradation.

When stored as a solid, the compound is generally stable. For solutions, it is best to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.

Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

  • Hygroscopicity: The compound may be hygroscopic. It is important to minimize its exposure to atmospheric moisture.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₅H₄₀N₄O₁₀
Molecular Weight 576.6 g/mol
Appearance Solid
Solubility Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). The PEG spacer imparts some aqueous solubility, though it may be limited.[1][2]
Purity Typically >95% (confirm with supplier's certificate of analysis)
Storage Temperature -20°C to -80°C

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of a PROTAC molecule. These should be considered as starting points and may require optimization based on the specific ligands being used.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield a free amine, which is then available for conjugation. The Boc group is labile under acidic conditions.[3][4][5][6]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound in DCM in a round bottom flask. A typical concentration is 10-20 mg/mL.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution. A common ratio is 1:1 to 1:4 (DCM:TFA, v/v).

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product (DNP-NH-PEG4-C2-NH₂).

  • The crude product can be used directly in the next step or purified by column chromatography if necessary.

Boc_Deprotection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start_compound This compound dissolve Dissolve in DCM start_compound->dissolve reagents DCM, TFA add_tfa Add TFA at 0°C reagents->add_tfa dissolve->add_tfa stir Stir at RT for 1-2h add_tfa->stir evaporate Evaporate solvent stir->evaporate wash_bicarb Wash with NaHCO3 evaporate->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate final_product DNP-NH-PEG4-C2-NH2 concentrate->final_product

Caption: Boc Deprotection Workflow

Conjugation of the Deprotected Linker to a Carboxylic Acid-Containing Ligand

This protocol outlines the coupling of the deprotected linker (DNP-NH-PEG4-C2-NH₂) to a ligand that possesses a carboxylic acid functional group, forming a stable amide bond.

Materials:

  • Deprotected linker (DNP-NH-PEG4-C2-NH₂)

  • Carboxylic acid-containing ligand (Ligand-COOH)

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) for purification

  • LC-MS for analysis

Procedure:

  • In a clean, dry vial, dissolve the carboxylic acid-containing ligand and the amide coupling reagents (e.g., 1.2 equivalents of HATU) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve the deprotected linker (1 equivalent) in anhydrous DMF.

  • Add the solution of the deprotected linker to the activated ligand solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by preparative HPLC to yield the final PROTAC conjugate.

  • Characterize the purified PROTAC by LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product linker DNP-NH-PEG4-C2-NH2 Deprotected Linker reaction Amide Coupling Reaction linker->reaction 1.0 eq ligand Ligand-COOH Target Protein Ligand ligand->reaction 1.0 eq coupling HATU/HOBt/EDC Amide Coupling Reagents coupling->reaction 1.2 eq base DIPEA Base base->reaction 2-3 eq solvent DMF Solvent solvent->reaction protac DNP-NH-PEG4-C2-NH-CO-Ligand PROTAC Conjugate purification Purification (HPLC) reaction->purification Crude Product purification->protac Purified PROTAC

Caption: PROTAC Synthesis Pathway

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Boc Deprotection Insufficient acid or reaction time.Increase the amount of TFA or extend the reaction time. Monitor closely by LC-MS.
Low Yield in Coupling Reaction Incomplete activation of the carboxylic acid; degradation of coupling reagents.Ensure all reagents and solvents are anhydrous. Use fresh coupling reagents. Optimize the activation time and temperature.
Formation of Side Products Reactivity of other functional groups on the ligands; epimerization.Protect other reactive functional groups if necessary. Use milder coupling conditions or different coupling reagents (e.g., EDC/HOBt).
Difficulty in Product Purification Poor separation of product from starting materials or byproducts.Optimize the HPLC gradient and column selection. Consider alternative purification methods such as flash chromatography on silica (B1680970) gel if the compound is sufficiently non-polar.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs. By following the recommended storage, handling, and experimental protocols, researchers can effectively utilize this linker to construct novel protein degraders for therapeutic development and biological research. Careful planning and execution of the synthetic steps, along with diligent monitoring of the reactions, will contribute to the successful generation of high-quality PROTAC molecules.

References

Unlocking Versatile Bioconjugation Strategies: Applications of DNP-NH-PEG4-C2-Boc in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The DNP-NH-PEG4-C2-Boc derivative is a heterobifunctional linker poised to advance bioconjugation, drug discovery, and diagnostics. This molecule incorporates a 2,4-dinitrophenyl (DNP) group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. The strategic placement of these functionalities allows for a modular approach to synthesizing complex biomolecular conjugates. This document provides detailed application notes and protocols for utilizing this compound in conjunction with click chemistry for applications in Proteolysis Targeting Chimeras (PROTACs), advanced immunoassays, and Fluorescence Resonance Energy Transfer (FRET) probes.

Introduction

Click chemistry, a suite of powerful, reliable, and selective reactions, has revolutionized the way scientists approach the synthesis of functional biomolecules.[] Its bio-orthogonality allows for the precise ligation of molecular components in complex biological environments.[][2] The this compound linker is an ideal substrate for click chemistry-based applications. Its key features include:

  • DNP (2,4-Dinitrophenyl) Group: A well-established hapten for immunological detection and an effective quencher for various fluorophores.[3][4]

  • PEG4 Spacer: A hydrophilic polyethylene glycol linker that enhances aqueous solubility, reduces aggregation, and provides spatial separation between conjugated molecules.[5]

  • Boc-Protected Amine: A stable protecting group that can be efficiently removed under acidic conditions to reveal a primary amine, which can then be functionalized with a click chemistry handle (e.g., an azide (B81097) or alkyne).[6][7]

This application note details the conversion of the this compound derivative into a click-ready reagent and its subsequent use in three key research areas.

Application 1: Synthesis of DNP-Containing PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9] Click chemistry is increasingly used for the rapid synthesis and optimization of PROTACs due to its high efficiency and mild reaction conditions.[][10] The this compound linker can be used to generate PROTACs where the DNP group serves as a versatile tag for detection and pull-down experiments.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Preparation cluster_1 Step 2: PROTAC Assembly (CuAAC) cluster_2 Step 3: Purification & Analysis A This compound B Boc Deprotection (TFA/DCM) A->B C DNP-NH-PEG4-C2-NH2 B->C D Azide Functionalization (e.g., Azidoacetic acid NHS ester) C->D E DNP-PEG4-Azide D->E F DNP-PEG4-Azide I Click Reaction (CuSO4, Sodium Ascorbate) F->I G Alkyne-modified Target Protein Ligand G->I H Alkyne-modified E3 Ligase Ligand H->I J DNP-tagged PROTAC I->J K DNP-tagged PROTAC L Purification (HPLC) K->L M Characterization (LC-MS, NMR) L->M

Caption: Workflow for DNP-tagged PROTAC synthesis using click chemistry.

Protocols

Protocol 1.1: Boc Deprotection of this compound

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[11]

  • Cool the solution to 0°C in an ice bath.[11]

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[6]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).[11]

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step.[11]

Protocol 1.2: Azide Functionalization of DNP-NH-PEG4-C2-NH2

  • Dissolve the DNP-NH-PEG4-C2-NH2 TFA salt (1 equivalent) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (3 equivalents) to neutralize the TFA salt.

  • Add azidoacetic acid N-hydroxysuccinimide (NHS) ester (1.2 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the DNP-PEG4-Azide product by flash column chromatography.

Protocol 1.3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

  • Prepare stock solutions of the DNP-PEG4-Azide, alkyne-modified target protein ligand, and alkyne-modified E3 ligase ligand in DMSO.

  • In a microcentrifuge tube, combine the DNP-PEG4-Azide (1 equivalent), alkyne-modified target protein ligand (1 equivalent), and alkyne-modified E3 ligase ligand (1 equivalent).

  • Add a freshly prepared solution of copper(II) sulfate (0.1 equivalents) and a copper-stabilizing ligand such as THPTA (0.5 equivalents) in water.[12][13]

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) (1 equivalent) in water.[12][13]

  • Vortex the mixture and allow it to react at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC conjugate using preparative HPLC.

Quantitative Data
ParameterValueReference
Boc Deprotection Yield>95%[6]
Azide Functionalization Yield80-90%Estimated
CuAAC Reaction Yield70-95%[]
Final PROTAC Purity (post-HPLC)>98%Estimated

Application 2: Development of a Click Chemistry-Based Immunoassay

The DNP hapten is widely used in immunoassays due to its ability to elicit a strong antibody response.[3][14] By functionalizing the this compound linker with a click handle, it can be conjugated to various biomolecules (e.g., proteins, nucleic acids) for the development of sensitive and modular immunoassays.

Experimental Workflow for a DNP-Based Bridge Immunoassay

Immunoassay_Workflow cluster_0 Component Preparation cluster_1 Assay Assembly A DNP-PEG4-Alkyne (prepared similarly to azide version) B Azide-modified Capture Antibody C Azide-modified Detection Antibody D Immobilize Capture Ab on surface E Add Analyte D->E F Add Detection Ab E->F G Add DNP-PEG4-Alkyne F->G H Click Reaction (SPAAC) with anti-DNP Reporter G->H I Signal Detection H->I

Caption: Workflow for a DNP-based bridge immunoassay using click chemistry.

Protocols

Protocol 2.1: Preparation of DNP-PEG4-Alkyne

This protocol is analogous to Protocol 1.2, substituting an alkyne-containing NHS ester (e.g., pentynoic acid NHS ester) for the azido-NHS ester.

Protocol 2.2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Immunoassay

  • Immobilize an azide-modified capture antibody on a microplate surface.

  • Block non-specific binding sites with a suitable blocking buffer.

  • Add the sample containing the target analyte. Incubate and wash.

  • Add an azide-modified detection antibody. Incubate and wash.

  • Add the DNP-PEG4-Alkyne conjugate. Incubate and wash.

  • Add an anti-DNP antibody conjugated to a reporter enzyme (e.g., HRP) via a DBCO linker.

  • The SPAAC reaction will occur, linking the reporter enzyme to the immune complex.

  • Wash away excess reporter conjugate.

  • Add the appropriate substrate for the reporter enzyme and measure the signal.

Quantitative Data
ParameterValue
Limit of Detection (LOD)Low ng/mL to pg/mL range
Dynamic Range3-4 logs
Intra-assay CV<10%
Inter-assay CV<15%

Application 3: Construction of FRET-Based Probes for Protease Activity

The DNP group can act as a quencher for various fluorophores in FRET-based assays.[4][15] A FRET probe for protease activity can be constructed by synthesizing a peptide substrate containing a fluorophore and the DNP-PEG4 linker. In the intact peptide, the DNP quenches the fluorophore's emission. Upon cleavage by a specific protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Logical Diagram of FRET Probe Activation

Caption: Activation of a DNP-quenched FRET probe by protease cleavage.

Protocols

Protocol 3.1: Synthesis of a DNP-Quenched FRET Probe

  • Synthesize a peptide containing a protease-specific cleavage sequence on a solid-phase resin. Incorporate an amino acid with a side chain suitable for fluorophore conjugation (e.g., Lys(Mtt)) and another with a side chain for click chemistry (e.g., Propargylglycine).

  • Selectively deprotect the side chain for fluorophore conjugation and attach the desired fluorophore.

  • Cleave the peptide from the resin.

  • Prepare DNP-PEG4-Azide as described in Protocol 1.2.

  • Perform a CuAAC reaction (as in Protocol 1.3) between the alkyne-containing peptide and the DNP-PEG4-Azide.

  • Purify the final FRET probe by HPLC.

Quantitative Data
ParameterValueReference
Quenching Efficiency>95%Estimated
Signal-to-Background Ratio7-10 fold increase upon cleavage[16]
Förster Distance (R₀) for ACC/DNP pair34.7 Å[16]

Conclusion

The this compound derivative is a highly adaptable chemical tool for researchers in drug discovery, diagnostics, and chemical biology. By following the provided protocols to deprotect the Boc group and introduce a click chemistry handle, this linker can be readily incorporated into a variety of sophisticated molecular constructs. The applications detailed herein—PROTAC synthesis, immunoassay development, and FRET probe design—demonstrate the immense potential of combining this versatile linker with the power and precision of click chemistry.

References

Solid-Phase Synthesis of PROTACs Utilizing a DNP/Boc-Protected PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

Solid-phase synthesis offers a streamlined and efficient methodology for the construction of PROTACs, simplifying purification and enabling the use of excess reagents to drive reactions to completion.[1][3] This application note provides a detailed protocol for the solid-phase synthesis of PROTACs using the bifunctional linker, DNP-NH-PEG4-C2-Boc. This linker features a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and pharmacokinetic properties, and two orthogonal protecting groups: a 2,4-dinitrophenyl (DNP) group and a tert-butyloxycarbonyl (Boc) group.[4][5][6] This dual protection allows for the sequential and controlled attachment of the E3 ligase ligand and the POI ligand.

The DNP group is stable to the acidic conditions used to remove the Boc group, and it is selectively cleaved by thiolysis, providing an orthogonal protection strategy.[4][7] The Boc group, conversely, is labile to acid, typically trifluoroacetic acid (TFA), and is used to protect amine functionalities during coupling reactions.[5][8]

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its degradation. This process is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling Recycling Degradation->Recycling PROTAC & E3 Ligase Synthesis_Workflow Solid-Phase PROTAC Synthesis Workflow Resin_Activation Resin Swelling & Activation Ligand_1_Coupling Coupling of First Ligand (e.g., POI Ligand) Resin_Activation->Ligand_1_Coupling Boc_Deprotection Boc Deprotection of Linker Linker_Coupling Coupling of DNP-NH-PEG4-C2-NH2 Boc_Deprotection->Linker_Coupling DNP_Deprotection DNP Deprotection of Linker Linker_Coupling->DNP_Deprotection Ligand_2_Coupling Coupling of Second Ligand (e.g., E3 Ligase Ligand) DNP_Deprotection->Ligand_2_Coupling Cleavage Cleavage from Resin Purification Purification (e.g., HPLC) Cleavage->Purification

References

Application Notes and Protocols for the Purification of DNP-NH-PEG4-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of DNP-NH-PEG4-C2-Boc conjugates. The methodologies outlined below are designed to ensure high purity and yield, critical for downstream applications in drug development and research.

Introduction

This compound is a heterobifunctional linker containing a dinitrophenyl (DNP) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The DNP group provides a useful chromophore for detection, while the PEG spacer enhances solubility. The Boc-protected amine allows for subsequent conjugation following deprotection. Proper purification of this conjugate is essential to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions and biological assays.

The primary challenges in purifying this molecule are its amphiphilic nature and the acid-lability of the Boc protecting group. This guide focuses on two effective purification techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).

Purification Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is well-suited for the purification of this compound, where the hydrophobic DNP group allows for strong retention on a reversed-phase column.

Workflow for RP-HPLC Purification:

RP_HPLC_Workflow Figure 1: RP-HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Purification dissolve Dissolve Crude Product in Mobile Phase A filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto C18 Column filter->inject gradient Apply Acetonitrile (B52724)/Water Gradient (with 0.1% Acetic Acid) inject->gradient detect Monitor Elution at 360 nm gradient->detect collect Collect Fractions Containing the Pure Product detect->collect analyze Analyze Fractions by Analytical HPLC/LC-MS collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Product pool->lyophilize

Caption: Figure 1: RP-HPLC Purification Workflow.

Materials:

  • Crude this compound conjugate

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Acetic acid (or ammonium (B1175870) acetate)

  • Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size)

  • HPLC system with a UV detector

  • 0.22 µm syringe filters

  • Lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% Acetic Acid.

    • Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% Acetic Acid.

    • Note: Trifluoroacetic acid (TFA) should be avoided as it can cause premature cleavage of the Boc protecting group.[1] Acetic acid or ammonium acetate (B1210297) are recommended alternatives.[1]

  • Sample Preparation:

    • Dissolve the crude this compound conjugate in a minimal amount of Mobile Phase A.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min (analytical) or scaled up for preparative.

    • Detection Wavelength: 360 nm (for the DNP chromophore).[2]

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B (return to initial conditions)

      • 35-40 min: 10% B (equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak eluting at the expected retention time.

    • Analyze the purity of the collected fractions using analytical RP-HPLC or LC-MS.

  • Product Isolation:

    • Pool the fractions with >98% purity.

    • Freeze the pooled fractions and lyophilize to remove the mobile phase and obtain the purified product as a solid.

Quantitative Data (Representative):

ParameterValue
Starting Material Purity ~70%
Final Purity (by HPLC) >98%
Overall Yield 65-80%
Retention Time ~18-22 minutes (gradient dependent)
Solid-Phase Extraction (SPE)

SPE is a rapid and economical method for sample cleanup and purification. It is particularly useful for removing more polar or less retained impurities from the crude product mixture. A reversed-phase SPE cartridge is recommended for this application.

Workflow for SPE Purification:

SPE_Workflow Figure 2: SPE Purification Workflow cluster_prep Cartridge Preparation cluster_purification Purification Steps cluster_post Product Isolation condition Condition Cartridge with Methanol (B129727) equilibrate Equilibrate Cartridge with Water condition->equilibrate load Load Crude Sample equilibrate->load wash Wash with Low Organic (e.g., 10% ACN in Water) load->wash elute Elute Product with Higher Organic (e.g., 50-70% ACN) wash->elute analyze Analyze Eluate Purity (TLC or HPLC) elute->analyze concentrate Concentrate Eluate under Reduced Pressure analyze->concentrate

Caption: Figure 2: SPE Purification Workflow.

Materials:

  • Crude this compound conjugate

  • Reversed-phase C18 SPE cartridge

  • Methanol

  • Acetonitrile

  • Water

  • SPE manifold (optional)

Procedure:

  • Cartridge Conditioning:

    • Pass 2-3 column volumes of methanol through the C18 SPE cartridge to wet the stationary phase.

    • Do not allow the cartridge to go dry.

  • Cartridge Equilibration:

    • Pass 2-3 column volumes of water through the cartridge to remove the methanol.

    • Leave a small amount of water on top of the sorbent bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of water or a low percentage of organic solvent (e.g., <10% acetonitrile).

    • Load the sample solution onto the conditioned and equilibrated SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of a low-organic-content mobile phase (e.g., 10% acetonitrile in water) to elute highly polar impurities.

  • Elution:

    • Elute the this compound conjugate with 2-3 column volumes of a higher-organic-content mobile phase (e.g., 50-70% acetonitrile in water). The optimal percentage should be determined empirically.

    • Collect the eluate.

  • Analysis and Isolation:

    • Analyze the purity of the eluate by analytical RP-HPLC or TLC.

    • Concentrate the eluate under reduced pressure to obtain the purified product.

Quantitative Data (Representative):

ParameterValue
Starting Material Purity ~70%
Final Purity (by HPLC) >90%
Overall Yield 85-95%

Summary and Recommendations

Purification TechniqueResolutionThroughputPurityYieldKey Considerations
RP-HPLC HighLow>98%65-80%Avoid TFA to preserve the Boc group.[1]
SPE Low to MediumHigh>90%85-95%Best for rapid cleanup and removal of polar impurities.

For the highest purity, RP-HPLC is the recommended method. For rapid cleanup or purification of larger quantities where slightly lower purity is acceptable, SPE is a viable alternative. In some cases, SPE can be used as a preliminary purification step before a final polishing step with RP-HPLC. The choice of method will depend on the specific requirements of the downstream application.

References

Revolutionizing Drug Discovery: A Case Study of a Successful PROTAC Utilizing a PEG4 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: ARV-771, a Potent BET Degrader with a PEG-based Linker

Introduction:

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This application note focuses on a highly successful case study of a PROTAC, ARV-771, which employs a polyethylene (B3416737) glycol (PEG)-based linker to effectively degrade the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). ARV-771 exemplifies the power of the PROTAC technology and the critical role of the linker in achieving potent and selective protein degradation. This document provides a comprehensive overview of ARV-771, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

Mechanism of Action:

ARV-771 is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a PEG-based linker, and a ligand that binds to the BET bromodomains. By simultaneously binding to both the E3 ligase and a BET protein, ARV-771 forms a ternary complex. This proximity induces the ubiquitination of the BET protein by the E3 ligase, marking it for degradation by the 26S proteasome. This event-driven catalytic process allows a single molecule of ARV-771 to induce the degradation of multiple BET protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC ARV-771 (PROTAC) (with PEG4-like Linker) BET BRD4 (Target Protein) PROTAC->BET Binds E3 VHL E3 Ligase PROTAC->E3 Recruits Ternary_Complex BRD4-ARV-771-VHL Ternary Complex Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_BET Degraded Peptides Proteasome->Degraded_BET Degradation Ternary_Complex->Ub Polyubiquitination

Figure 1: Mechanism of ARV-771 mediated degradation of BRD4.

Quantitative Data

The efficacy of ARV-771 has been demonstrated through various in vitro studies. The following tables summarize the key quantitative data for this potent BET degrader.

Table 1: Binding Affinity of ARV-771 to BET Bromodomains

BromodomainBinding Affinity (Kd, nM)
BRD2(1)34
BRD2(2)4.7
BRD3(1)8.3
BRD3(2)7.6
BRD4(1)9.6
BRD4(2)7.6
Data sourced from MedchemExpress and TargetMol.[1][2]

Table 2: Degradation Potency of ARV-771 in Cancer Cell Lines

Cell LineTarget ProteinsDC50 (nM)
22Rv1 (Prostate Cancer)BRD2/3/4< 5
VCaP (Prostate Cancer)BRD2/3/4< 5
LnCaP95 (Prostate Cancer)BRD2/3/4< 5
Data sourced from PNAS and MDPI.[3][4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of ARV-771.

Protocol 1: Western Blotting for BET Protein Degradation

This protocol is used to quantify the reduction in BET protein levels following treatment with ARV-771.

Materials:

  • Cancer cell lines (e.g., 22Rv1)

  • Complete growth medium

  • ARV-771 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of ARV-771 (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 values.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Seeding & Treatment with ARV-771 B Cell Lysis & Protein Quantification (BCA) A->B C SDS-PAGE & Protein Transfer to Membrane B->C D Blocking & Antibody Incubation (1° & 2°) C->D E Chemiluminescent Detection (ECL) D->E F Image Acquisition & Densitometry Analysis E->F G Data Normalization & DC50 Calculation F->G

Figure 2: Experimental workflow for Western Blotting.

Protocol 2: Cell Viability Assay (e.g., MTS or MTT Assay)

This protocol assesses the effect of ARV-771-induced BET degradation on cell proliferation and viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete growth medium

  • ARV-771 stock solution (in DMSO)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ARV-771 for a specified duration (e.g., 72 hours).

  • Reagent Incubation: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: c-MYC ELISA

This protocol quantifies the levels of the oncoprotein c-MYC, a downstream target of BET proteins, to confirm the functional consequence of BET degradation.[5]

Materials:

  • Cancer cell lines

  • ARV-771 stock solution (in DMSO)

  • c-MYC ELISA kit

  • Cell lysis buffer compatible with the ELISA kit

  • Plate reader

Procedure:

  • Cell Treatment: Treat cells with ARV-771 at various concentrations for a specified time (e.g., 16 hours).[5]

  • Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's protocol.

  • ELISA: Perform the c-MYC ELISA according to the manufacturer's instructions.

  • Data Analysis: Quantify the c-MYC concentration in each sample and determine the IC50 for c-MYC suppression.

ARV-771 serves as a powerful example of a successful PROTAC that leverages a PEG-based linker to achieve potent and efficient degradation of the BET family of proteins. The comprehensive data and detailed protocols provided in this application note offer a valuable resource for researchers in the field of targeted protein degradation and drug discovery. The case of ARV-771 underscores the importance of linker design in optimizing the pharmacokinetic and pharmacodynamic properties of PROTACs, paving the way for the development of novel therapeutics for a range of diseases.

References

Troubleshooting & Optimization

troubleshooting low yield in DNP-NH-PEG4-C2-Boc conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNP-NH-PEG4-C2-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the conjugation of this compound to your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

The this compound molecule is a heterobifunctional linker with three key components:

  • DNP (2,4-Dinitrophenyl): This group serves as a hapten for antibody recognition and immunological studies.

  • PEG4 (Polyethylene Glycol, 4 units): The PEG spacer increases the hydrophilicity and bioavailability of the conjugate.[1][2] It also provides a flexible connection between the DNP group and the target molecule.

  • Boc-protected Amine (tert-Butyloxycarbonyl): The Boc group is a protecting group for the primary amine.[3][4] This amine, once deprotected, can be conjugated to a target molecule.

Q2: What is the general two-step process for using this linker?

The use of this compound typically involves two main stages:

  • Boc Deprotection: The Boc group is removed from the primary amine using an acid, most commonly trifluoroacetic acid (TFA).[4][5]

  • Conjugation: The newly exposed primary amine is then reacted with a suitable functional group on the target molecule (e.g., an activated carboxyl group like an NHS ester) to form a stable amide bond.

Q3: What are the critical parameters to control for a successful conjugation reaction?

Several factors can significantly impact the efficiency of your conjugation reaction:

  • pH: The pH of the reaction buffer is crucial for both the stability of your reagents and the reactivity of the functional groups.[6][7]

  • Stoichiometry: The molar ratio of the linker to your target molecule will influence the degree of labeling.

  • Reaction Time and Temperature: These parameters affect the rate of both the desired conjugation and potential side reactions.[8][9]

  • Buffer Composition: The choice of buffer is important to avoid competing reactions. For example, buffers containing primary amines (like Tris or glycine) should be avoided during the conjugation step.[8][10]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Low yield is a common issue in bioconjugation reactions. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Boc Deprotection Verify complete removal of the Boc group using a method like LC-MS to check for the expected mass change. If deprotection is incomplete, consider increasing the reaction time or the concentration of the deprotecting acid (e.g., TFA).[5][11]
Suboptimal pH for Conjugation For reactions involving the deprotected amine and an NHS ester, the pH should be maintained between 7.2 and 8.5.[6][12] At lower pH, the amine will be protonated and non-nucleophilic. At higher pH, the NHS ester can hydrolyze.[6][7]
Hydrolysis of Activated Species If you are activating a carboxyl group on your target molecule with EDC/NHS, ensure that the reaction is performed promptly after activation. NHS esters have a limited half-life in aqueous solutions, especially at higher pH.[7]
Presence of Competing Nucleophiles Avoid using buffers that contain primary amines (e.g., Tris, glycine) as they will compete with your target molecule for the activated linker.[8][10] Use buffers such as phosphate-buffered saline (PBS), borate, or carbonate.[8]
Steric Hindrance The conjugation site on your target molecule may be sterically hindered. Consider using a longer PEG spacer if available, or modifying a different, more accessible site on your target molecule.
Incorrect Stoichiometry Optimize the molar ratio of the linker to your target molecule. A 1.5 to 20-fold molar excess of the linker is a common starting point, but this may require empirical optimization.
Issue 2: Formation of Undesired Byproducts

The presence of unexpected species in your final product can complicate purification and analysis.

Potential Cause Recommended Solution
Alkylation during Boc Deprotection The t-butyl cation generated during Boc deprotection can alkylate nucleophilic sites on your molecule.[3] The addition of a scavenger, such as triethylsilane or anisole, to the deprotection reaction can help to suppress this side reaction.[3]
Aggregation of the Conjugate PEGylation generally increases solubility, but high degrees of labeling or improper folding can lead to aggregation.[13] Analyze your product using size-exclusion chromatography (SEC) to detect aggregates. If aggregation is an issue, consider reducing the molar excess of the linker in the conjugation reaction.
Modification of Non-Targeted Sites If your target molecule has multiple reactive sites, you may see a heterogeneous mixture of products. To achieve site-specific conjugation, you may need to employ protecting group strategies for other reactive functional groups on your target molecule.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve the this compound in an anhydrous organic solvent such as dichloromethane (B109758) (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common starting concentration is 20-50% TFA in DCM.[5]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the disappearance of the starting material and the appearance of the deprotected product.

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Purification: The crude deprotected linker can be purified by a suitable method, such as flash chromatography or preparative HPLC.

Protocol 2: Conjugation of Deprotected Linker to a Protein via NHS Ester Chemistry
  • Protein Preparation: Dissolve your protein in a suitable amine-free buffer (e.g., PBS, pH 7.4).

  • Linker Addition: Add the deprotected DNP-NH-PEG4-C2-amine to the protein solution. The molar ratio should be optimized, but a 10-fold molar excess of the linker is a reasonable starting point.

  • Initiation of Conjugation: If the protein's carboxyl groups are to be activated, add EDC and NHS to the reaction mixture.

  • Reaction: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.

  • Purification: Purify the resulting conjugate using a method appropriate for your protein, such as size-exclusion chromatography (SEC) or dialysis, to remove the excess linker and other small molecules.

Visualizing the Workflow

experimental_workflow cluster_deprotection Boc Deprotection cluster_conjugation Conjugation to Target Protein start This compound step1 Dissolve in DCM start->step1 step2 Add TFA step1->step2 step3 React at RT step2->step3 end_deprotection Deprotected Linker step3->end_deprotection step4 Add Deprotected Linker end_deprotection->step4 target Target Protein in Amine-Free Buffer target->step4 step5 React (e.g., with activated carboxyls) step4->step5 step6 Quench Reaction step5->step6 end_conjugation Purified DNP-PEG-Protein Conjugate step6->end_conjugation

Caption: General workflow for Boc deprotection and subsequent conjugation.

troubleshooting_logic start Low Conjugation Yield q1 Is Boc deprotection complete? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the conjugation pH optimal (7.2-8.5)? a1_yes->q2 sol1 Optimize deprotection: - Increase reaction time - Increase TFA concentration a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are there competing nucleophiles in the buffer? a2_yes->q3 sol2 Adjust pH of reaction buffer a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Use an amine-free buffer (e.g., PBS, Borate) a3_yes->sol3 end Yield Improved a3_no->end sol3->end

Caption: Troubleshooting logic for low conjugation yield.

References

optimizing Boc deprotection of DNP-NH-PEG4-C2-Boc without side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of Boc deprotection for DNP-NH-PEG4-C2-Boc without inducing side reactions.

Frequently Asked Questions (FAQs)

Q1: Is the DNP-NH- group stable under the acidic conditions required for Boc deprotection?

Yes, the 2,4-dinitrophenyl (DNP) group, particularly when attached to an amine (DNP-NH), is stable under the acidic conditions typically used for Boc deprotection, such as with trifluoroacetic acid (TFA).[1][2] The DNP and Boc protecting groups are considered an orthogonal pair, meaning one can be selectively removed without affecting the other.[1] While the Boc group is acid-labile, the DNP group is removed under different conditions, typically thiolysis.[1]

Q2: What are the standard conditions for Boc deprotection of this compound?

Standard conditions for Boc deprotection involve treating the substrate with a strong acid in an appropriate solvent. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a very common reagent for this purpose.[3] The concentration of TFA and reaction time can be adjusted to ensure complete deprotection.

Q3: What are the potential side reactions during the Boc deprotection of my DNP-containing compound?

The primary side reactions to be aware of during Boc deprotection are not typically related to the DNP group, which is acid-stable.[1][2] Instead, they stem from the cleavage of the Boc group itself. The main concerns are:

  • Alkylation by the tert-butyl cation: The cleavage of the Boc group generates a reactive tert-butyl cation. This cation can alkylate nucleophilic sites on your molecule or in the reaction mixture.[4]

  • Incomplete deprotection: Insufficient acid concentration, reaction time, or low temperatures can lead to incomplete removal of the Boc group.

Q4: How can I prevent side reactions during Boc deprotection?

To minimize side reactions, the following strategies are recommended:

  • Use of Scavengers: To prevent alkylation by the tert-butyl cation, it is highly advisable to include a scavenger in the reaction mixture.[4][5] Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole (B89551).

  • Optimization of Reaction Conditions: Ensure complete deprotection by optimizing the TFA concentration, reaction time, and temperature. Monitoring the reaction progress by techniques like TLC or LC-MS is recommended.

Q5: My Boc deprotection is incomplete. What should I do?

If you are observing incomplete deprotection, consider the following troubleshooting steps:

  • Increase TFA Concentration: You can increase the concentration of TFA in DCM, for example, from 20% to 50%.

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration.

  • Increase Temperature: While many Boc deprotections are performed at room temperature, gentle warming can sometimes be beneficial. However, this should be done cautiously and with careful monitoring to avoid potential degradation.

Q6: How do I remove the DNP group after Boc deprotection?

The DNP group is typically removed by thiolysis, using a thiol reagent such as thiophenol or 2-mercaptoethanol (B42355) in the presence of a base.[1][6] This step is performed separately from the Boc deprotection.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Boc Deprotection Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 20% to 50% in DCM).
Too short reaction time.Extend the reaction time and monitor progress by TLC or LC-MS.
Low reaction temperature.Allow the reaction to warm to room temperature if performed at 0°C.
Presence of Side Products (Alkylation) Alkylation of nucleophilic sites by the tert-butyl cation generated during deprotection.Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture.
Degradation of the PEG Linker While generally stable, prolonged exposure to very strong acids could potentially affect the PEG linker.Use the mildest effective acidic conditions for the shortest necessary time.
Unexpected Cleavage of the DNP Group The DNP-NH group is generally stable to TFA. If cleavage is observed, it may indicate an issue with the starting material or unexpected reactivity.Verify the structure of your starting material. Re-evaluate the reaction conditions; consider using a milder acid if possible, though this is generally not required for DNP stability.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound

This protocol outlines a general procedure for the removal of the Boc protecting group using TFA.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or Argon source

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v).

  • If using a scavenger, add TIS (typically 2.5-5% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by an appropriate method, such as precipitation in cold diethyl ether or by chromatography.

Quantitative Data Summary

Parameter Condition 1 Condition 2 Condition 3 Expected Purity
Acid 20% TFA in DCM50% TFA in DCM4M HCl in Dioxane>95%
Temperature 0°C to Room Temp.0°C to Room Temp.Room Temperature
Time 1-2 hours30-60 minutes30-60 minutes
Scavenger 2.5% TIS5% TISNot typically used

Note: Optimal conditions may vary depending on the specific substrate and scale of the reaction. The data presented is a general guideline.

Visualizations

Boc_Deprotection_Workflow Boc Deprotection Workflow for this compound cluster_start Starting Material cluster_reaction Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_product Final Product Start This compound Reaction Dissolve in DCM Add TFA (20-50%) Add Scavenger (e.g., TIS) Stir at 0°C to RT Start->Reaction 1. Reagents Monitor Monitor by TLC or LC-MS Reaction->Monitor 2. Control Workup Remove volatiles in vacuo Precipitate in cold ether or purify by chromatography Monitor->Workup 3. Isolation Product DNP-NH-PEG4-C2-NH2 Workup->Product 4. Purification

Caption: Experimental workflow for Boc deprotection.

Orthogonal_Protection Orthogonality of Boc and DNP Protecting Groups cluster_Boc Boc Deprotection cluster_DNP DNP Deprotection Molecule DNP-NH-R-NH-Boc Boc_Deprotection Acidic Conditions (e.g., TFA) Molecule->Boc_Deprotection DNP_Deprotection Thiolysis (e.g., Thiophenol) Molecule->DNP_Deprotection Boc_Product DNP-NH-R-NH2 Boc_Deprotection->Boc_Product Selective Cleavage DNP_Product H2N-R-NH-Boc DNP_Deprotection->DNP_Product Selective Cleavage

Caption: Orthogonal protection strategy of Boc and DNP groups.

References

solubility issues of DNP-NH-PEG4-C2-Boc in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of DNP-NH-PEG4-C2-Boc in organic solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

This compound is a heterobifunctional molecule containing a dinitrophenyl (DNP) group, a 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. It is commonly used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The PEG component generally enhances the hydrophilicity and aqueous solubility of the molecule.[][5][6] Consequently, it is expected to be soluble in a range of polar organic solvents.

Q2: In which organic solvents is this compound expected to be soluble?

  • Dimethylformamide (DMF)[7]

  • Dimethyl sulfoxide (B87167) (DMSO)[7]

  • Dichloromethane (DCM) / Methylene Chloride[7]

  • Chloroform[7]

It may have lower solubility in less polar solvents like alcohols and toluene.[7]

Q3: I am having trouble dissolving this compound. What can I do?

If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Solvent Selection: Ensure you are using a recommended polar organic solvent such as DMF or DMSO.

  • Gentle Heating: Gently warming the solution may aid dissolution. However, be cautious with temperature-sensitive compounds.

  • Sonication: Using an ultrasonic bath can help to break up aggregates and promote dissolution.[8]

  • Co-solvents: In some cases, a mixture of solvents can improve solubility. For instance, a small percentage of DMSO can be added to another solvent to enhance solvating power.

Q4: Does the Boc protecting group affect the solubility of the molecule?

Yes, the tert-butoxycarbonyl (Boc) protecting group can influence the overall solubility profile of the molecule. While the PEG chain increases hydrophilicity, the Boc group is more hydrophobic. The interplay of these functional groups will determine the solubility in a given solvent.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue Possible Cause Recommended Action
Compound does not dissolve in the chosen solvent. The solvent may not be appropriate for this specific molecule.Switch to a more polar aprotic solvent like DMF or DMSO.
The concentration may be too high.Try preparing a more dilute solution.
Precipitation occurs after initial dissolution. The solution may be supersaturated.Gently warm the solution while stirring to redissolve the precipitate. Consider using a slightly larger volume of solvent.
The temperature of the solution has decreased.Maintain a constant temperature, especially if the compound was dissolved with heating.
The dissolution process is very slow. The compound may have formed aggregates.Use sonication to aid in the dispersion and dissolution of the compound.[8]

Experimental Protocols

General Protocol for Dissolving this compound:

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the appropriate volume of the selected organic solvent (e.g., DMF, DMSO).

  • Vortex or stir the mixture at room temperature.

  • If the compound does not fully dissolve, gently warm the vial (e.g., to 30-40 °C) and continue to vortex or stir.

  • Alternatively, place the vial in an ultrasonic bath for short intervals until the solid is fully dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before use.

Visual Guides

Below are diagrams to illustrate the troubleshooting workflow for solubility issues.

G start Start: Solubility Issue with this compound solvent Step 1: Choose a polar aprotic solvent (e.g., DMF, DMSO) start->solvent dissolve Step 2: Attempt to dissolve at room temperature solvent->dissolve check Is the compound fully dissolved? dissolve->check heat Step 3a: Gently warm the solution check->heat No success Success: Solution is ready for use check->success Yes recheck Is the compound fully dissolved? heat->recheck sonicate Step 3b: Use sonication sonicate->recheck recheck->sonicate No recheck->success Yes fail Issue persists: Consider co-solvents or consult further technical support recheck->fail Still No

Caption: Troubleshooting workflow for dissolving this compound.

G compound This compound dnp DNP Group (Hydrophobic) compound->dnp peg PEG4 Linker (Hydrophilic) compound->peg boc Boc Group (Hydrophobic) compound->boc solubility Overall Solubility dnp->solubility peg->solubility boc->solubility

Caption: Factors influencing the solubility of this compound.

References

stability problems with DNP-NH-PEG4-C2-Boc in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DNP-NH-PEG4-C2-Boc in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals using this PROTAC linker in their experiments.

General Stability Considerations

This compound is a bifunctional molecule, and its stability in aqueous buffers is primarily dictated by the chemical properties of its two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the 2,4-dinitrophenyl (DNP) moiety.

  • Boc Group: The Boc group is an acid-labile protecting group.[1] It is generally stable under neutral and basic conditions but can be cleaved by acids.[2][3][4][5] The rate of cleavage is dependent on the pH, temperature, and the specific acidic species in the buffer.

  • DNP Group: The 2,4-dinitrophenyl group is relatively stable in typical laboratory buffers. However, it can be susceptible to degradation under specific conditions such as the presence of strong reducing agents, certain enzymes, or upon exposure to UV light (photocatalysis).[6][7][8] Its metabolism in biological systems often involves the reduction of the nitro groups.[9]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a new, more polar spot on my TLC/LC-MS analysis after dissolving this compound in my acidic buffer. What could be the cause?

A1: The most likely cause is the acid-catalyzed cleavage of the Boc protecting group. The resulting free amine (DNP-NH-PEG4-C2-NH2) is significantly more polar than the starting material. Even mildly acidic conditions (pH < 5) can lead to gradual deprotection. For instance, in a solution containing 0.1% trifluoroacetic acid (TFA), approximately 10% of a Boc group was observed to be cleaved after 4 hours at room temperature.[2]

Troubleshooting Steps:

  • Confirm the Identity of the New Species: Use LC-MS to check if the mass of the new peak corresponds to the deprotected product. The expected mass difference would be the loss of the Boc group (100.12 g/mol ).

  • Adjust Buffer pH: If possible, increase the pH of your buffer to neutral or slightly basic conditions (pH 7-8). The Boc group is stable to bases.[2][3]

  • Minimize Exposure Time: If acidic conditions are unavoidable, minimize the time the compound spends in the acidic buffer before the next reaction step.

  • Reduce Temperature: Perform your experiment at a lower temperature (e.g., 4°C) to slow down the rate of acid-catalyzed hydrolysis.

Q2: What are the recommended storage conditions for this compound in solution?

A2: For optimal stability, it is recommended to prepare fresh solutions of this compound before use. If short-term storage is necessary, dissolve the compound in an anhydrous aprotic solvent like DMSO or DMF and store at -20°C or -80°C. For aqueous buffers, prepare the solution immediately before use and avoid acidic conditions. DNP-protein conjugates have been shown to be stable for 6-12 months when stored at -20°C.[10]

Q3: Can I use phosphate-buffered saline (PBS) at pH 7.4 for my experiments with this compound?

A3: Yes, PBS at pH 7.4 is generally a suitable buffer for working with this compound. The Boc group is stable at this pH.[2][3] PBS is a stable buffer, and as long as it is sterile and free of microbial contamination, it should not promote the degradation of the DNP or Boc groups.[11]

Q4: I am seeing a loss of the yellow color of my this compound solution. What might be happening?

A4: The yellow color is characteristic of the DNP group. A loss of color could indicate a chemical transformation of this moiety. A likely cause is the reduction of one or both of the nitro groups to amino groups, which results in a colorless compound.[9] This can be caused by:

  • Presence of Reducing Agents: Check if any of your reagents (e.g., DTT, TCEP) are strong reducing agents.

  • Microbial Contamination: Some microorganisms can enzymatically reduce nitroaromatic compounds.[6]

  • Photodegradation: Prolonged exposure to high-intensity light, especially UV, can lead to the degradation of the DNP group.[7][8]

Troubleshooting Steps:

  • Analyze by LC-MS: Check for the appearance of new peaks corresponding to the mass of the reduced DNP product.

  • Work in Sterile/Filtered Buffers: Ensure your buffers are sterile to avoid microbial degradation.

  • Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.

Data Presentation: Stability Summary

The following tables summarize the general stability of the Boc and DNP functional groups under various conditions.

Table 1: Stability of the Boc Group

ConditionReagent/SolventStability
Acidic Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Labile[1][2][4]
Acetic Acid (mildly acidic buffers, pH 4-6)Potentially unstable over time[2]
Basic Sodium hydroxide (B78521) (NaOH), Triethylamine (TEA)Stable[2][3]
Nucleophiles Amines, ThiolatesStable[3]
Reduction H₂/PdStable[2]
Oxidation Mild oxidizing agentsGenerally Stable[2]

Table 2: Stability of the DNP Group

ConditionReagent/SolventStability
Neutral Aqueous Buffer PBS, Tris (pH 7-8)Generally Stable
Acidic Aqueous Buffer Citrate, Acetate (pH 4-6)Generally Stable
Basic Aqueous Buffer Carbonate, Borate (pH 9-10)Generally Stable
Reducing Agents DTT, TCEP, Sodium borohydrideLabile (reduction of nitro groups)[9]
Light Exposure UV lightPotential for photodegradation[7][8]

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer via HPLC

This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer.

1. Materials:

  • This compound

  • Aqueous buffer of interest (e.g., 50 mM sodium phosphate, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid (FA) for mobile phase modification

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution: Dilute the stock solution with the aqueous buffer of interest to a final concentration of 100 µM.

3. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% TFA or FA

  • Mobile Phase B: Acetonitrile with 0.1% TFA or FA

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 360 nm (for DNP) and 220 nm (for general detection)

  • Injection Volume: 10 µL

4. Stability Study Procedure:

  • Inject the freshly prepared working solution (t=0) into the HPLC to obtain the initial chromatogram and peak area of the intact this compound.

  • Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the incubated solution into the HPLC.

  • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks.

  • Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.

Visualizations

Boc_Deprotection_Pathway DNP_PEG_Boc DNP-NH-PEG4-C2-NH-Boc Protonation Protonation of Carbonyl DNP_PEG_Boc->Protonation H+ (Acidic Buffer) Intermediate Carbamic Acid Intermediate Protonation->Intermediate Loss of tert-butyl cation Deprotected DNP-NH-PEG4-C2-NH2 Intermediate->Deprotected Byproducts CO2 + Isobutylene Intermediate->Byproducts

Caption: Acid-catalyzed deprotection pathway of the Boc group.

DNP_Degradation_Pathway DNP DNP Moiety (Two -NO2 groups) Step1 Reduction to 2-amino-4-nitrophenol DNP->Step1 [H] (Reducing Agent) Step2 Further Reduction to 2,4-diaminophenol Step1->Step2 [H]

Caption: Potential degradation pathway of the DNP moiety via reduction.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Stock Prepare Stock Solution (10 mM in DMSO) Prep_Working Prepare Working Solution (100 µM in Test Buffer) Prep_Stock->Prep_Working T0_Analysis Analyze at t=0 via HPLC Prep_Working->T0_Analysis Incubate Incubate at Desired Temperature T0_Analysis->Incubate Time_Point_Analysis Analyze at Time Points (e.g., 1, 4, 8, 24h) Incubate->Time_Point_Analysis Compare_Data Compare Peak Areas to t=0 Time_Point_Analysis->Compare_Data Calc_Deg Calculate % Degradation Compare_Data->Calc_Deg

Caption: Experimental workflow for assessing compound stability.

References

avoiding aggregation of PROTACs with DNP-NH-PEG4-C2-Boc linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with PROTACs, specifically addressing aggregation issues observed with molecules synthesized using the DNP-NH-PEG4-C2-Boc linker.

Troubleshooting Guide: Aggregation of PROTACs with this compound Linker

Issue: You are observing precipitation, cloudiness, or inconsistent results in your experiments, suggesting aggregation of your PROTAC that incorporates the this compound linker.

Below is a step-by-step guide to diagnose and resolve this issue.

Question 1: Why might my PROTAC containing the this compound linker be aggregating?

Answer: While the PEG4 component of the linker is designed to enhance hydrophilicity and water solubility, the overall solubility of the PROTAC is determined by the entire molecule's physicochemical properties.[1][2] PROTACs are often large molecules with high molecular weight, which can lead to poor solubility.[3][4] The DNP (dinitrophenyl) group, in particular, is known to be hydrophobic.[5][6] This hydrophobicity can counteract the solubilizing effect of the PEG chain, leading to a molecule with a propensity to aggregate in aqueous solutions.

Question 2: How can I confirm that my PROTAC is aggregating?

Answer: Visual inspection for precipitation is the first step. For a more quantitative assessment, Dynamic Light Scattering (DLS) is a powerful technique to determine the size distribution of particles in your solution.[7][8] Aggregated PROTACs will appear as larger particles, leading to a higher polydispersity index (PDI).[9]

Experimental Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis is available in the protocols section below.

Question 3: What are the initial steps to troubleshoot this aggregation issue?

Answer: The first line of defense is to optimize the solvent and buffer conditions. Since your PROTAC stock is likely prepared in an organic solvent like DMSO, the aggregation may be triggered when diluting into an aqueous buffer for your assay.

  • Optimize DMSO Concentration: Minimize the final DMSO concentration in your aqueous solution. While necessary for initial solubilization, high concentrations of DMSO can sometimes promote aggregation of certain compounds. A final concentration of <1% is generally recommended.

  • Buffer Optimization: The pH and ionic strength of your buffer can significantly impact PROTAC solubility. Systematically screen different buffer compositions to find the optimal conditions for your molecule.[10][11]

Experimental Protocol 2: Buffer Optimization for PROTAC Solubility is provided in the protocols section.

Question 4: My PROTAC still aggregates after optimizing the buffer. What else can I try?

Answer: If buffer optimization is insufficient, you can explore the use of solubility enhancers or formulation strategies.

  • Co-solvents: For in vitro assays, adding a small percentage of a biocompatible co-solvent to your aqueous buffer can help maintain solubility.[12]

  • Solubility Enhancers: Excipients like cyclodextrins can encapsulate hydrophobic parts of the PROTAC, significantly increasing aqueous solubility.[12]

  • Formulation Strategies: For more advanced applications, formulation strategies such as creating amorphous solid dispersions (ASDs) can prevent crystallization and improve solubility.[4][13][14]

Data Presentation 1: Comparison of Solubility Enhancement Strategies

StrategyPrinciplePotential Fold Increase in SolubilityConsiderations
Co-solvents (e.g., PEG 400, Ethanol) Increase the polarity of the solvent system.Low to ModerateMay affect biological assay performance.
Cyclodextrins (e.g., HP-β-CD) Encapsulate hydrophobic moieties.Can be >1,000-fold[12]Requires careful selection of cyclodextrin (B1172386) type and molar ratio.
Amorphous Solid Dispersions (ASDs) Disperse the PROTAC in a polymer matrix to prevent crystallization.SignificantRequires specialized formulation expertise and equipment.

Experimental Protocol 3: Screening for Effective Co-solvents and Solubility Enhancers is detailed in the protocols section.

Frequently Asked Questions (FAQs)

Q1: Is the this compound linker itself prone to aggregation? A1: The linker itself is a relatively small molecule and is not expected to aggregate on its own. However, when incorporated into a much larger PROTAC molecule, the hydrophobic nature of the DNP group can contribute to the overall aggregation propensity of the final compound.[5][6]

Q2: Could the warhead or the E3 ligase ligand be the cause of aggregation? A2: Absolutely. The warhead and the E3 ligase ligand are often complex, hydrophobic moieties that significantly influence the overall physicochemical properties of the PROTAC. The linker's role is to bridge these two components, and its properties must be balanced with those of the ligands to achieve a soluble molecule.[2][15]

Q3: Will changing the linker length or composition help? A3: Yes, optimizing the linker is a key strategy in PROTAC development.[3][16] If you are in the design phase, consider the following:

  • Longer PEG chains: Using a linker with a longer PEG chain (e.g., PEG6, PEG8) can further enhance hydrophilicity.

  • Alternative linker chemistries: Exploring linkers with different chemical compositions, such as those incorporating more polar functional groups, can improve solubility.

Q4: Can aggregation affect the efficacy of my PROTAC? A4: Yes, aggregation can have several negative consequences:

  • Reduced effective concentration: Aggregated PROTAC is not available to engage the target protein and E3 ligase, leading to a loss of potency.

  • Inconsistent results: The variable nature of aggregation can lead to poor reproducibility in your assays.

  • Off-target effects: Aggregates can sometimes lead to non-specific cellular toxicity.

Experimental Protocols

Experimental Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis

Objective: To determine the size distribution and polydispersity of a PROTAC solution to assess the extent of aggregation.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • DLS instrument and compatible cuvettes

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare your PROTAC solution in the desired final assay buffer at the target concentration. For example, dilute your 10 mM DMSO stock to 10 µM in PBS.

    • Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 0.1%).

    • Prepare a buffer-only blank.

  • Filtration:

    • Filter the PROTAC solution and the buffer blank through a 0.22 µm syringe filter directly into a clean DLS cuvette. This removes dust and other large particulates.

  • DLS Measurement:

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters according to the instrument's software, including the solvent viscosity and refractive index for your buffer.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

  • Data Analysis:

    • Analyze the size distribution and the Polydispersity Index (PDI). A monodisperse solution of a small molecule PROTAC should show a low PDI (<0.3) and a single peak corresponding to the monomeric species. The presence of larger species and a high PDI (>0.5) indicates aggregation.

Experimental Protocol 2: Buffer Optimization for PROTAC Solubility

Objective: To identify a buffer system that minimizes PROTAC aggregation.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • A panel of buffers with varying pH and salt concentrations (see table below)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600 nm (for turbidity)

Procedure:

  • Prepare Buffer Panel: Prepare a set of buffers to screen.

BufferpH RangeSalt Concentration (e.g., NaCl)
Phosphate6.5, 7.0, 7.550 mM, 150 mM
Tris7.0, 7.5, 8.050 mM, 150 mM
HEPES7.0, 7.5, 8.050 mM, 150 mM
  • PROTAC Dilution:

    • In a 96-well plate, add your PROTAC stock solution to each buffer to achieve the desired final concentration (e.g., 20 µM). Keep the final DMSO concentration constant and low (e.g., <1%).

    • Include buffer-only controls for each condition.

  • Incubation and Observation:

    • Incubate the plate at room temperature for 1-2 hours.

    • Visually inspect each well for signs of precipitation.

    • Measure the absorbance (turbidity) of each well at 600 nm. An increase in absorbance indicates scattering due to insoluble aggregates.

  • Selection:

    • Identify the buffer conditions that result in the lowest turbidity and no visible precipitation. These are the optimal buffer conditions for your PROTAC.

Experimental Protocol 3: Screening for Effective Co-solvents and Solubility Enhancers

Objective: To identify additives that improve the solubility of the PROTAC in aqueous buffer.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Optimal buffer identified from Protocol 2

  • Stock solutions of co-solvents (e.g., 50% PEG 400, 50% Ethanol)

  • Stock solution of a solubility enhancer (e.g., 100 mM HP-β-CD)

  • 96-well plate and plate reader

Procedure:

  • Prepare Additive Solutions:

    • In your optimal buffer, prepare a range of final concentrations for each additive. For example:

      • Co-solvents: 1%, 2%, 5% (v/v)

      • HP-β-CD: 1 mM, 5 mM, 10 mM

  • PROTAC Addition:

    • Add the PROTAC stock to each additive-containing buffer to the desired final concentration.

    • Include a control with no additives.

  • Incubation and Measurement:

    • Incubate and measure turbidity as described in Protocol 2.

  • Analysis:

    • Compare the turbidity of the PROTAC solutions with and without additives. A significant decrease in turbidity indicates that the additive is effective at enhancing solubility.

    • Note: Always perform a control experiment to ensure the chosen additive does not interfere with your downstream biological assay.

Visualizations

Caption: A logical workflow for troubleshooting PROTAC aggregation.

Aggregation_Mechanism Potential Mechanism of PROTAC Aggregation cluster_protac Single PROTAC Molecule Warhead Warhead (Hydrophobic) Linker This compound Linker E3_Ligand E3 Ligase Ligand (Hydrophobic) DNP DNP (Hydrophobic) PEG4 PEG4 (Hydrophilic) Monomer Soluble PROTAC Monomer in Aqueous Buffer Aggregate Insoluble PROTAC Aggregate Monomer->Aggregate Hydrophobic Interactions (driven by Warhead, E3 Ligand, DNP)

Caption: Role of hydrophobic moieties in driving aggregation.

References

how to avoid the PROTAC hook effect with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges when using Polyethylene Glycol (PEG) linkers in your Proteolysis Targeting Chimera (PROTAC) experiments, with a specific focus on mitigating the hook effect.

Frequently Asked Questions (FAQs)

Q1: What is the PROTAC "hook effect" and why is it a concern?

A1: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve.[1][3] The effect occurs because PROTACs function by forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase.[4] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes—either with the target protein alone or the E3 ligase alone.[5][6] These binary complexes saturate the binding sites and prevent the formation of the essential ternary complex, thus reducing the efficiency of protein degradation.[4][7] Understanding and mitigating this effect is crucial for accurate determination of a PROTAC's potency and for its potential therapeutic application, as it can complicate dosing regimens.[7]

Q2: What is the primary role of a PEG linker in a PROTAC molecule?

A2: The linker in a PROTAC is a critical component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ligase.[4][8] PEG linkers are frequently used due to several advantageous properties:

  • Solubility: The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs, which are often large and hydrophobic molecules.[5][9]

  • Permeability: The flexible nature of PEG linkers may allow the PROTAC to adopt folded conformations that can shield its polar surface area, potentially improving cell membrane permeability.[9]

  • Ternary Complex Optimization: The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex.[5][9] It positions the target protein and the E3 ligase in the correct proximity and orientation for efficient ubiquitin transfer, which is a prerequisite for degradation.[5]

Q3: How can PEG linker length be optimized to avoid the hook effect?

A3: Optimizing the PEG linker length is a key strategy to mitigate the hook effect by enhancing the stability and formation of the productive ternary complex over binary complexes.[5][10]

  • Promoting Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein (e.g., the E3 ligase) increases its binding affinity for the second protein (the target).[1] This stabilization of the ternary complex can help overcome the hook effect.[11]

  • Avoiding Steric Hindrance: If a linker is too short, it can cause steric clashes between the target protein and the E3 ligase, preventing ternary complex formation.[5][9]

  • Ensuring Proximity: If a linker is too long, it may not effectively bring the two proteins together, leading to an unstable ternary complex and potentially worsening the hook effect.[9][12]

The optimal linker length is highly dependent on the specific target and E3 ligase pair and must be determined empirically.[8][10] A systematic variation of the PEG linker length (e.g., from 2 to 8 PEG units) is often necessary to find the optimal balance for maximal degradation with a minimal hook effect.

Q4: Besides length, what other PEG linker properties can be modified?

A4: While length is a critical parameter, the overall composition and rigidity of the linker also significantly influence PROTAC performance.[5] Incorporating more rigid elements, such as piperazine (B1678402) or alkyne groups, into a PEG linker can reduce its flexibility.[8] This can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially increasing its stability and mitigating the hook effect.[5][13] The strategic placement of these rigid elements can be guided by computational modeling and structural biology to better understand the required geometry of the ternary complex.

Troubleshooting Guide

Issue 1: A significant hook effect is observed in my dose-response curve.

You've performed a dose-response experiment and see that after reaching a maximum degradation (Dmax), the percentage of degradation decreases at higher PROTAC concentrations.

Diagram: The Hook Effect Mechanism

HookEffect cluster_optimal Optimal Concentration cluster_high High Concentration (Hook Effect) T1 Target P1 PROTAC T1->P1 TPE1 Productive Ternary Complex T1->TPE1 E1 E3 Ligase P1->E1 P1->TPE1 E1->TPE1 Degradation Degradation TPE1->Degradation T2 Target P2_1 PROTAC T2->P2_1 TP Binary Complex (Non-Productive) T2->TP P2_1->TP P2_2 PROTAC E2 E3 Ligase P2_2->E2 PE Binary Complex (Non-Productive) P2_2->PE E2->PE NoDegradation start No Degradation Observed q1 Was a wide concentration range tested (pM to µM)? start->q1 a1_no Action: Perform broad dose-response experiment q1->a1_no No q2 Is ternary complex formation confirmed by biophysical assay? q1->q2 Yes a2_no Action: Run SPR, ITC, or NanoBRET assay q2->a2_no No q3 Does the cell line express the target E3 ligase? q2->q3 Yes a3_no Action: Verify E3 ligase expression (WB/qPCR) q3->a3_no No q4 Is the linker length optimal? q3->q4 Yes a4_no Action: Synthesize and test analogs with different PEG linker lengths q4->a4_no No end Re-evaluate PROTAC design (warhead, E3 ligand) q4->end Yes

References

improving cell permeability of PROTACs containing DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of PROTACs, particularly those containing linkers like DNP-NH-PEG4-C2-Boc.

Troubleshooting Guide

Poor cell permeability is a common hurdle in PROTAC development, often leading to a discrepancy between high biochemical potency and low cellular activity.[1] This guide provides a systematic approach to diagnosing and resolving such issues.

Initial Observation: Your PROTAC shows potent target binding and/or ternary complex formation in biochemical assays, but demonstrates weak or no activity in cell-based assays.

G cluster_0 Troubleshooting Workflow for Poor PROTAC Cell Permeability start Start: Potent in biochemical assays, weak in cellular assays q1 Is poor cell permeability confirmed? start->q1 exp_permeability Conduct Permeability Assays: PAMPA, Caco-2, or Cellular Uptake (LC-MS/MS) q1->exp_permeability No analyze_physchem Analyze Physicochemical Properties: MW, TPSA, HBD/HBA, Rotatable Bonds, Lipophilicity (cLogP) q1->analyze_physchem Yes q2 Permeability Confirmed to be Low? exp_permeability->q2 q2->analyze_physchem Yes other_issues Consider other issues: Efflux, Metabolism, Off-target effects q2->other_issues No linker_mod Strategy 1: Linker Modification analyze_physchem->linker_mod warhead_mod Strategy 2: Warhead/Ligand Modification analyze_physchem->warhead_mod prodrug_strat Strategy 3: Prodrug Approach analyze_physchem->prodrug_strat formulation_strat Strategy 4: Formulation Strategies analyze_physchem->formulation_strat retest Synthesize & Retest Permeability and Cellular Activity linker_mod->retest warhead_mod->retest prodrug_strat->retest formulation_strat->retest end End: Improved Cellular Activity retest->end

Caption: A workflow for diagnosing and addressing poor cell permeability of PROTACs.

Question Answer & Next Steps
1. How do I confirm that the issue is indeed poor cell permeability? Directly measure the permeability of your PROTAC using established assays. The most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay to assess both passive permeability and active transport/efflux.[1][2] Cellular uptake studies using LC-MS/MS to quantify intracellular compound concentration can also provide direct evidence.
2. My PROTAC's permeability is low. What physicochemical properties should I evaluate? Several key properties influence a PROTAC's ability to cross the cell membrane.[1] Analyze the following for your molecule: - Molecular Weight (MW): PROTACs are often "beyond the Rule of 5," with MWs typically >800 Da, which can negatively impact permeability.[3] - Topological Polar Surface Area (TPSA): High TPSA is a primary contributor to poor permeability.[1] - Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high count increases polarity, hindering partitioning into the cell membrane's lipid bilayer.[1] - Number of Rotatable Bonds: High flexibility can be entropically unfavorable for membrane crossing.[1] - Lipophilicity (cLogP/LogD): A balance is crucial. While some lipophilicity is needed, excessive lipophilicity can lead to poor solubility and membrane retention. An optimal ALogP is often suggested to be between 3 and 5.[4]
3. How can I modify the this compound linker to improve permeability? While specific data for this linker is not available, general principles of linker optimization can be applied: - Length: Shorter linkers are generally preferred to minimize MW and TPSA.[1] However, the optimal length is a balance between permeability and the ability to form a productive ternary complex.[5] - Composition: Replacing flexible PEG units with more rigid or cyclic structures (e.g., piperidine, piperazine) can sometimes improve permeability.[6][7] Consider replacing amide bonds, which contribute to HBDs, with esters.[4] - Physicochemical Properties: The PEG component in your linker enhances water solubility, which can be beneficial, but longer PEG chains may increase MW and polarity, potentially reducing permeability.[5][8][9]
4. Are there strategies beyond linker modification? Yes, consider these approaches: - Introduce Intramolecular Hydrogen Bonds: This can induce a more compact, "chameleon-like" conformation that masks polar groups, reducing the effective TPSA and improving permeability.[10] - Prodrug Strategy: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[7][10] - Formulation Strategies: For preclinical studies, advanced formulation techniques using nanoparticles, liposomes, or other delivery systems can help overcome inherent permeability issues.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC and how does it work?

A1: A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from the cell.[6] It consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[13]

G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: The catalytic mechanism of action for a PROTAC molecule.

Q2: Why is cell permeability a major challenge for PROTACs?

A2: Most PROTACs have a high molecular weight (often >800 Da), a large polar surface area, and numerous hydrogen bond donors and acceptors, placing them in the "beyond Rule of 5" chemical space.[11][14] These properties are generally unfavorable for passive diffusion across the lipid bilayer of the cell membrane.[3]

Q3: How does the PEG component of my this compound linker influence permeability?

A3: The polyethylene (B3416737) glycol (PEG) component of a linker has a dual effect. It generally increases the hydrophilicity and water solubility of the PROTAC, which can be beneficial for preventing aggregation.[8][9][13] However, longer PEG chains can increase the molecule's overall size and polar surface area, which may negatively impact its ability to passively diffuse across the cell membrane.[5] The optimal PEG linker length is a trade-off between solubility, permeability, and the geometric requirements for forming a stable and productive ternary complex.[5]

Q4: What are the key factors that I should consider when designing a PROTAC for better cell permeability?

A4: When designing a PROTAC, it is crucial to balance the structural requirements for target engagement and ternary complex formation with the physicochemical properties that govern cell permeability.

G cluster_0 Key Factors Influencing PROTAC Cell Permeability cluster_1 Physicochemical Properties cluster_2 Structural Features Permeability Cell Permeability MW Molecular Weight (MW) Permeability->MW inversely related TPSA Polar Surface Area (TPSA) Permeability->TPSA inversely related HBD_HBA H-Bond Donors/Acceptors Permeability->HBD_HBA inversely related LogP Lipophilicity (LogP/LogD) Permeability->LogP balanced effect RotBonds Rotatable Bonds Permeability->RotBonds inversely related Rigidity Linker Rigidity Permeability->Rigidity positively related IntraHB Intramolecular H-Bonds Permeability->IntraHB positively related AmideEster Amide vs. Ester Bonds Permeability->AmideEster esters favored

Caption: Factors influencing the cell permeability of PROTACs.

Quantitative Data Summary

The following table summarizes physicochemical properties and permeability data for a selection of PROTACs from published literature. This data illustrates the typical range of values for these molecules and the impact of structural modifications.

PROTAC / Compound Molecular Weight (Da) cLogP / ALogP PAMPA Permeability (Pe, 10-6 cm/s) Reference
MZ1 933.53.50.03[15][16]
OMZ1 (Ester analog of MZ1) 934.54.00.3[15][16]
ARV-771 961.63.80.2[15][16]
OARV-771 (Ester analog) 962.64.30.3[15][16]
PROTAC 19 688.94.82.3[2]
PROTAC with PEG3 linker --Lower than PEG0[6]
PROTAC with Alkyl linker --Lower than PEG1[17]

Note: This table presents a selection of data for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to evaluate the passive membrane permeability of compounds.[1]

1. Preparation of the Donor Plate:

  • Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).

  • Add the PROTAC solution to the wells of a 96-well donor plate.

2. Preparation of the Acceptor Plate:

  • Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).

  • Allow the solvent to evaporate, leaving a lipid layer that mimics a cell membrane.

  • Add buffer to the wells of the acceptor plate.

3. Assay Incubation:

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid membrane separates the two chambers.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

4. Quantification and Calculation:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate the permeability coefficient (Papp) using the appropriate formula that considers the concentrations, volumes, and incubation time.

Protocol 2: Caco-2 Permeability Assay

This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It provides information on both passive and active transport.

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Test:

  • Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.

3. Permeability Assay (Apical to Basolateral - A to B):

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the PROTAC solution in transport buffer to the apical (upper) chamber.

  • Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubate at 37°C for a set time (e.g., 2 hours), taking samples from the basolateral chamber at various time points.

4. Efflux Assessment (Basolateral to Apical - B to A):

  • To assess if the PROTAC is a substrate for efflux pumps, perform the assay in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

5. Quantification and Calculation:

  • Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests active efflux.[2]

References

Technical Support Center: Optimizing PEG4-Based Linker Length for Enhanced Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered when optimizing polyethylene (B3416737) glycol (PEG) linker length, starting from a PEG4 unit, for improved ternary complex formation in Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses common issues observed during PROTAC development where linker length is a potential root cause.

Issue 1: Weak or No Degradation of the Target Protein

  • Question: My PROTAC, designed with a PEG4 linker, shows good binary binding to the target protein and the E3 ligase individually, but I observe minimal or no degradation of the target protein in cellular assays. What are the likely linker-related causes, and how can I troubleshoot this?

  • Answer: This is a frequent challenge and often points to suboptimal ternary complex formation. While binary binding is essential, the linker's role in enabling a productive ternary complex is critical.[1] Here are potential linker-related issues and troubleshooting steps:

    • Incorrect Linker Length: The distance and orientation between the target protein and the E3 ligase, dictated by the linker, are crucial for ubiquitination.[2] A PEG4 linker might be too short, causing steric hindrance that prevents the two proteins from coming together effectively.[][4] Conversely, a linker that is too long might lead to an unstable or non-productive ternary complex where the necessary lysine (B10760008) residues on the target are not accessible for ubiquitination.[][4]

      • Troubleshooting Step: Synthesize a library of PROTACs with varying linker lengths. Starting from your PEG4 linker, systematically increase the length (e.g., PEG6, PEG8) and decrease it (e.g., PEG2, alkyl chains of similar length) to identify the optimal distance for efficient ternary complex formation and subsequent degradation.[5]

    • Suboptimal Linker Attachment Points: The points at which the linker connects to the target protein binder and the E3 ligase ligand are as critical as the linker's length.[5] An unfavorable attachment point can disrupt the binding of either ligand or lead to a non-productive orientation within the ternary complex.

      • Troubleshooting Step: If synthetically feasible, design and synthesize PROTACs with the linker attached to different, solvent-exposed positions on the ligands. Computational modeling can aid in identifying alternative attachment sites that are less likely to interfere with binding.

Issue 2: The "Hook Effect" is Observed at High PROTAC Concentrations

  • Question: My dose-response curve for target degradation is bell-shaped, showing reduced degradation at higher PROTAC concentrations. How can I address this "hook effect" by modifying the linker?

  • Answer: The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[5][6] Linker optimization can mitigate this effect by enhancing the stability of the ternary complex.

    • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third component, can overcome the hook effect. The linker is a key driver of cooperativity.

      • Troubleshooting Step: Systematically vary the linker length and composition around the initial PEG4 design. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[5] Biophysical assays, such as Surface Plasmon Resonance (SPR), can be used to quantify the cooperativity of your PROTAC variants.

Issue 3: Poor Cell Permeability and Bioavailability

  • Question: My PROTAC with a PEG-based linker shows good in vitro degradation but performs poorly in cellular assays, suggesting low cell permeability. How can I optimize the linker to improve this?

  • Answer: The physicochemical properties of the linker significantly influence the overall properties of the PROTAC, including its ability to cross the cell membrane.[1]

    • Balancing Hydrophilicity and Lipophilicity: PEG linkers increase the hydrophilicity and solubility of PROTAC molecules.[7] However, excessive hydrophilicity can hinder passive diffusion across the cell membrane.

      • Troubleshooting Step: While keeping the optimal length in mind, consider synthesizing PROTACs with linkers that have a better balance of hydrophilic and lipophilic characteristics. This could involve replacing a portion of the PEG chain with an alkyl chain. It is a trade-off, as alkyl chains are more hydrophobic and may decrease aqueous solubility.[7] Cellular permeability can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary function of the linker in a PROTAC?

    • A1: The linker connects the target-binding ligand to the E3 ligase-recruiting ligand.[8] Its crucial role is to position the target protein and the E3 ligase in close proximity and in a specific orientation to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2]

  • Q2: Is there a universal optimal linker length for all PROTACs?

    • A2: No, there is no single optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair.[2][5] Most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[5] For some systems, a minimum linker length is required to observe any degradation. For instance, one study on TBK1 targeting showed no degradation with linkers shorter than 12 atoms.[9]

  • Q3: How does the composition of the linker, besides its length, affect PROTAC performance?

    • A3: The chemical makeup of the linker influences several key properties of the PROTAC. For example, PEG linkers enhance solubility, which can be beneficial for administration and in vitro assays.[7] More rigid linkers, such as those containing aromatic rings or cycloalkanes, can pre-organize the molecule into a conformation that favors ternary complex formation, potentially increasing potency.[][7] The linker's composition also affects metabolic stability and cell permeability.[2]

Data Presentation

Table 1: Impact of Linker Length on PROTAC Efficacy (Hypothetical Data for a Target Protein X)

PROTAC VariantLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Ternary Complex Stability (SPR, K_D, nM)
PROTAC-1PEG28>1000<10500
PROTAC-2PEG41425065150
PROTAC-3PEG620509525
PROTAC-4PEG8261507580
PROTAC-5Alkyl-C141450050200

Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum degradation observed.

Experimental Protocols

1. Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]

  • Methodology:

    • Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to attach overnight.

    • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM to account for the hook effect) and a vehicle control (e.g., DMSO). Incubate for a predetermined duration (e.g., 16-24 hours).

    • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins via electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.

    • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal.

2. Ternary Complex Formation Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay confirms that the PROTAC can induce the formation of the target protein-PROTAC-E3 ligase ternary complex.[10]

  • Methodology:

    • Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged). Use fluorescently labeled antibodies against these tags (e.g., anti-His-Europium and anti-GST-d2).

    • Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and the labeled antibodies with varying concentrations of your PROTAC.

    • Incubation: Incubate the mixture at room temperature to allow for complex formation.

    • FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.

    • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation is achieved (EC50).

3. Two-Step Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

This protocol can be used to validate the formation of the ternary complex in a cellular context.[11][12]

  • Methodology:

    • Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with constructs expressing tagged versions of the target protein (e.g., HA-tagged) and the E3 ligase component (e.g., Flag-tagged).

    • Cell Treatment and Lysis: Treat the transfected cells with the PROTAC or vehicle control. Lyse the cells in a suitable lysis buffer.

    • First Immunoprecipitation: Incubate the cell lysates with anti-Flag magnetic beads to pull down the Flag-tagged E3 ligase and any interacting partners.

    • Elution: Elute the captured protein complexes from the beads using a Flag peptide.

    • Second Immunoprecipitation: Incubate the eluted sample with anti-HA antibodies to immunoprecipitate the HA-tagged target protein and its interactors from the first elution.

    • Western Blot Analysis: Analyze the final immunoprecipitated samples by Western blotting using antibodies against the HA-tag, the Flag-tag, and an endogenous component of the ternary complex to confirm the presence of all three components.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->E3_Ligase E1/E2 Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow cluster_1 Linker Length Optimization Workflow Start Start with Initial Linker (e.g., PEG4) Synthesize Synthesize PROTAC Library (Varying Linker Lengths) Start->Synthesize Biochemical_Assay Biochemical/Biophysical Assays (e.g., TR-FRET, SPR) Synthesize->Biochemical_Assay Cellular_Assay Cellular Degradation Assay (e.g., Western Blot) Synthesize->Cellular_Assay Analyze Analyze Data: DC50, Dmax, Cooperativity Biochemical_Assay->Analyze Cellular_Assay->Analyze Optimal Optimal Linker Identified Analyze->Optimal Potent Degradation Suboptimal Suboptimal Degradation Analyze->Suboptimal Weak/No Degradation or Hook Effect Troubleshoot Troubleshoot: Permeability, Attachment Points Suboptimal->Troubleshoot Troubleshoot->Synthesize

Caption: Experimental workflow for linker length optimization.

Ternary_Complex_Relationship cluster_2 Linker's Role in Ternary Complex Formation Linker_Length Linker Length (e.g., PEG4) Ternary_Complex Stable & Productive Ternary Complex Linker_Length->Ternary_Complex Optimal Too_Short Too Short: Steric Hindrance Linker_Length->Too_Short Suboptimal Too_Long Too Long: Instability/ Non-productive Complex Linker_Length->Too_Long Suboptimal Degradation Efficient Target Protein Degradation Ternary_Complex->Degradation No_Degradation Weak or No Degradation Too_Short->No_Degradation Too_Long->No_Degradation

Caption: Logical relationship between linker length and degradation efficacy.

References

Technical Support Center: DNP-NH-PEG4-C2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DNP-NH-PEG4-C2-Boc and related linkers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and handling of this compound and its derivatives.

Issue 1: Incomplete Boc Deprotection

Question: I am seeing a significant amount of my starting material remain after attempting Boc deprotection of my this compound conjugate. What could be the cause?

Answer: Incomplete Boc deprotection is a common issue that can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Shorter reaction times or lower temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, even a short one like PEG4, can sterically hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are fully dissolved. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS and extend the reaction time as needed.

  • Consider a Stronger Acid System: For resistant substrates, a stronger acid system such as 4M HCl in 1,4-dioxane (B91453) may be effective.[1]

  • Ensure Solubility: Confirm that your this compound conjugate is fully soluble in the chosen solvent system.

Issue 2: Observation of Unexpected Byproducts After Boc Deprotection

Question: After Boc deprotection using TFA, my LC-MS analysis shows unexpected masses in addition to my desired product. What are these byproducts likely to be?

Answer: The generation of byproducts during Boc deprotection is often related to the reactivity of the carbocation intermediate formed or side reactions with the acid.

  • t-Butyl Adducts: The deprotection reaction generates a tert-butyl cation, which is an electrophile. This cation can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings, thiols, or even the newly deprotected amine, leading to byproducts with a mass increase of +56 Da.[2]

  • Trifluoroacetyl (TFA) Adducts: If your molecule contains free hydroxyl (-OH) groups, they can be acylated by trifluoroacetic acid, especially if trifluoroacetic anhydride (B1165640) is present as an impurity in the TFA. This results in the formation of trifluoroacetyl esters, leading to a mass increase of +96 Da per modification.[3]

  • Hydrolysis of the C2 Linker: The "C2" portion of the this compound linker may contain an acid-sensitive functional group, such as an ester. Prolonged exposure to strong acidic conditions during Boc deprotection could lead to the hydrolysis of this linker, resulting in fragmentation of your molecule. One user reported a 10-20% loss of their ester bonds during TFA-mediated deprotection.[1]

Troubleshooting Steps:

  • Use Scavengers: To prevent t-butyl cation alkylation, add a scavenger such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) to the reaction mixture.[1]

  • Optimize Deprotection Conditions: Use the mildest acid conditions and the shortest reaction time necessary for complete Boc removal to minimize side reactions. Monitor the reaction closely.

  • Consider Alternative Acids: If TFA adducts are a significant problem, consider using HCl in dioxane, which does not have the same potential for acylation.

  • Purification: Utilize purification techniques such as reversed-phase HPLC to separate the desired product from the byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1:

  • DNP (2,4-Dinitrophenyl): The DNP group is often used as a hapten for immunological applications or as a stable protecting group for amines that is resistant to acidic conditions.[4] It can be removed with nucleophiles like thiols.

  • NH: This indicates an amine functional group, which is part of the linker's backbone.

  • PEG4: This is a tetraethylene glycol spacer. The PEG chain increases the hydrophilicity and solubility of the molecule.[5][]

  • C2: This typically refers to a two-carbon fragment, often part of a carboxylic acid derivative (e.g., an ethyl group in an ester), which provides spacing and a point of attachment.

  • Boc (tert-Butoxycarbonyl): This is a protecting group for a primary or secondary amine. It is stable to a wide range of reaction conditions but can be easily removed with a strong acid like TFA.[4]

Q2: What are the best analytical methods for monitoring my reaction and identifying impurities?

A2: A combination of chromatographic and spectrometric techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress, purity of the product, and can be used for purification.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the starting material, product, and any unexpected byproducts, which is crucial for troubleshooting.[][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and characterize any major impurities if they can be isolated.[]

Q3: How can I purify my this compound conjugate?

A3: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

  • Flash Chromatography: Suitable for larger scale purifications to remove major impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An excellent method for high-resolution separation of the desired product from closely related impurities and byproducts.[]

  • Aqueous Workup: After deprotection, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can be used to neutralize the acid and remove some water-soluble impurities.[1]

  • Precipitation: In some cases, the deprotected product can be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]

Data Presentation

Table 1: Common Byproducts in this compound Reactions

Byproduct TypeMass Change (Da)Likely CauseSuggested Mitigation
t-Butyl Adduct+56Alkylation by tert-butyl cationAdd scavengers (e.g., TIS, thioanisole)
Trifluoroacetyl Adduct+96Acylation by TFA/TFAAUse fresh, high-purity TFA; consider HCl in dioxane
C2 Linker HydrolysisVaries (fragmentation)Acid-catalyzed hydrolysis of an esterUse milder acid conditions and shorter reaction times
Incomplete Deprotection0 (starting material)Insufficient acid/time/temperatureIncrease acid concentration, extend reaction time

Table 2: Representative Conditions for Boc Deprotection

Acid SystemTypical ConcentrationSolventTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp0.5 - 2 hours
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp0.5 - 2 hours

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA

  • Dissolve the Boc-protected this compound conjugate in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

  • If your substrate is susceptible to alkylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate with toluene (B28343) (3x).

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[1]

Visualizations

Boc_Deprotection_Workflow Boc Deprotection and Potential Side Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start DNP-NH-PEG4-C2-NHBoc Deprotection Add TFA/DCM Start->Deprotection 1 Product DNP-NH-PEG4-C2-NH3+TFA- Deprotection->Product 2 tBu_cation t-Butyl Cation (+56 Da) Deprotection->tBu_cation Side Reaction A TFA_adduct TFA Adduct (+96 Da) Deprotection->TFA_adduct Side Reaction B Hydrolysis C2 Linker Hydrolysis (Fragmentation) Deprotection->Hydrolysis Side Reaction C

Caption: Boc deprotection workflow and potential side reactions.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Byproducts Start Unexpected Mass in LC-MS? Mass_Plus_56 Mass +56 Da? Start->Mass_Plus_56 Yes Mass_Plus_96 Mass +96 Da? Start->Mass_Plus_96 No Sol_tBu t-Butyl Adduct Add Scavenger (TIS) Mass_Plus_56->Sol_tBu Yes Fragmentation Fragmentation? Mass_Plus_96->Fragmentation No Sol_TFA TFA Adduct Use HCl/Dioxane Mass_Plus_96->Sol_TFA Yes Sol_Hydrolysis C2 Hydrolysis Milder Conditions Fragmentation->Sol_Hydrolysis Yes End Re-analyze Sol_tBu->End Sol_TFA->End Sol_Hydrolysis->End

Caption: Troubleshooting logic for identifying unexpected byproducts.

References

Technical Support Center: Purifying DNP-NH-PEG4-C2-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) incorporating the DNP-NH-PEG4-C2-Boc linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PROTACs containing the this compound linker?

The primary challenges in purifying these PROTACs stem from the physicochemical properties of both the polyethylene (B3416737) glycol (PEG) linker and the dinitrophenyl (DNP) group. The PEG4 linker imparts high polarity and flexibility, which can lead to poor chromatographic peak shape (broad peaks) and difficulty in separating the desired product from PEG-containing impurities and starting materials. The DNP group is chromophoric (yellow) and introduces its own set of potential impurities and handling considerations.

Q2: My final purified PROTAC is yellow. Is this normal?

Yes, a yellow color in the final product is expected. The "DNP" in the linker name stands for dinitrophenyl, a chemical group that is inherently yellow. The intensity of the color will depend on the concentration and extinction coefficient of your specific PROTAC.

Q3: I am observing a low yield after purification. What are the potential causes?

Low yields can be multifactorial. Common causes include:

  • Incomplete coupling reactions: The attachment of the this compound linker to your warhead or E3 ligase ligand may be inefficient.

  • Product loss during workup: The high polarity of the PEG linker can cause the PROTAC to partition into the aqueous phase during extractions, leading to significant loss.

  • Difficult chromatographic separation: Co-elution of the product with structurally similar impurities can lead to the collection of mixed fractions and an apparent low yield of the pure compound.[1]

  • Side reactions: The functional groups on your warhead, E3 ligase ligand, or the linker itself may participate in unintended side reactions, consuming starting materials and reducing the yield of the desired PROTAC.

Q4: What are some common impurities I should look out for?

Common impurities include unreacted starting materials (warhead, E3 ligase ligand, and the this compound linker), byproducts from incomplete reactions, and species generated from side reactions. A particularly challenging impurity can be di-PEGylated species or other PEG-containing byproducts that have very similar retention times to the desired PROTAC in chromatography.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of your this compound containing PROTAC.

Problem 1: Poor Separation and Broad Peaks in Reverse-Phase HPLC

Possible Causes:

  • The high polarity and flexibility of the PEG4 linker can lead to poor interaction with standard C18 columns.

  • The PROTAC may be interacting with residual silanols on the silica-based stationary phase.

  • Inappropriate mobile phase composition or gradient.

Solutions:

Solution Detailed Explanation
Use a Different Stationary Phase Consider using a reverse-phase column with a less hydrophobic stationary phase, such as C8 or C4. These columns can provide better peak shape for large, flexible, and polar molecules like PEGylated PROTACs.
Optimize Mobile Phase Ensure your mobile phase contains an appropriate ion-pairing agent (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and optimize the gradient slope.
Increase Column Temperature Running the HPLC at a slightly elevated temperature (e.g., 30-40 °C) can reduce viscosity and improve mass transfer, leading to sharper peaks.
Problem 2: Product Loss During Aqueous Workup

Possible Cause:

  • The hydrophilic PEG linker increases the water solubility of the PROTAC, causing it to be lost in the aqueous layer during liquid-liquid extractions.

Solutions:

Solution Detailed Explanation
Minimize Aqueous Washes Reduce the number and volume of aqueous washes during the workup procedure.
Use Brine Washes Wash the organic layer with a saturated sodium chloride solution (brine). This increases the polarity of the aqueous phase and can help to "salt out" the PROTAC, pushing it into the organic layer.
Solid-Phase Extraction (SPE) Consider using solid-phase extraction as an alternative to liquid-liquid extraction for the initial cleanup. A reverse-phase SPE cartridge can be used to retain the PROTAC while polar impurities are washed away.
Problem 3: Co-elution of a Persistent Impurity

Possible Cause:

  • A byproduct with very similar polarity and size to the desired PROTAC is present. This is common with PEGylated compounds where impurities may only differ by a single PEG unit or have undergone a minor modification.[1]

Solutions:

Solution Detailed Explanation
Repetitive Preparative HPLC Sometimes, the only solution is to perform multiple rounds of preparative HPLC on the enriched fractions to gradually remove the co-eluting impurity.[1]
Orthogonal Purification Methods If reverse-phase HPLC is not providing adequate separation, consider an orthogonal purification technique such as normal-phase chromatography or size-exclusion chromatography (SEC), if applicable.
Chemical Modification of Impurity In some specific cases, it may be possible to chemically modify the impurity to alter its chromatographic properties. For example, if the impurity contains a reactive handle not present in the product, it could be derivatized to something more or less polar, facilitating its separation.[1]

Experimental Protocols

While a specific protocol for every this compound containing PROTAC will need to be optimized, the following provides a general framework for purification.

General Protocol for Reverse-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

  • Column Selection: Start with a C8 or C4 preparative HPLC column.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA or FA.

  • Gradient: A typical starting gradient would be from 5-95% Mobile Phase B over 30 minutes. This will need to be optimized based on the retention time of your PROTAC.

  • Detection: Monitor the separation at multiple wavelengths. The DNP group will have a characteristic absorbance in the UV-Vis spectrum (often around 360 nm), which can be used for selective detection. Also monitor at a lower wavelength (e.g., 254 nm or 280 nm) to detect other aromatic components of your PROTAC.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a solid.

Visualizations

PROTAC Purification Workflow

G General PROTAC Purification Workflow A Crude PROTAC Mixture B Initial Purification (e.g., Flash Chromatography or SPE) A->B C Semi-pure PROTAC B->C D Preparative HPLC (C8 or C4 column) C->D E Fraction Collection D->E F Fraction Analysis (LC-MS) E->F G Pure Fractions F->G Identify Pure Fractions H Lyophilization G->H I Purified PROTAC H->I G Troubleshooting HPLC Purification Start Poor HPLC Separation Q1 Are peaks broad? Start->Q1 A1 Try C8/C4 column Optimize mobile phase Increase temperature Q1->A1 Yes Q2 Is there co-elution? Q1->Q2 No A1->Q2 A2 Optimize gradient Try orthogonal method Repetitive prep-HPLC Q2->A2 Yes End Improved Separation Q2->End No A2->End

References

Technical Support Center: DNP-NH-PEG4-C2-Boc Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the DNP-NH-PEG4-C2-Boc linker in their Proteolysis Targeting Chimera (PROTAC) development. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help you navigate challenges related to linker rigidity and optimize your degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its key components?

The this compound is a heterobifunctional linker used in the synthesis of PROTACs.[1][2][3] PROTACs are molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[4][5] The key components of this linker are:

  • DNP (Dinitrophenyl group): This moiety typically serves as the ligand or "warhead" that binds to your protein of interest (POI).

  • NH-PEG4-C2: This is the core of the linker. It consists of a four-unit polyethylene (B3416737) glycol (PEG) chain and a two-carbon (C2) alkyl spacer. This combination imparts a degree of flexibility and hydrophilicity to the PROTAC molecule.[6][7]

  • Boc (tert-Butyloxycarbonyl group): This is a common protecting group used during chemical synthesis to prevent unwanted reactions at the amine group. It is typically removed in the final steps of PROTAC synthesis.

Q2: How does the rigidity of the PEG4-C2 linker impact PROTAC efficiency?

The rigidity of a PROTAC linker is a critical determinant of its success. It's not a simple case of "more rigid is better" or "more flexible is better"; rather, an optimal level of rigidity is required for each specific PROTAC system.[8]

  • Impact on Ternary Complex Formation: The primary role of the linker is to connect the POI-binding ligand and the E3 ligase-recruiting ligand, enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[4]

    • Too Rigid: A highly rigid linker might lock the PROTAC in a conformation that is not conducive to the simultaneous binding of both the POI and the E3 ligase, preventing the formation of a stable complex.[8][9]

    • Too Flexible: Excessive flexibility can introduce a high entropic penalty for the PROTAC to adopt the correct conformation for ternary complex formation, which can also lead to instability.[8]

    • Optimal Rigidity: A linker with optimal rigidity, like a PEG-based linker, can "pre-organize" the molecule into an active conformation that favors ternary complex formation and stabilizes the necessary protein-protein interactions for ubiquitination.[7][8]

  • Influence on Physicochemical Properties: PEG linkers are known to enhance the water solubility and cell permeability of PROTAC molecules, which are often large and hydrophobic.[4][6][7][] The flexible nature of PEG chains can allow the PROTAC to adopt folded conformations that shield its polar surface area, potentially aiding its passage across cell membranes.[6]

Q3: My PROTAC with the this compound linker shows low degradation. What are the potential linker-related causes?

Low degradation efficiency is a common challenge. If you suspect the linker is the culprit, consider these possibilities:

  • Suboptimal Length/Flexibility: The length and flexibility of the PEG4-C2 chain may not be optimal for your specific POI and E3 ligase pair. If the linker is too short, it can cause steric clashes; if it's too long, it may not bring the proteins into close enough proximity for efficient ubiquitin transfer.[11][12]

  • Unfavorable Ternary Complex Geometry: The linker dictates the relative orientation of the POI and E3 ligase. The PEG4-C2 linker might be inducing a ternary complex geometry that does not present lysine (B10760008) residues on the POI surface in a favorable position for ubiquitination by the E2/E3 enzymatic machinery.

  • The "Hook Effect": At very high concentrations, PROTACs can form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) instead of the productive ternary complex. This is a common phenomenon that reduces degradation efficiency and is not necessarily a failure of the linker's intrinsic properties, but rather a concentration-dependent issue.[13][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
No or very low target degradation observed. 1. Inefficient Ternary Complex Formation: The linker's rigidity/flexibility is preventing stable complex formation.[12] 2. Poor Cell Permeability: The overall PROTAC molecule may not be entering the cells efficiently.[15]1. Synthesize Analogs: Create a small library of PROTACs with linkers of varying lengths (e.g., PEG2, PEG6) or rigidity (e.g., replacing the PEG with an alkyl chain) to empirically determine the optimal linker.[11] 2. Assess Ternary Complex Formation: Use biophysical assays like Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or NanoBRET to confirm if your PROTAC is able to form the ternary complex.[16][][18] 3. Evaluate Permeability: Use a Caco-2 cell permeability assay or similar methods to assess how well your compound crosses the cell membrane.[15]
Degradation is observed, but Dmax (maximum degradation) is low. 1. Unstable Ternary Complex: The complex may be forming but is too transient for efficient ubiquitination. The dissociation rate may be too high.[15] 2. Inefficient Ubiquitination: The geometry of the complex is suboptimal, poorly exposing lysine residues on the target protein.1. Measure Complex Stability: Employ techniques like SPR to measure the kinetic off-rate of the ternary complex. A longer half-life often correlates with better degradation.[15] 2. Perform an In-Cell Ubiquitination Assay: This will confirm if the target protein is being ubiquitinated upon PROTAC treatment. A lack of ubiquitination despite complex formation points to a geometry issue.[13][19] 3. Change Linker Attachment Point: If possible, synthesize a new PROTAC where the linker is attached to a different, solvent-exposed position on the POI ligand. This can drastically alter the ternary complex geometry.[11]
Strong degradation is seen at low concentrations, but efficiency decreases at higher concentrations (The "Hook Effect"). Formation of non-productive binary complexes at high PROTAC concentrations prevents the formation of the required 1:1:1 ternary complex.[13][14]1. Perform a Full Dose-Response Curve: Use a wider range of concentrations, especially in the lower nanomolar range, to identify the optimal concentration window for degradation.[13] 2. This is not a failure: The hook effect is strong evidence that your PROTAC is working as intended mechanistically. Focus on using concentrations at or near the DC50 for subsequent experiments.

Data Presentation

The following table summarizes hypothetical data from a study comparing PROTACs with different PEG linker lengths to illustrate the impact on degradation efficiency.

PROTAC CompoundLinker CompositionDC50 (nM)¹Dmax (%)²Ternary Complex Stability (t½, min)³
Compound ADNP-NH-PEG2-C2-Ligand150655
Compound B DNP-NH-PEG4-C2-Ligand 25 92 20
Compound CDNP-NH-PEG6-C2-Ligand808515
Compound DDNP-NH-Alkyl-C8-Ligand250553

¹DC50: Concentration of the PROTAC required to degrade 50% of the target protein. ²Dmax: The maximum percentage of protein degradation achieved. ³t½: Dissociative half-life of the ternary complex, often measured by SPR.

This is representative data. Actual results will vary depending on the specific target protein and E3 ligase.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_formation Complex Formation cluster_degradation Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (DNP-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting Workflow for Low Degradation

Caption: A logical workflow for troubleshooting poor degradation efficiency.

Linker Rigidity vs. Degradation Efficiency

Linker_Logic Linker Linker Rigidity (e.g., PEG4 vs Alkyl) TooFlexible Too Flexible (High Entropic Penalty) Linker->TooFlexible TooRigid Too Rigid (Steric Hindrance) Linker->TooRigid Optimal Optimal Rigidity (Pre-organized Conformation) Linker->Optimal UnstableComplex Unstable or No Ternary Complex TooFlexible->UnstableComplex TooRigid->UnstableComplex StableComplex Stable & Productive Ternary Complex Optimal->StableComplex LowDeg Low Degradation Efficiency UnstableComplex->LowDeg HighDeg High Degradation Efficiency StableComplex->HighDeg

Caption: The relationship between linker rigidity and degradation outcome.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation Assessment

This protocol is used to determine the DC50 and Dmax of your PROTAC.

  • Cell Culture & Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).[13][20]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[20]

  • SDS-PAGE and Western Blot: Normalize protein amounts, load onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for your POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[20]

  • Detection & Quantification: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. Quantify the band intensity using image analysis software. Normalize the POI signal to the loading control.[20]

  • Data Analysis: Plot the normalized POI levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.[13]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol helps confirm that your PROTAC is inducing an interaction between your POI and the E3 ligase.

  • Cell Treatment: Treat cells with your PROTAC at a concentration known to be effective (e.g., 3-5x DC50) for a short duration (e.g., 1-4 hours). Include vehicle control.[19]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors to preserve protein-protein interactions.[19]

  • Immunoprecipitation: Pre-clear the lysate to reduce non-specific binding. Then, incubate the lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI overnight at 4°C.[19]

  • Pull-down: Use Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.

  • Western Blot Analysis: Elute the immunoprecipitated proteins from the beads, run them on an SDS-PAGE gel, and perform a Western blot.

  • Analysis: Probe the blot for the presence of the POI (if you pulled down the E3 ligase) or the E3 ligase (if you pulled down the POI). The presence of the partner protein in the PROTAC-treated sample, but not the control, indicates the formation of the ternary complex.

References

Technical Support Center: Strategies to Reduce Non-specific Binding of DNP-NH-PEG4-C2-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of PROTACs, with a focus on those utilizing DNP-NH-PEG4-C2-Boc linkers.

Frequently Asked Questions (FAQs)

Q1: What is a this compound PROTAC linker and what is the function of each component?

A this compound is a heterobifunctional molecule that serves as a linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase in a PROTAC (Proteolysis Targeting Chimera).[1][2][3][4] The components are:

  • DNP (Dinitrophenyl group): This is an aromatic moiety. Depending on the final structure of the PROTAC, its hydrophobicity could potentially contribute to non-specific binding.

  • NH: An amine group, likely for conjugation.

  • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic and flexible spacer. PEG linkers are known to improve the solubility of PROTACs and can create a hydration shell that mitigates non-specific binding.[][6][7]

  • C2: A two-carbon (ethyl) chain.

  • Boc (tert-Butyloxycarbonyl): This is a common protecting group for amines in chemical synthesis.[8] In the final, active PROTAC, the Boc group is typically removed. If it remains, its bulk and hydrophobicity could increase the risk of non-specific interactions.

Q2: What are the primary causes of non-specific binding in PROTAC experiments?

Non-specific binding of PROTACs can stem from several factors:

  • Hydrophobicity: PROTACs are often large molecules that can have significant hydrophobic surfaces, leading to non-specific interactions with proteins and cellular components.[][10] This can be exacerbated by hydrophobic moieties on the warhead, linker, or E3 ligase ligand.

  • Compound Aggregation: Poor solubility of a PROTAC at higher concentrations can lead to the formation of aggregates, which can cause non-specific cellular effects and bind proteins indiscriminately.[11]

  • Off-Target Binding: The "warhead" (POI ligand) or the E3 ligase ligand may bind to proteins other than their intended targets.[12] Even weak off-target binding can lead to the degradation of unintended proteins.

  • High PROTAC Concentrations: At very high concentrations, PROTACs can lead to the "hook effect," where the formation of productive ternary complexes (POI-PROTAC-E3 ligase) is inhibited by the formation of binary complexes (POI-PROTAC or E3 ligase-PROTAC).[13] This can sometimes be misinterpreted as a loss of specific activity, but high concentrations can also lead to cytotoxicity and non-specific protein degradation.[12]

Q3: How does the PEG4 linker in my this compound PROTAC affect non-specific binding?

The PEG4 linker is generally included in PROTAC design to reduce non-specific binding.[] PEG chains are hydrophilic, which can improve the overall water solubility of the PROTAC molecule.[7][14] This helps prevent aggregation and masks hydrophobic regions of the molecule, thereby reducing non-specific hydrophobic interactions.[] However, the length and flexibility of the linker are critical. While a flexible PEG linker can allow the PROTAC to adopt multiple orientations to facilitate ternary complex formation, a linker that is too long or too flexible might not effectively bring the POI and E3 ligase together for productive ubiquitination.[15][16]

Q4: Can I improve the selectivity of my PROTAC even if the warhead is somewhat promiscuous?

Yes, one of the advantages of PROTACs is that selectivity is not solely determined by the binding affinity of the warhead.[17][18] The formation of a stable and productive ternary complex is a key determinant of degradation.[14][18][19] Therefore, even if a warhead binds to multiple proteins, only those that can form a stable ternary complex with the E3 ligase will be efficiently degraded.[18][20] You can improve selectivity by:

  • Optimizing the linker: Modifying the linker's length, rigidity, and attachment points can favor the formation of the desired on-target ternary complex over off-target complexes.[21]

  • Changing the E3 Ligase: Different E3 ligases have different expression levels in various cell types and may have different surface interactions with the target protein, which can be exploited to improve selectivity.[14][21]

Troubleshooting Guide: Non-Specific Binding

This guide provides solutions to common problems encountered during PROTAC experiments.

ProblemPotential CauseRecommended Solution
High background or multiple non-specific bands in Western Blot. 1. PROTAC concentration is too high , causing cytotoxicity or off-target degradation.[12] 2. Antibody cross-reactivity. 3. Insufficient washing during the Western blot procedure.1. Perform a dose-response experiment over a wide concentration range to find the optimal concentration that maximizes on-target degradation with minimal off-target effects.[12] 2. Validate your primary antibody with positive and negative controls. 3. Increase the number and duration of wash steps.
Target protein is degraded, but so are known off-targets. 1. The warhead has low selectivity. [21] 2. The linker allows for the formation of multiple stable ternary complexes. 1. Redesign the warhead to be more selective for your protein of interest. 2. Systematically vary the linker length, composition (e.g., more rigid or more hydrophilic), and attachment points to optimize for on-target ternary complex formation.[21] 3. Perform quantitative proteomics to get a global view of off-target effects and guide redesign efforts.[13]
Degradation is observed with the negative control PROTAC (e.g., with an inactive warhead). 1. Non-specific cytotoxicity at the concentration used.[12] 2. Compound aggregation is causing non-specific effects.[11] 3. Off-target effects of the E3 ligase ligand or linker. 1. Lower the PROTAC concentration and perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment. 2. Ensure your PROTAC is fully solubilized. Check for precipitation in your stock solutions and final dilutions. Consider modifying the linker to improve solubility. 3. Use an alternative negative control, such as a PROTAC with a mutated E3 ligase binding moiety.[12]
The "Hook Effect" is observed (degradation decreases at higher concentrations). Formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 Ligase) is inhibiting the formation of the productive ternary complex.[13]This is characteristic of the PROTAC mechanism. The optimal concentration for maximal degradation should be used for subsequent experiments. Perform a detailed dose-response curve to accurately determine the DC50 and Dmax.[11]
Quantitative Data Summary

The following tables provide examples of how linker composition and length can affect PROTAC performance.

Table 1: Impact of Linker Type on PROTAC Cell Permeability

PROTACLinker TypeMolecular Weight (Da)Permeability (PAMPA)Reference
PROTAC 1Alkyl~1000Low[22][23]
PROTAC 2PEG-based~1000~1000x higher than PROTAC 1[22][23]

Table 2: Impact of Linker Length on Ternary Complex Affinity and Degradation

PROTAC SeriesLinker ModificationTernary Complex Binding Affinity (KLPT)Degradation Potency (DC50)Reference
SMARCA2-VHLVaried PEG linker lengthsStrong positive correlation with degradationStrong positive correlation with binding affinity[24]
BRD4-VHLVaried PEG linker lengthsVariedVaried[24]

Visualizations of Key Concepts and Workflows

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Troubleshooting_Workflow Troubleshooting Non-Specific Binding Start High Non-Specific Binding Observed Check_Concentration Is PROTAC concentration optimized? Start->Check_Concentration Dose_Response Perform dose-response and cell viability assays Check_Concentration->Dose_Response No Check_Controls Are negative controls clean? Check_Concentration->Check_Controls Yes Dose_Response->Check_Controls Control_Issues Investigate cytotoxicity and compound aggregation Check_Controls->Control_Issues No Check_Proteomics Have off-targets been identified? Check_Controls->Check_Proteomics Yes Control_Issues->Check_Proteomics Redesign Redesign PROTAC (Warhead or Linker) Control_Issues->Redesign Run_Proteomics Perform quantitative mass spectrometry Check_Proteomics->Run_Proteomics No Check_Proteomics->Redesign Yes Run_Proteomics->Redesign Redesign->Start Success On-Target Degradation Achieved Experimental_Workflow Experimental Workflow for Off-Target Assessment Start Start: New PROTAC Dose_Response 1. Dose-Response Western Blot (Determine DC50 and Dmax) Start->Dose_Response Cell_Viability 2. Cell Viability Assay (Assess Cytotoxicity) Dose_Response->Cell_Viability Proteomics 3. Quantitative Proteomics (Mass Spec) (Identify Off-Targets) Cell_Viability->Proteomics Co_IP 4. Co-Immunoprecipitation (Confirm On-Target Ternary Complex) Proteomics->Co_IP CETSA 5. Target Engagement Assay (e.g., CETSA) (Confirm Target Binding in Cells) Co_IP->CETSA Analysis Analyze Data & Refine PROTAC Design CETSA->Analysis

References

dealing with incomplete reactions in DNP-NH-PEG4-C2-Boc synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of DNP-NH-PEG4-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly incomplete reactions, during the synthesis of this important bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically involves the nucleophilic aromatic substitution reaction between an amine-terminated PEG linker with a Boc-protected terminal group and a suitable 2,4-dinitrophenylating agent, such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, Sanger's reagent).[1] The amine group of the PEG linker displaces the fluoride (B91410) on the dinitrophenyl ring to form a stable C-N bond.

Q2: I am observing a significant amount of unreacted amine-PEG-Boc starting material in my reaction mixture. What are the likely causes?

Incomplete reactions are a common issue. The primary causes can be categorized as:

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, low reaction temperature, or insufficient reaction time can lead to incomplete conversion.

  • Reagent Quality: The 2,4-dinitrofluorobenzene (FDNB) can degrade over time, especially if exposed to moisture. The purity of the amine-PEG-Boc starting material is also critical.

  • Poor Solubility: While the PEG linker enhances water solubility, the reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.[2]

Q3: What are the common side products in this synthesis?

Potential side products can include:

  • Hydrolysis of FDNB: If water is present in the reaction mixture, FDNB can hydrolyze to 2,4-dinitrophenol.

  • Bis-DNP Species: If the starting PEG linker has two primary amines and only one is Boc-protected, a bis-DNP substituted impurity could form.

  • Degradation of the Boc-Protecting Group: The Boc group is sensitive to strong acids.[3] Exposure to acidic conditions during the reaction or workup can lead to its premature removal.

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[4][5] By spotting the starting amine, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate, you can visualize the consumption of the starting material and the formation of the DNP-labeled product. The DNP-labeled product is typically a distinct yellow-orange color, making it easy to identify.[6] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[]

Troubleshooting Guide: Incomplete Reactions

This guide provides a systematic approach to diagnosing and resolving incomplete reactions during the synthesis of this compound.

Problem: Low Conversion of Starting Material to Product

Below is a decision tree to help troubleshoot low conversion rates.

G start Incomplete Reaction Observed (TLC/HPLC Analysis) check_reagents Verify Reagent Quality - Fresh FDNB? - Purity of Amine-PEG-Boc? start->check_reagents Start Here check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup reagent_issue Potential Reagent Degradation check_reagents->reagent_issue conditions_issue Suboptimal Conditions check_conditions->conditions_issue workup_issue Product Loss During Purification check_workup->workup_issue reagent_solution Solution: - Use fresh, high-purity reagents. - Store FDNB under inert gas and protected from light. reagent_issue->reagent_solution conditions_solution Optimization Steps: 1. Increase equivalents of FDNB (1.1-1.5 eq). 2. Extend reaction time (monitor by TLC/HPLC). 3. Increase reaction temperature (e.g., to 40-50 °C). 4. Ensure adequate mixing. conditions_issue->conditions_solution workup_solution Optimization Steps: - Optimize chromatography solvent system. - Use saturated brine washes to minimize loss in aqueous layers. - Consider solid-phase extraction (SPE). workup_issue->workup_solution

Caption: A decision tree for troubleshooting incomplete reactions.

Quantitative Data Summary

The following table summarizes typical parameters that can be optimized. Please note that these are starting points and may require empirical optimization for your specific setup.

ParameterStandard ConditionOptimization Strategy
FDNB Stoichiometry 1.05 equivalentsIncrease to 1.1 - 1.5 equivalents
Base DIPEA or Et3N (2-3 eq)Ensure base is fresh and anhydrous
Solvent DMF, DMSO, or DCMTest different solvents for optimal solubility
Temperature Room TemperatureIncrease to 40-50 °C
Reaction Time 4-12 hoursExtend to 24 hours, monitoring by TLC/HPLC

Experimental Protocols

General Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup & Purification A Dissolve Amine-PEG-Boc in anhydrous solvent B Add base (e.g., DIPEA) A->B C Add FDNB (1.1 eq) B->C D Stir at RT to 50°C C->D E Monitor by TLC/HPLC (4-24h) D->E F Quench Reaction (if necessary) E->F G Aqueous Workup (Extraction) F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: A generalized workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Boc-NH-PEG4-C2-NH2 (or a similar amine-PEG-Boc linker)

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve Boc-NH-PEG4-C2-NH2 (1.0 equivalent) in anhydrous DCM or DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5 minutes.

  • Add FDNB (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

Materials:

  • Silica gel TLC plates with UV254 indicator

  • TLC developing chamber

  • Mobile Phase: A mixture of Hexanes and Ethyl Acetate (e.g., 1:1 or 3:7 Hexanes:EtOAc)

  • Capillary spotters

Procedure:

  • Prepare the TLC chamber by adding the mobile phase and allowing it to saturate.

  • On the baseline of a TLC plate, spot the following:

    • Lane 1: A dilute solution of the starting amine-PEG-Boc.

    • Lane 2: A co-spot containing both the starting material and the reaction mixture.

    • Lane 3: The reaction mixture.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.[5]

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under UV light. The DNP-labeled product will appear as a distinct yellow spot, typically with a higher Rf than the more polar starting amine.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

System:

  • Reversed-phase C18 column

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • B: Acetonitrile with 0.1% TFA or Formic Acid

Gradient:

  • A linear gradient from 10% B to 90% B over 20-30 minutes.

Detection:

  • UV detection at 254 nm and 360 nm (for the DNP group).

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the mobile phase.

Analysis:

  • The DNP-labeled product will have a longer retention time than the starting amine due to its increased hydrophobicity. The progress of the reaction can be quantified by integrating the peak areas of the starting material and the product.[]

References

Technical Support Center: Optimizing Reactions for DNP-NH-PEG4-C2-Boc and E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing reaction conditions for the PROTAC linker DNP-NH-PEG4-C2-Boc and E3 ligase ligands.

Frequently Asked Questions (FAQs)

Q1: What is the first step in using this compound for PROTAC synthesis?

A1: The first step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the this compound linker. This is a critical step to expose the primary amine, which will then be coupled to a functional group (typically a carboxylic acid) on your E3 ligase ligand.

Q2: Which coupling chemistry is recommended for attaching the deprotected linker to an E3 ligase ligand?

A2: Amide bond formation using carbodiimide (B86325) coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as N-hydroxysuccinimide (NHS) is a robust and widely used method.[1] This approach forms a stable amide bond under mild conditions.[1] Alternative coupling reagents such as HATU or HBTU can also be effective, particularly for sterically hindered substrates.[2]

Q3: How can I monitor the progress of my coupling reaction?

A3: The progress of the reaction can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] LC-MS is particularly informative as it can confirm the consumption of starting materials and the formation of the desired product by identifying its molecular weight.[4]

Q4: What are the key considerations for purifying the final PROTAC conjugate?

A4: Purification is most commonly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] It is crucial to select an appropriate column and optimize the mobile phase gradient to achieve good separation of the product from unreacted starting materials and coupling reagents. The purity of the final compound should be confirmed by analytical HPLC and its identity verified by LC-MS and NMR.[4][]

Q5: I am observing a "hook effect" in my cellular assays. What does this mean and how can I address it?

A5: The "hook effect" is characterized by a bell-shaped dose-response curve where the degradation of the target protein decreases at higher concentrations of the PROTAC.[8] This occurs because at high concentrations, the formation of binary complexes (PROTAC-target protein and PROTAC-E3 ligase) is favored over the productive ternary complex (target protein-PROTAC-E3 ligase). To mitigate this, it is important to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.[8]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of the Boc-protected starting material remaining after the reaction.

  • Low yield in the subsequent amide coupling step due to insufficient free amine.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration Use a solution of 20-50% trifluoroacetic acid (TFA) in anhydrous dichloromethane (B109758) (DCM).[9] If the reaction is still slow, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be considered.[9]
Short Reaction Time Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed, which typically takes 1-2 hours at room temperature.[9]
Water Contamination Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the Boc group and interference with the reaction.
Formation of t-butyl Cation Side Products Add a scavenger, such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v), to the reaction mixture to trap the tert-butyl cation that is generated during deprotection and prevent side reactions.[9]
Issue 2: Low Yield in Amide Coupling Step

Symptoms:

  • LC-MS analysis shows a large amount of unreacted deprotected linker and/or E3 ligase ligand.

  • The desired PROTAC product is formed in very low abundance.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient Carboxylic Acid Activation Ensure the activation of the E3 ligase ligand's carboxylic acid with EDC/NHS is performed in a slightly acidic environment (pH 4.5-6.0) for optimal efficiency before adding the deprotected amine.[1]
Hydrolysis of Activated Ester The NHS-activated ester can be susceptible to hydrolysis. Perform the coupling reaction immediately after the activation step.[1]
Suboptimal Reaction pH for Coupling The coupling of the NHS-activated ester to the amine is most efficient at a pH of 7.2-8.0.[1] Ensure the reaction buffer is within this range.
Steric Hindrance If either the linker or the E3 ligase ligand is sterically bulky, consider using a more powerful coupling reagent like HATU or HBTU and extend the reaction time.[2] Gentle heating (e.g., 40-50 °C) may also improve the yield, but monitor for potential side reactions.[2]
Poor Solubility of Reactants Ensure all reactants are fully dissolved in a suitable anhydrous solvent such as DMF or DMSO.[3]
Issue 3: Difficulty in PROTAC Purification

Symptoms:

  • Poor separation of the desired product from starting materials or byproducts during HPLC.

  • The purified product shows low purity by analytical HPLC.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal HPLC Method Optimize the HPLC purification method by screening different C18 columns and mobile phase gradients (e.g., water/acetonitrile or water/methanol with 0.1% TFA or formic acid).
Co-elution of Impurities If impurities co-elute with the product, consider an alternative purification technique such as flash column chromatography on silica (B1680970) gel prior to HPLC.
Product Degradation on Column If the PROTAC is unstable under acidic HPLC conditions, consider using a neutral pH mobile phase system. Work quickly and at lower temperatures during purification if stability is a concern.[2]
Poor Solubility of the PROTAC The final PROTAC may have limited solubility in the purification solvents. Try dissolving the crude product in a small amount of DMSO or DMF before injecting it onto the HPLC column.[2]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • (Optional) Add TIS to a final concentration of 2.5-5% (v/v) to act as a scavenger.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).[9]

  • Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting amine trifluoroacetate (B77799) salt can be co-evaporated with toluene (B28343) (3x) to remove residual TFA and then thoroughly dried under vacuum for use in the next step.[9]

Protocol 2: Amide Coupling with an E3 Ligase Ligand

Materials:

  • Deprotected DNP-NH-PEG4-C2-amine (TFA salt from Protocol 1)

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-C2-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the E3 ligase ligand-COOH (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate vial, dissolve the deprotected DNP-NH-PEG4-C2-amine TFA salt (1.1 equivalents) in anhydrous DMF.

  • Add the solution of the deprotected linker to the activated E3 ligase ligand solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to neutralize the TFA salt and act as a base.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent like ethyl acetate (B1210297) and washed with water and brine to remove water-soluble byproducts. The organic layer is then dried and concentrated for purification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Boc_Deprotection Boc Deprotection of This compound Amide_Coupling Amide Coupling to E3 Ligase Ligand Boc_Deprotection->Amide_Coupling Deprotected Linker Purification HPLC Purification Amide_Coupling->Purification Crude PROTAC Characterization LC-MS & NMR Analysis Purification->Characterization Final_Product Final PROTAC for Cellular Assays Characterization->Final_Product Pure PROTAC

Caption: Experimental workflow for PROTAC synthesis.

cereblon_pathway cluster_crl4_crbn CRL4-CRBN E3 Ligase Complex cluster_protac_action PROTAC-Mediated Degradation CRBN Cereblon (CRBN) (Substrate Receptor) DDB1 DDB1 CRBN->DDB1 Ternary_Complex POI-PROTAC-CRBN Ternary Complex CRBN->Ternary_Complex CUL4A CUL4A DDB1->CUL4A Rbx1 Rbx1 CUL4A->Rbx1 PROTAC PROTAC PROTAC->CRBN binds POI Protein of Interest (POI) PROTAC->POI binds POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome marks for Degradation POI Degradation Proteasome->Degradation

Caption: Cereblon (CRBN) E3 ligase pathway in PROTAC action.

References

Validation & Comparative

Navigating the PROTAC Linker Landscape: A Comparative Analysis of PEG4 and PEG2 Constructs in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. A key component governing a PROTAC's efficacy is the linker connecting the target protein binder to the E3 ligase ligand. This guide provides a detailed comparison of PROTACs employing a longer, more flexible polyethylene (B3416737) glycol (PEG) linker, exemplified by constructs containing a PEG4 moiety, versus those with a shorter PEG2 linker. While direct comparative data for the specific linker "DNP-NH-PEG4-C2-Boc" is not publicly available in peer-reviewed studies, this guide leverages representative data for PEG4 versus PEG2 linkers to illustrate the impact of linker length on PROTAC performance.

The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's overall efficacy.[1] Its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] An optimal linker length is essential to induce the appropriate proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent proteasomal degradation.[1]

The Influence of Linker Length on PROTAC Efficacy: A Quantitative Comparison

Systematic variation of PEG linker length is a common strategy to identify the optimal configuration for a given target protein and E3 ligase pair. Generally, a longer and more flexible linker like PEG4 can offer advantages in spanning the distance between the target protein and the E3 ligase, potentially leading to more favorable protein-protein interactions within the ternary complex. However, an excessively long linker can introduce conformational instability. Conversely, a shorter linker like PEG2 may offer a more rigid and defined orientation, which can be beneficial for certain target-E3 ligase pairs, but may also introduce steric hindrance.

The following tables summarize quantitative data from a representative study comparing the in vitro degradation, cellular permeability, and pharmacokinetic properties of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with varying PEG linker lengths.

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM)Dmax (%)
PEG28575
PEG42095

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG21.225
PEG40.920

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

The data suggests that for this particular BRD4-targeting PROTAC, the longer PEG4 linker resulted in significantly improved degradation potency (lower DC50) and a higher maximal degradation level (Dmax) compared to the shorter PEG2 linker.[1] This is likely due to the PEG4 linker's ability to better facilitate the formation of a stable and productive ternary complex. Interestingly, the shorter PEG2 linker demonstrated slightly better cellular permeability and oral bioavailability in this instance, highlighting the complex trade-offs in PROTAC design.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC Signaling Pathway cluster_cell Cell PROTAC PROTAC (e.g., with PEG4 or PEG2 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow Workflow Start Start: PROTAC Synthesis Cell_Culture Cell Culture (Target-expressing cells) Start->Cell_Culture Treatment PROTAC Treatment (Varying concentrations and times) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Western_Blot Western Blot Analysis Protein_Quant->Western_Blot Data_Analysis Data Analysis (DC50 and Dmax determination) Western_Blot->Data_Analysis End End: Efficacy Determined Data_Analysis->End

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[3][4]

1. Cell Culture and Treatment:

  • Seed a human cancer cell line expressing the target protein (e.g., THP-1 for BRD4) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]

Ternary Complex Formation Assay (NanoBRET™)

This assay allows for the detection and characterization of ternary complex formation in a live-cell environment.[5][6]

1. Cell Transfection:

  • Co-transfect cells (e.g., HEK293T) with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component (e.g., VHL or CRBN).

2. Cell Plating and Ligand Addition:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

3. PROTAC Treatment and Substrate Addition:

  • Treat the cells with a serial dilution of the PROTAC.

  • Add the NanoBRET™ Nano-Glo® Substrate.

4. Signal Detection:

  • Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.

5. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation. A bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.[5]

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly influences degradation efficacy. While the optimal linker length is target- and E3 ligase-dependent and must be determined empirically, the comparison between PROTACs with PEG2 and PEG4 linkers highlights that a longer, more flexible linker can lead to enhanced degradation potency. The this compound linker is a commercially available building block that can be utilized in the synthesis of PROTACs with a PEG4 moiety. By employing rigorous experimental protocols, researchers can systematically evaluate the impact of different linkers to optimize the performance of their PROTACs for therapeutic applications.

References

A Comparative Guide to PEG4 and PEG6 Linkers in DNP-Based Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules function by recruiting a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] A critical component of a PROTAC is the linker connecting the POI-binding ligand and the E3 ligase ligand. Far from being a mere spacer, the linker's length, composition, and flexibility profoundly influence the efficacy, selectivity, and physicochemical properties of the degrader.[4][5]

This guide provides a detailed comparison of DNP-NH-PEG4-C2-Boc, a PROTAC building block featuring a four-unit polyethylene (B3416737) glycol (PEG) linker, with a hypothetical counterpart utilizing a longer, six-unit PEG linker. This comparison is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel protein degraders. While direct head-to-head experimental data for a DNP-targeting PROTAC with precisely a PEG4 versus a PEG6 linker is not available in the public domain, this guide will utilize established principles of PROTAC design and illustrative data from analogous systems to highlight the expected differences in performance.

The Central Role of the Linker in PROTAC Efficacy

The linker is a key determinant of a PROTAC's success, influencing several critical parameters:

  • Ternary Complex Formation : The linker's length and flexibility must be optimal to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ubiquitin ligase.[6] A linker that is too short may cause steric hindrance, while one that is too long might lead to an unstable or non-productive complex, both resulting in inefficient ubiquitination.[4]

  • Physicochemical Properties : PEG linkers are widely used due to their hydrophilicity, which can enhance the solubility of often large and hydrophobic PROTAC molecules.[7] This improved solubility can also impact cell permeability.[7]

  • Cell Permeability : The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can be beneficial for solubility, it may hinder passive diffusion across the lipophilic cell membrane. However, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, potentially shielding its polar surface area and improving membrane traversal.[6]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate the key pathways and experimental procedures.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC DNP-PEGn-E3 Ligase Ligand POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome marks for Degradation Degraded POI (Peptides) Proteasome->Degradation degrades Ub Ubiquitin Ub->Ubiquitination Experimental_Workflow cluster_workflow Comparative Experimental Workflow start Synthesize PROTACs (DNP-PEG4 & DNP-PEG6) cell_culture Cell Culture & Treatment start->cell_culture spr SPR Assay (Ternary Complex Formation) start->spr pampa PAMPA Assay (Cell Permeability) start->pampa western_blot Western Blot (Protein Degradation) cell_culture->western_blot data_analysis Data Analysis & Comparison western_blot->data_analysis spr->data_analysis pampa->data_analysis Linker_Length_Logic cluster_logic Impact of Linker Length on PROTAC Efficacy Linker_Length Linker Length (e.g., PEG4 vs. PEG6) Ternary_Complex Ternary Complex Stability & Geometry Linker_Length->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Linker_Length->Physicochemical Ubiquitination Ubiquitination Efficiency Ternary_Complex->Ubiquitination Degradation Protein Degradation (DC50 & Dmax) Ubiquitination->Degradation Bioavailability Cellular Activity & Bioavailability Degradation->Bioavailability Physicochemical->Bioavailability

References

Alkyl Chains vs. PEG Linkers in PROTACs: A Comparative Guide to Cell Permeability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its overall efficacy. The choice between a hydrophobic alkyl chain and a hydrophilic polyethylene (B3416737) glycol (PEG) linker significantly impacts two key developability parameters: cell permeability and aqueous solubility. This guide provides an objective comparison of these two common linker strategies, supported by experimental data and detailed methodologies, to inform rational PROTAC design.

The fundamental role of the linker is to bridge the two functional ends of a PROTAC: the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. This ternary complex formation is a prerequisite for the ubiquitination and subsequent degradation of the POI. However, the linker's influence extends far beyond this simple tethering function, profoundly affecting the molecule's physicochemical properties.

The Dichotomy of Permeability and Solubility

PROTACs, by their very nature as large, complex molecules, often exist "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small-molecule drugs. This makes achieving a delicate balance between sufficient aqueous solubility for formulation and administration, and adequate cell permeability to reach intracellular targets, a formidable challenge.[1][2] The selection of an alkyl or PEG linker is a primary strategy to modulate these properties.

Generally, hydrophobic linkers are employed to enhance cell permeability, while hydrophilic linkers are used to improve solubility.[3] However, the interplay between these characteristics is complex, and the optimal choice is highly dependent on the specific structural context of the PROTAC.

Alkyl Linkers: Enhancing Permeability through Lipophilicity

Alkyl chains, being composed of repeating methylene (B1212753) units, are inherently lipophilic. Incorporating an alkyl linker into a PROTAC generally increases its overall hydrophobicity.[] This can be advantageous for passive diffusion across the lipid bilayer of the cell membrane.[]

Recent comparative studies have demonstrated that at matched lipophilicity, PROTACs with alkyl linkers can outperform their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA).[] This enhanced permeability can translate to improved concentrations in plasma and target tissues.[] However, this increased lipophilicity often comes at the cost of reduced aqueous solubility.[2][]

PEG Linkers: Improving Solubility and Modulating Conformation

Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units, which introduce ether oxygens that can act as hydrogen bond acceptors, thereby increasing the hydrophilicity of the PROTAC.[5][6] This increased polarity generally leads to improved aqueous solubility, a critical factor for drug formulation and administration.[2][6][7]

The impact of PEG linkers on cell permeability is more nuanced. While the increased hydrophilicity can theoretically hinder passive diffusion, the flexibility of PEG chains can allow the PROTAC to adopt folded, more compact conformations.[5][8] This "molecular chameleon" effect can shield the polar surface area of the molecule, presenting a less polar face to the cell membrane and facilitating its passage.[9][10][11][12] The gauche effect of PEG-type linkers is thought to contribute to a greater proportion of these folded conformations compared to the more extended conformations favored by alkyl linkers.[9]

Quantitative Comparison of Alkyl vs. PEG Linkers

The following table summarizes experimental data from published studies, comparing the cell permeability and solubility of PROTACs featuring either alkyl or PEG linkers. It is important to note that direct comparisons can be challenging due to variations in the POI, E3 ligase ligand, and specific assay conditions across different studies.

PROTAC (Target-Linker-E3 Ligase)Linker TypePermeability (Papp, 10⁻⁶ cm/s)AssaySolubility (µM)AssayReference
BRD4-Alkyl-CRBN AlkylHigh (e.g., >5)PAMPALowAqueous[][9]
BRD4-PEG-CRBN PEGModerate to High (variable)PAMPAModerate to HighAqueous[5][9]
ERK5-Alkyl-VHL AlkylLowPAMPALowAqueous[11][12]
ERK5-PEG-VHL PEGHighPAMPAModerateAqueous[11][12]
AR-Alkyl-VHL AlkylLowCaco-2Not Reported-[13]
AR-PEG-VHL PEGLow (but higher than alkyl)Caco-2Not Reported-[13]

Experimental Methodologies

A clear understanding of the experimental protocols used to generate permeability and solubility data is crucial for interpreting the results and designing further experiments.

Cell Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to evaluate the passive permeability of a compound across an artificial lipid membrane, mimicking the lipid barrier of the small intestine.[14][15][16]

  • Principle: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The PROTAC is added to the donor wells, and the plate is placed on an acceptor plate containing buffer. After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS. The apparent permeability (Papp) is then calculated.

  • Protocol Outline:

    • Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).

    • Coat the wells of a 96-well filter plate with the artificial membrane solution.

    • Add the PROTAC solution to the donor wells.

    • Place the donor plate into the acceptor plate containing a suitable buffer (e.g., PBS at pH 7.4).

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the Papp value using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

2. Caco-2 Cell Permeability Assay

The Caco-2 assay is a more biologically relevant model that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to assess both passive diffusion and active transport mechanisms.[13][14][17]

  • Principle: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and allowed to differentiate into a polarized monolayer that mimics the intestinal epithelium. The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer, and its transport to the other side is measured over time.

  • Protocol Outline:

    • Seed Caco-2 cells onto the filter inserts of a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the PROTAC solution to either the apical (for A to B transport) or basolateral (for B to A transport) chamber.

    • Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).

    • At various time points, collect samples from the receiver chamber and analyze the concentration of the PROTAC by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the involvement of active efflux transporters.

Solubility Assays

Aqueous Solubility (Shake-Flask Method)

This is a traditional and reliable method for determining the thermodynamic solubility of a compound.[]

  • Principle: An excess amount of the solid PROTAC is added to a buffer of a specific pH (e.g., PBS at pH 7.4). The mixture is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved PROTAC in the filtrate is determined.

  • Protocol Outline:

    • Add an excess of the solid PROTAC to a vial containing a known volume of the desired aqueous buffer.

    • Shake the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove the undissolved solid.

    • Determine the concentration of the PROTAC in the clear filtrate using a suitable analytical method such as HPLC-UV or LC-MS.[]

Visualizing the Impact of Linker Choice

The choice of linker directly influences the physicochemical properties of the PROTAC, which in turn dictates its ability to permeate the cell membrane and its solubility in aqueous environments.

G cluster_0 Linker Choice cluster_1 Physicochemical Properties cluster_2 Biological Outcomes Alkyl Alkyl Chain Lipophilicity Increased Lipophilicity Alkyl->Lipophilicity PEG PEG Linker Hydrophilicity Increased Hydrophilicity PEG->Hydrophilicity Folding Promotes Folded Conformation PEG->Folding Permeability Increased Cell Permeability Lipophilicity->Permeability DecreasedSolubility Decreased Aqueous Solubility Lipophilicity->DecreasedSolubility Solubility Increased Aqueous Solubility Hydrophilicity->Solubility DecreasedPermeability Potentially Decreased Passive Permeability Hydrophilicity->DecreasedPermeability Folding->Permeability Shields Polarity

Figure 1. Logical relationship between linker type, physicochemical properties, and biological outcomes.

Conclusion

The selection of the linker is a critical decision in the design of PROTACs, with alkyl chains and PEG linkers representing two of the most common and contrasting strategies. Alkyl linkers generally enhance cell permeability through increased lipophilicity but can compromise aqueous solubility. Conversely, PEG linkers improve solubility due to their hydrophilic nature and can also positively influence permeability by promoting folded conformations that shield polar surface area.

A thorough understanding of the trade-offs between these two linker types, supported by robust experimental data from assays such as PAMPA, Caco-2, and shake-flask solubility, is essential for the rational design of PROTACs with optimal drug-like properties. The future of PROTAC development will likely involve more sophisticated linker designs that go beyond simple alkyl and PEG chains to achieve a finer balance of these critical parameters.

References

Validating Ternary Complex Formation with DNP-NH-PEG4-C2-Boc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the validation of a stable ternary complex—comprising the target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase—is a critical step. This guide provides an objective comparison of key methodologies and experimental data to support the validation of ternary complexes formed using PROTACs synthesized with linkers such as DNP-NH-PEG4-C2-Boc.

This compound is a heterobifunctional linker featuring a 4-unit polyethylene (B3416737) glycol (PEG) chain. PEG linkers are widely used in PROTAC design due to their ability to confer favorable physicochemical properties, such as increased solubility and cell permeability, while providing the necessary flexibility and length to span the distance between the target protein and the E3 ligase, thus facilitating the formation of a productive ternary complex.[1][2][3][][5][] The formation of this ternary complex is the foundational step in the catalytic cycle of PROTAC-mediated protein degradation.[7][8][9]

Comparative Analysis of Key Validation Methods

The choice of method for validating ternary complex formation depends on the specific parameters to be measured, such as binding affinity, kinetics, thermodynamics, or confirmation of proximity in a cellular environment. A comparison of the most common biophysical and cellular techniques is presented below.

MethodPrincipleKey Parameters MeasuredThroughputSample ConsumptionKey AdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Affinity (K D), Kinetics (k on, k off), Cooperativity (α)MediumLowProvides real-time kinetic data; label-free; can measure both binary and ternary interactions.[10][11]Requires immobilization of one binding partner, which may affect its activity; sensitive to buffer effects.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon the binding of two molecules in solution.Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowHighProvides a complete thermodynamic profile of the interaction; label-free and in-solution.[]Low throughput; requires large amounts of pure, concentrated protein.
Bioluminescence Resonance Energy Transfer (NanoBRET™) Measures resonance energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor on two separate proteins in live cells.In-cell ternary complex formation and stabilityHighLowProvides physiologically relevant data from live cells; allows for kinetic measurements.[]Requires genetic modification of cells to express tagged proteins; potential for steric hindrance from tags.
AlphaLISA® A bead-based assay where binding of two partners brings donor and acceptor beads into proximity, generating a luminescent signal.Ternary complex formation (potency, hook effect)HighLowHomogeneous, no-wash assay suitable for high-throughput screening; high sensitivity.[13]Susceptible to interference from sample matrix components; does not provide kinetic data.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a lanthanide donor and a fluorescent acceptor when brought into proximity.Ternary complex formation and stabilityHighLowHomogeneous assay format; reduced background fluorescence compared to standard FRET.Requires labeling of binding partners, which can alter binding; potential for compound interference.

Illustrative Performance Data of a PEG-Linked PROTAC

While specific quantitative data for a PROTAC utilizing the this compound linker is not publicly available, the following table provides representative data from the well-characterized BRD4-degrading PROTAC, MZ1, which employs a PEG-based linker. This data illustrates the typical parameters measured and the values obtained when validating ternary complex formation. The cooperativity factor (α) is a key metric, defined as the ratio of the binary affinity of the PROTAC for one protein to its ternary affinity when the other protein is present. An α value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.

PROTACTarget ProteinE3 LigaseMethodBinary K D (PROTAC + E3)Ternary K D (PROTAC + E3 + Target)Cooperativity (α)Reference
MZ1 BRD4 BD2VHLITC66 nM4.4 nM15[14]
MZ1 BRD4 BD2VHLSPR29 nM1.1 nM26[14]
MZ1 BRD4 BD1VHLITC66 nM108 nM0.6[14]

This data is for the well-characterized PROTAC MZ1 and serves as an illustrative example.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible data. Below are foundational protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to assess ternary complex formation.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique for measuring the real-time kinetics of ternary complex formation and dissociation.[11]

  • Surface Preparation :

    • Immobilize a biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a streptavidin-coated sensor chip to a level that will yield a suitable signal for the binding of the PROTAC and target protein.

    • Use a reference flow cell, either blank or with an unrelated immobilized protein, to subtract non-specific binding and bulk refractive index changes.

  • Binary Interaction Analysis :

    • Inject a series of concentrations of the PROTAC molecule over the E3 ligase and reference surfaces to determine the binary binding affinity (K D) and kinetics (k on, k off).

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., low pH glycine (B1666218) or high salt buffer).

  • Ternary Complex Analysis :

    • Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the target protein (e.g., 20-50 times the K D of the PROTAC for the target) and a range of concentrations of the PROTAC.

    • Inject these pre-incubated solutions over the E3 ligase surface. The increased binding response compared to the PROTAC alone indicates ternary complex formation.

    • Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine the ternary K D, k on, and k off. The off-rate of the ternary complex is a critical parameter for predicting degradation efficiency.[11]

  • Data Analysis :

    • Subtract the reference flow cell data from the active flow cell data.

    • Perform buffer blank subtractions to correct for drift.

    • Calculate the cooperativity factor (α) by dividing the binary K D (PROTAC to E3) by the ternary K D.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[15]

  • Sample Preparation :

    • Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5.

    • Prepare the protein in the ITC cell (e.g., E3 ligase at 10-20 µM).

    • Prepare the titrant in the injection syringe. For ternary complex measurement, this will be the target protein (e.g., 100-200 µM) pre-saturated with the PROTAC (e.g., 1.2-fold molar excess).

  • Instrument Setup :

    • Set the cell temperature (e.g., 25 °C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 19 subsequent 2 µL injections).

  • Titration :

    • Perform the titration, injecting the target protein/PROTAC complex into the E3 ligase solution in the cell.

    • Perform control titrations, such as injecting the target protein/PROTAC complex into buffer, to determine the heat of dilution.

  • Data Analysis :

    • Integrate the raw power data to obtain the heat change per injection.

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release Ternary->E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Ternary Complex Validation

Experimental_Workflow Experimental Workflow for Ternary Complex Validation Start Synthesize PROTAC with This compound linker Binary Characterize Binary Interactions (PROTAC-POI, PROTAC-E3) [SPR, ITC] Start->Binary Ternary_Biophys Biophysical Validation of Ternary Complex [SPR, ITC, TR-FRET, AlphaLISA] Binary->Ternary_Biophys Cooperativity Determine Cooperativity (α) Ternary_Biophys->Cooperativity Cellular In-Cell Validation of Ternary Complex [NanoBRET] Cooperativity->Cellular α > 1 indicates positive cooperativity Degradation Assess Target Degradation (DC50, Dmax) [Western Blot, Proteomics] Cellular->Degradation End Optimized PROTAC Degradation->End

Caption: Workflow for validating PROTAC-induced ternary complex formation.

References

A Comparative Guide to In Vitro Degradation Assays for a DNP-NH-PEG4-C2-Boc PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key in vitro assays to evaluate the efficacy of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on a PROTAC utilizing a DNP-NH-PEG4-C2-Boc linker. The this compound linker is a commonly employed polyethylene (B3416737) glycol (PEG)-based linker in PROTAC design, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase. This guide will detail the experimental protocols for primary and secondary assays, present comparative data in a structured format, and illustrate the underlying biological and experimental workflows.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to tag the POI with a chain of ubiquitin molecules. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC is released to target another POI molecule.[4][5]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 ATP->AMP +PPi E3 E3 Ligase E2->E3 Ub Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome POI Protein of Interest (POI) Proteasome->POI Recycled Amino Acids POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Degradation

Figure 1. PROTAC-induced ubiquitination and degradation pathway.

Primary Degradation Assay: Western Blotting

Western blotting is the most common and direct method to visualize and semi-quantify the degradation of a target protein in cells treated with a PROTAC.

Experimental Protocol
  • Cell Seeding and Treatment:

    • Plate cells at a density that ensures they are in the logarithmic growth phase and will be 70-80% confluent at the time of treatment.

    • Prepare serial dilutions of the this compound PROTAC in fresh culture medium. A vehicle control (e.g., DMSO) must be included at a final concentration not exceeding 0.1%.

    • Treat the cells with the PROTAC dilutions and the vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and heating.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).[6][7]

Comparison of In Vitro Degradation Assay Methods

While Western blotting is a gold standard, other assays can provide more quantitative, higher-throughput, or mechanistic insights.

Assay MethodPrincipleAdvantagesDisadvantages
Western Blot Size-based separation of proteins and immunodetection of the target protein.Direct visualization of protein degradation; widely accessible.Semi-quantitative; low throughput; dependent on antibody quality.
HiBiT/NanoBRET Assay A small peptide tag (HiBiT) on the target protein combines with a larger subunit (LgBiT) to form a functional luciferase. Degradation of the tagged protein results in a loss of luminescent signal.Highly quantitative and sensitive; suitable for high-throughput screening and kinetic analysis.Requires genetic engineering of cell lines; potential for tag interference.
ELISA Captures the target protein from cell lysates and detects it with a specific antibody in a plate-based format.More quantitative than Western blot; higher throughput.Dependent on high-quality antibody pairs; can be less sensitive than HiBiT assays.
In Vitro Ubiquitination Assay (Cell-Free) Reconstituted system with purified E1, E2, E3 ligase, ubiquitin, ATP, and the target protein. PROTAC-mediated ubiquitination is detected by Western blot for high molecular weight ubiquitin smears.Directly assesses the biochemical activity of the PROTAC in inducing ubiquitination, independent of cellular processes like permeability.Does not measure protein degradation directly; requires purification of multiple protein components.
Ternary Complex Pull-Down Assay An affinity-tagged E3 ligase or target protein is used to pull down the other components of the ternary complex in the presence of the PROTAC.Provides direct evidence of ternary complex formation, a key mechanistic step.Qualitative or semi-quantitative; can be low throughput.

Quantitative Data Summary

The following table illustrates how to present the quantitative data obtained from dose-response experiments for the this compound PROTAC.

Cell LineTarget ProteinAssay MethodTreatment Time (hours)DC₅₀ (nM)Dₘₐₓ (%)
Cell Line APOI-1Western Blot2425>90
Cell Line APOI-1HiBiT Assay2420>95
Cell Line BPOI-1Western Blot2445>85
Cell Line BPOI-1HiBiT Assay2438>90

Note: The presented values are for illustrative purposes. Actual experimental outcomes will vary.

Experimental Workflow Visualization

The overall workflow for validating a PROTAC candidate involves a series of assays to confirm its mechanism of action and efficacy.

PROTAC_Validation_Workflow Start Synthesize This compound PROTAC Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., Pull-Down, AlphaLISA) Start->Ternary_Complex_Assay Mechanistic Confirmation In_Vitro_Ub_Assay In Vitro Ubiquitination Assay (Cell-Free) Start->In_Vitro_Ub_Assay Biochemical Activity Cell_Based_Degradation Cell-Based Degradation Assay (Western Blot, HiBiT) Ternary_Complex_Assay->Cell_Based_Degradation In_Vitro_Ub_Assay->Cell_Based_Degradation Dose_Response Determine DC50 & Dmax Cell_Based_Degradation->Dose_Response Mechanism_Validation Mechanism of Action Validation (Proteasome & E3 Ligase Dependence) Dose_Response->Mechanism_Validation Selectivity_Profiling Selectivity Profiling (Proteomics) Dose_Response->Selectivity_Profiling End Lead Candidate Mechanism_Validation->End Selectivity_Profiling->End

Figure 2. Experimental workflow for PROTAC validation.

Detailed Protocol for a Complementary Assay: In Vitro Ubiquitination

This cell-free assay directly measures the ability of the PROTAC to induce ubiquitination of the target protein.

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the following purified components: E1 activating enzyme, E2 conjugating enzyme, the relevant E3 ligase complex, ubiquitin, and the target protein of interest.

    • Add ATP to initiate the reaction.

    • Add the this compound PROTAC at various concentrations or a vehicle control (DMSO).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples to denature the proteins.

    • Analyze the reaction products by Western blotting using an antibody against the target protein. A successful reaction will show a ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target protein.

By employing a combination of these assays, researchers can build a comprehensive understanding of the efficacy, potency, and mechanism of action of their this compound PROTAC, facilitating the advancement of promising candidates in the drug development pipeline.

References

A Comparative Guide to PROTAC Linkers: Positioning DNP-NH-PEG4-C2-Boc in the Landscape of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2][3][][]

This guide provides a comparative overview of commercially available PROTAC linkers, with a special focus on understanding the characteristics of DNP-NH-PEG4-C2-Boc in relation to other common linker classes. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel protein degraders.

The Central Role of the PROTAC Linker

The linker in a PROTAC is not merely a passive spacer but an active modulator of its function. Its length, composition, rigidity, and attachment points are critical parameters that determine the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][][6][7] An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[3][6]

Commercially Available PROTAC Linkers: A Comparative Analysis

PROTAC linkers can be broadly categorized into three main classes: flexible, rigid, and functionalized linkers. This compound falls within the flexible, PEG-based linker category.

1. Flexible Linkers:

Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and the conformational freedom they provide, which can facilitate the formation of a productive ternary complex.[3]

  • Polyethylene Glycol (PEG) Linkers: PEG linkers, such as This compound , are composed of repeating ethylene (B1197577) glycol units. They are widely favored for their ability to increase the hydrophilicity and aqueous solubility of PROTAC molecules.[2][6][8][][10] The PEG chain length is a crucial parameter that can be readily modified to optimize the distance between the two ligands for efficient ternary complex formation.[6][7][8]

  • Alkyl Chains: Simple alkyl chains are another common type of flexible linker.[2][3][][][10][] They are lipophilic and can contribute to improved cell permeability. However, their high lipophilicity can sometimes lead to poor solubility and non-specific binding.[2][3][]

2. Rigid Linkers:

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[1][2][3] This can reduce the entropic penalty of binding and improve selectivity.[3]

  • Cycloalkane-Based Linkers: These linkers introduce rigidity and can also enhance water solubility and metabolic stability.[2]

  • Aromatic-Based Linkers: Phenyl rings and other aromatic structures provide planarity and can participate in π-π stacking interactions, which may help stabilize the ternary complex.[2]

  • Click Chemistry-Derived Linkers: Linkers containing triazole moieties, often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), are metabolically stable and offer a reliable method for PROTAC synthesis.[2][]

Data Presentation: Comparative Performance of PROTAC Linkers

The optimal linker is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative data from published studies to illustrate how linker type and length can influence PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Comparison of Different Linker Classes

Linker ClassRepresentative Linker StructureTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Key Observations
PEG-based PEG4BRD4CRBNHeLa1.8>95Highly potent degradation, good solubility.
Alkyl Chain C4BRD4CRBNHeLa10.2~90Less potent than PEG4 linker of similar length, potentially due to lower solubility or suboptimal ternary complex conformation.
Rigid Piperazine-basedARVHLLNCaP<1>90Rigid linker led to improved potency and solubility compared to more flexible counterparts in this series.[1]

Note: The data presented here are illustrative and compiled from various sources for comparative purposes. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 2: Influence of PEG Linker Length on PROTAC Efficacy

LinkerTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
PEG2 BTKCRBNMOLM-14>1000<20
PEG3 BTKCRBNMOLM-14150~60
PEG4 BTKCRBNMOLM-1425>80
PEG5 BTKCRBNMOLM-148>95
PEG6 BTKCRBNMOLM-1430~90

This table illustrates the "linker length-dependent" effect, where a clear optimal length is observed for maximal degradation.[1]

Experimental Protocols

1. Western Blot Analysis of Target Protein Degradation

This protocol describes a general workflow for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.

a. Materials and Reagents:

  • Cell line expressing the target protein of interest.

  • Appropriate cell culture medium and supplements.

  • PROTAC of interest (e.g., synthesized using this compound).

  • Vehicle control (e.g., DMSO).

  • Proteasome inhibitor (e.g., MG132) as a control.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

b. Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC or a time-course at a fixed concentration. Include vehicle-treated and proteasome inhibitor co-treated controls.[12][13]

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.[12][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12][13]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[12][13]

  • Detection and Analysis: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the percentage of target protein degradation.[12][13]

2. Ternary Complex Formation Assay (e.g., NanoBRET™)

This protocol provides a general outline for a live-cell assay to monitor the formation of the ternary complex.

a. Materials and Reagents:

  • HEK293 cells (or other suitable cell line).

  • Plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Transfection reagent.

  • HaloTag® NanoBRET™ 618 Ligand.

  • NanoBRET™ Nano-Glo® Substrate.

  • PROTAC of interest.

  • Luminometer with appropriate filters.

b. Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.

  • Cell Seeding: Seed the transfected cells into a white, 96-well assay plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[14]

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[14]

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[14]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[14]

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ubiquitin Ubiquitin (Ub) Poly_Ub_POI Poly-ubiquitinated POI Ubiquitin->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation cluster_ternary cluster_ternary cluster_ternary->Ubiquitin Ubiquitination

Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow start 1. Cell Seeding & PROTAC Treatment lysis 2. Cell Lysis & Protein Quantification start->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer to Membrane sds_page->transfer immunoblot 5. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection 6. Chemiluminescent Detection immunoblot->detection analysis 7. Data Analysis & Quantification detection->analysis

Caption: A streamlined workflow for assessing PROTAC-mediated protein degradation via Western blot analysis.

Linker_Comparison cluster_main PROTAC Linker Classes Linkers Commercially Available PROTAC Linkers Flexible Flexible Linkers Linkers->Flexible Rigid Rigid Linkers Linkers->Rigid Functionalized Functionalized ('Smart') Linkers Linkers->Functionalized PEG PEG-based (e.g., this compound) Flexible->PEG Alkyl Alkyl Chains Flexible->Alkyl Cycloalkane Cycloalkane-based Rigid->Cycloalkane Aromatic Aromatic-based Rigid->Aromatic Click Click Chemistry-derived Rigid->Click Photoswitchable Photoswitchable Functionalized->Photoswitchable

Caption: A logical diagram illustrating the classification of commercially available PROTAC linkers.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins. These heterobifunctional molecules orchestrate the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparison of how varying PEG linker lengths impact the structural and functional attributes of PROTACs, supported by experimental data and detailed methodologies.

The Linker: More Than Just a Spacer

The linker in a PROTAC molecule is not a mere passive connector; it plays a crucial role in dictating the overall efficacy and drug-like properties of the degrader.[1] The length, flexibility, and chemical composition of the linker directly influence several key parameters that are critical for a PROTAC's success, including the formation of a stable and productive ternary complex, cellular permeability, and ultimately, the efficiency of target protein degradation.[2][3]

An optimal linker length is paramount for facilitating the formation of a stable ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[4][5] Conversely, an excessively long linker might not effectively bring the two proteins into the required proximity for efficient ubiquitination or could lead to non-productive binding orientations.[4][5] Therefore, the systematic optimization of PEG linker length is a critical step in the development of potent and selective PROTACs.

Quantitative Analysis of PROTACs with Varying PEG Linker Lengths

The following tables summarize quantitative data from published studies, illustrating the impact of varying PEG linker lengths on the degradation of different target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα VHLPEG12>1000<20[6][7][8]
PEG16~100>80[6][7][8]
PEG20>500~40[6][7][8]
TBK1 VHLAlkyl/Ether<12No degradation-[9][10]
Alkyl/Ether21396[9][10]
Alkyl/Ether2929276[9][10]
CDK9 VHLPEG4Inactive-[6]
PEG8Potent>90[6]
PEG12Less Potent<70[6]
BTK CRBNPEG<4 PEG unitsImpaired Binding-[9][10]
PEG≥4 PEG unitsConsistent Binding-[9][10]

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency. DC50 represents the concentration required for 50% degradation of the target protein, and Dmax represents the maximum degradation observed.

PROTACTarget ProteinE3 LigaseLinkerCooperativity (α)Ternary Complex Dissociation Rate (k_off, s⁻¹)Reference
MZ1 Brd4BD2VHLPEG-based>100 (Positive)Slow[11][12][13]
MZ1 Brd3BD2VHLPEG-based<1 (Negative)Fast[11][12][13]
PROTAC 1 SMARCA2VHLPEGHigh-[14][15]
ACBI1 SMARCA2/4VHLPhenyl-PEGImproved-[14]

Table 2: Influence of Linker on Ternary Complex Formation and Stability. Cooperativity (α) is the factor by which the affinity of the second protein binding is increased (α > 1) or decreased (α < 1) in the ternary complex.

Experimental Protocols for Structural and Functional Analysis

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments cited in the structural analysis of PROTACs.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[16]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα) at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTACs or a vehicle control for a specified duration (e.g., 24-48 hours).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay such as the BCA or Bradford assay.[16]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[16]

  • Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.[16]

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.[6]

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the kinetics of binary and ternary complex formation in real-time.[11][12][17][18]

Methodology:

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.[12]

  • Binary Interaction Analysis: Flow the PROTAC over the immobilized protein at various concentrations to determine the binding affinity and kinetics of the binary interaction.[18]

  • Ternary Complex Analysis: Pre-incubate the PROTAC with a near-saturating concentration of the target protein and flow the mixture over the immobilized E3 ligase.[12]

  • Data Analysis: Analyze the sensorgrams to determine the association (k_on) and dissociation (k_off) rates for the ternary complex. The cooperativity factor (α) can be calculated by comparing the dissociation constants (KD) of the binary and ternary interactions.[12]

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These techniques provide high-resolution structural information of the ternary complex, revealing key interactions that can guide linker design.[14][15][19]

Methodology:

  • Protein Expression and Purification: Express and purify the target protein and the E3 ligase complex.

  • Ternary Complex Formation: Incubate the purified proteins with the PROTAC to form the ternary complex.

  • Crystallization (for X-ray Crystallography): Screen for crystallization conditions to obtain well-diffracting crystals of the ternary complex.

  • Grid Preparation (for Cryo-EM): Apply the ternary complex solution to an EM grid and rapidly freeze it in liquid ethane.[19]

  • Data Collection and Structure Determination: Collect diffraction data at a synchrotron (X-ray) or images using a transmission electron microscope (Cryo-EM). Process the data to solve the three-dimensional structure of the complex.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide insights into the solution conformation of PROTACs and their interactions within the ternary complex.[9][][21][22][23]

Methodology:

  • Sample Preparation: Prepare samples of the PROTAC alone and in complex with the target protein and/or E3 ligase, often using isotopically labeled proteins.

  • NMR Data Acquisition: Acquire a series of NMR experiments (e.g., HSQC, NOESY) to probe the structure and dynamics of the PROTAC and the proteins.

  • Data Analysis: Analyze the NMR spectra to determine the conformation of the linker and identify intermolecular interactions that stabilize the ternary complex.[9]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow A Cell Seeding & Adherence B PROTAC Treatment (Varying Concentrations & Time) A->B C Cell Lysis B->C D Protein Quantification (BCA/Bradford Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection & Visualization G->H I Data Analysis (Quantification & Normalization) H->I

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data and methodologies underscore the necessity of systematic linker optimization to achieve potent and selective protein degradation. Researchers and drug developers must consider a rational and iterative approach to linker design, exploring a range of lengths and compositions to identify the optimal configuration for their specific target and E3 ligase combination. The integration of quantitative biological assays with high-resolution structural techniques will continue to illuminate the structure-activity relationships of PROTACs, paving the way for the development of next-generation targeted protein degraders.

References

A Comparative Guide to PROTACs Synthesized with PEG-Based Linkers and Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical factor in achieving potent and selective protein degradation. The linker component, which connects the target protein-binding ligand ("warhead") to the E3 ligase-recruiting ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of PROTACs synthesized with the commercially available polyethylene (B3416737) glycol (PEG)-based linker, DNP-NH-PEG4-C2-Boc, and other common linker types. By presenting supporting experimental data from published studies and detailed experimental protocols, this document aims to inform the selection and optimization of linkers for novel PROTAC development.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a key determinant of its biological activity.[1] Its length, composition, and rigidity influence several critical parameters:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the favorable formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

  • Physicochemical Properties: Linker composition significantly impacts the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[3] Hydrophilic linkers like PEGs can enhance aqueous solubility and improve pharmacokinetic properties.[3]

  • Degradation Efficiency: The linker's characteristics directly affect the potency (DC50, the concentration at which 50% of the target protein is degraded) and efficacy (Dmax, the maximum percentage of protein degradation) of the PROTAC.[4]

Comparative Analysis of Linker Performance

Table 1: Comparison of PROTAC Performance with Different Linker Types

Linker ClassRepresentative LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-Based PEG4BRD4VHL2095[1]
PEG5BRD4VHL15>98[1]
16-atom PEGEstrogen Receptor α (ERα)VHLPotent>90[5]
Alkyl-Based 12-atom AlkylEstrogen Receptor α (ERα)VHLLess Potent<90[5]
Alkyl ChainBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85[6]
Rigid Piperazine-containingBRD4VHL5>95[4]

Note: The data presented is a synthesized comparison from multiple sources and should be interpreted as illustrative of general trends. Direct comparison of absolute values across different studies can be misleading due to variations in experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Protocol 1: General Synthesis of a PROTAC using a Boc-Protected Amine Linker (e.g., this compound)

This protocol describes a general two-step procedure for coupling a warhead (with a carboxylic acid handle) to an E3 ligase ligand (with a nucleophilic handle) using a linker like this compound.

Step 1: Boc Deprotection of the Linker

  • Dissolve the Boc-protected linker (e.g., this compound) (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine-linker salt is typically used in the next step without further purification.

Step 2: Amide Coupling to the Warhead

  • Dissolve the warhead containing a carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine-linker from Step 1 (1.1 equivalents) in DMF to the activated warhead solution.

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water and brine.

  • The crude PROTAC is then purified by an appropriate method, such as flash column chromatography or preparative HPLC, to yield the final product.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed a human cancer cell line known to express the target protein (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight.[7]

  • Prepare serial dilutions of the PROTAC in the cell culture medium.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Incubate the membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. The DC50 and Dmax values can then be determined by plotting the degradation percentage against the PROTAC concentration.

Visualizing Key Processes in PROTAC Research

Diagrams are essential for illustrating the complex mechanisms and workflows in PROTAC research.

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (DC50 & Dmax) F->G

Caption: Experimental workflow for Western blot analysis.

Synthesis_Workflow General PROTAC Synthesis Workflow A Boc-Protected Linker (e.g., this compound) B Boc Deprotection (TFA/DCM) A->B C Amine-Linker B->C G Amide Coupling C->G D Warhead-COOH E Carboxylic Acid Activation (HATU/DIPEA) D->E F Activated Warhead E->F F->G H Crude PROTAC G->H I Purification (HPLC) H->I J Pure PROTAC I->J

Caption: Workflow for PROTAC synthesis.

References

A Comparative Guide to Validating the On-Target Activity of DNP-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers pioneering novel therapeutics, targeted protein degradation (TPD) offers a powerful modality to eliminate disease-causing proteins. Bifunctional degraders, such as those synthesized using a DNP-NH-PEG4-C2-Boc linker, function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[1][2][3] The DNP (dinitrophenyl) group serves as the "warhead" to bind the POI, while the linker connects it to an E3 ligase ligand.

Rigorous validation is paramount to confirm that the observed protein depletion is a direct result of this intended mechanism.[4] This guide provides a comparative overview of essential experimental assays, presents detailed protocols for key validation steps, and offers a logical workflow for confirming the on-target activity of your DNP-based degrader.

The Mechanism of Action: A Three-Component System

The fundamental principle of a DNP-based degrader involves the formation of a ternary complex, a crucial step that brings the target protein and an E3 ligase into close proximity.[5][6][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[5] This catalytic process allows a single degrader molecule to induce the destruction of multiple target proteins.

Degrader_Mechanism_of_Action DNP-Based Degrader Mechanism of Action cluster_0 Cellular Environment Degrader DNP-Based Degrader Ternary_Complex POI-Degrader-E3 Ternary Complex Degrader->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->E3_Ligase Releases Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Targeted Peptides Degraded Peptides Proteasome->Peptides Degradation

Mechanism of a DNP-based degrader.

Comparison of Key Validation Assays

A multi-assay approach using orthogonal methods is essential for robustly validating a degrader's on-target activity. The choice of assay depends on the specific question being addressed, from initial confirmation of degradation to in-depth mechanistic studies.

Assay CategorySpecific TechniqueInformation ProvidedThroughputKey AdvantageKey Limitation
Target Degradation Western BlotTarget protein levels (semi-quantitative)LowWidely accessible, no tags required.[8]Poor throughput and quantification.[9]
Quantitative Proteomics (MS)Global protein changes, on- and off-target effects.Low-MedUnbiased, comprehensive view of proteome.[10][11]Technically complex, expensive.
HiBiT/NanoBRET® AssaysQuantitative, real-time protein levels.[6][12]HighHighly sensitive and quantitative, good for kinetics.[8][12]Requires genetic tagging of the target protein.[12]
In-Cell Western (ICW)Quantitative protein levels in a plate format.HighHigher throughput than traditional Westerns.[13]Requires specific antibodies and imaging system.
Mechanism Validation Proteasome Inhibitor RescueConfirms proteasome-dependent degradation.[4]Low-HighClear mechanistic validation.[14]Inhibitors can have cytotoxic effects.
E3 Ligase DependencyConfirms involvement of the specific E3 ligase.Low-MedDefinitive proof of E3 ligase engagement.[14]Requires genetic models (e.g., knockout) or specific competitors.
Target Ubiquitination (IP-Blot)Detects ubiquitination of the target protein.[15]LowDirectly demonstrates the crucial ubiquitination step.Technically challenging, requires good antibodies.
Target Engagement Cellular Thermal Shift Assay (CETSA)Measures target protein binding in cells.MedLabel-free, confirms intracellular target engagement.Indirect measurement of binding.
NanoBRET® / TR-FRETMeasures ternary complex formation in cells.[6]HighDirect, quantitative measure of ternary complex.[6]Requires tagged proteins or fluorescent probes.
SPR / BLI / ITCMeasures binary/ternary binding affinity in vitro.MedProvides detailed kinetic and thermodynamic data.[7]Biochemical assay, may not reflect cellular context.[16]

Experimental Workflow for Degrader Validation

Validating a novel DNP-based degrader is a stepwise process. The workflow begins with confirming target protein degradation and systematically proceeds to elucidate the underlying mechanism of action. This ensures that the degrader functions as intended before committing to more complex functional or in vivo studies.

A stepwise workflow for validating on-target activity.

Detailed Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the foundational experiment to confirm that the degrader reduces the levels of the target protein.

  • Cell Plating: Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Degrader Treatment: Prepare serial dilutions of the DNP-based degrader. A typical concentration range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Treat the cells with the degrader dilutions and incubate for a desired time period (e.g., 16-24 hours) at 37°C.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin). Quantify band intensities to determine degradation percentage relative to the vehicle control.[15]

Protocol 2: Proteasome Inhibitor Rescue Assay

This experiment validates that the observed protein loss is due to proteasomal degradation.[3]

  • Cell Plating and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Co-treatment: For the rescue condition, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before adding the DNP-based degrader at a concentration known to cause degradation (e.g., 5x DC50).

  • Incubation: Continue the incubation for the same duration as the degradation experiment (e.g., 16-24 hours).

  • Analysis: Harvest cell lysates and perform a Western blot as described in Protocol 1.

  • Expected Outcome: Successful rescue is observed when the degrader-induced reduction in the target protein is prevented or reversed in the presence of the proteasome inhibitor.

Protocol 3: Target Ubiquitination via Immunoprecipitation

This assay directly demonstrates that the degrader induces ubiquitination of the target protein.

  • Cell Treatment: In a large-format dish (e.g., 10 cm), treat cells with the degrader at a concentration that induces robust degradation.

  • Proteasome Inhibition: Crucially, co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of incubation. This allows the accumulation of ubiquitinated proteins that would otherwise be degraded.[15]

  • Lysis: Lyse cells in a modified RIPA or IP-specific lysis buffer containing protease inhibitors and deubiquitinase inhibitors (e.g., NEM).

  • Immunoprecipitation (IP): Normalize lysate protein amounts. Pre-clear the lysates with Protein A/G beads. Incubate the pre-cleared lysate with a primary antibody against the target protein overnight at 4°C to form antibody-antigen complexes.

  • Pull-down: Add fresh Protein A/G beads to capture the immune complexes. Wash the beads extensively to remove non-specific binders.

  • Elution and Western Blot: Elute the captured proteins by boiling in sample buffer. Perform a Western blot on the eluted samples.

  • Detection: Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern above the expected size of the target protein indicates successful poly-ubiquitination.[15]

Choosing the Right Validation Strategy

The optimal combination of assays depends on the stage of your drug discovery program. For initial hit validation, confirming degradation and proteasome dependence is key. For lead optimization, quantitative, higher-throughput methods and detailed mechanistic studies become more critical.

Assay_Choice_Logic Assay Selection Guide goal My Goal Is To... q1 Confirm target protein loss? goal->q1 q2 Understand the mechanism? goal->q2 q3 Quantify binding & ternary complex? goal->q3 q4 Assess global selectivity? goal->q4 a1 Western Blot HiBiT Assay In-Cell Western q1->a1 Use a2 Proteasome Rescue E3 Ligase Knockout Ubiquitination IP q2->a2 Use a3 NanoBRET / TR-FRET SPR / BLI / ITC CETSA q3->a3 Use a4 Quantitative Proteomics (MS) q4->a4 Use

A guide for selecting appropriate validation assays.

By systematically applying these validation principles and experimental protocols, researchers can build a robust data package to confidently demonstrate the on-target activity and mechanism of their this compound based degraders, paving the way for the development of novel and impactful therapeutics.

References

A Comparative Guide to Off-Target Profiling of PROTACs: Methodologies and Controls

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] However, ensuring the selective degradation of the intended target while minimizing off-target effects is a critical challenge in their development.[1][4] This guide provides a comparative overview of the key methodologies for off-target profiling of PROTACs and discusses the crucial role of negative controls, including those synthesized from components like DNP-NH-PEG4-C2-Boc, in validating experimental findings.

The Importance of Off-Target Profiling

Off-target effects of PROTACs can arise from several factors, including:

  • Promiscuous binding of the POI ligand (warhead): The warhead may bind to proteins other than the intended target.[5]

  • Off-target engagement of the E3 ligase ligand: The E3 ligase binder might interact with other proteins.[5]

  • Formation of unproductive binary complexes: At high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, which can lead to off-target pharmacology.[6]

  • Independent activity of the PROTAC components: For instance, pomalidomide-based PROTACs have been shown to degrade zinc-finger proteins independently of the targeted ligand.[7][8]

A thorough and unbiased assessment of off-target protein degradation is, therefore, a non-negotiable aspect of preclinical evaluation to ensure the safety and efficacy of a PROTAC candidate.[8]

The Role of this compound in PROTAC Research

This compound is a PEG-based PROTAC linker.[9] In the context of off-target profiling, its primary utility is in the synthesis of negative control molecules. The Boc (tert-Butyloxycarbonyl) group is a protecting group for the amine, which, after deprotection, can be conjugated to a warhead or an E3 ligase ligand. A PROTAC molecule is composed of a warhead, a linker, and an E3 ligase ligand.[2] To validate that the observed protein degradation is a direct result of the intended ternary complex formation (POI-PROTAC-E3 ligase), it is essential to use negative controls that are structurally similar to the active PROTAC but deficient in a key aspect of its mechanism.[2][10]

For example, a researcher could synthesize a control molecule consisting of the E3 ligase ligand and the DNP-NH-PEG4-C2 linker but lacking the warhead for the POI. This control would help differentiate between the effects of target degradation and non-specific effects of the E3 ligase-recruiting moiety and the linker.

Core Methodologies for Off-Target Profiling

A multi-pronged approach is recommended for a comprehensive evaluation of off-target effects.[6][8] The cornerstone of this approach is typically global proteomics, complemented by other methods for validation and target engagement confirmation.

Global Proteomics (Mass Spectrometry-Based)

Quantitative mass spectrometry is an indispensable and unbiased tool for identifying off-target effects by providing a global view of the cellular proteome upon PROTAC treatment.[1][11] This technique allows for the comparison of protein abundance across thousands of proteins in cells treated with a PROTAC versus control-treated cells.[6]

Comparison of Quantitative Proteomics Approaches:

FeatureIsobaric Labeling (TMT, iTRAQ)Label-Free Quantification (LFQ)
Principle Peptides from different samples are labeled with chemical tags of the same mass but which produce different reporter ions upon fragmentation, allowing for relative quantification.[8]Protein abundance is inferred from the signal intensity or spectral counts of its constituent peptides.
Advantages High multiplexing capacity, allowing for the simultaneous comparison of multiple conditions.[8] High precision and accuracy.No need for additional labeling steps, simpler sample preparation. Can identify a larger number of proteins.
Disadvantages Can be expensive. Potential for ratio compression.Can have lower precision and more missing values compared to isobaric labeling.
Best For Studies with multiple doses, time points, and controls.Discovery-phase proteomics and studies where labeling is not feasible.

Representative Data:

The following table illustrates hypothetical quantitative proteomics data for identifying off-targets. A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.[6]

Protein Gene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
TargetPOI -3.50.0001On-Target
Protein A -2.80.005Yes
Protein B -0.50.35No
Protein C 1.50.01No (Upregulated)
Protein D -2.50.008Yes
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a physiologically relevant cellular environment.[12] The principle behind CETSA is that the binding of a ligand (like a PROTAC) can stabilize a protein, leading to an increase in its melting temperature.[8][12] CETSA can be used to assess the engagement of a PROTAC with both its intended target and potential off-targets identified through proteomics.[6][8]

Comparison with other Target Engagement Assays:

MethodPrincipleCellular ContextThroughput
CETSA Ligand binding alters protein thermal stability.[12]Intact cells or lysates.[12]Low to medium (traditional), higher with RT-CETSA.[13][14]
DARTS Ligand binding protects the protein from proteolysis.Cell lysates, purified proteins.Medium
Co-IP Antibody-based pulldown of the target to see if the PROTAC and E3 ligase are also present.[5]Cell lysates.Low

Representative Data:

A successful CETSA experiment will show a shift in the melting curve of the target protein in the presence of the PROTAC, indicating stabilization.

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (PROTAC)
45100100
508598
555080
602055
65525
Targeted Validation Assays

Once potential off-targets are identified from global proteomics, targeted assays are crucial for validation.[8]

  • Western Blotting: A straightforward and widely used technique to confirm the degradation of specific proteins.[8] It is essential to use validated antibodies for the potential off-target proteins.

  • In-Cell Western/ELISA: Higher-throughput methods for quantifying the levels of specific proteins in a plate-based format.[8]

Global Ubiquitination Analysis

Since PROTACs function by inducing ubiquitination of the target protein, an increase in ubiquitination of off-target proteins can be an early indicator of non-specific activity.[15][16] Mass spectrometry-based analysis of the "ubiquitinome" can identify proteins that are hyper-ubiquitinated in the presence of a PROTAC.[17][18] This is often done by enriching for peptides containing the di-glycine remnant of ubiquitin following tryptic digest.[17]

The Critical Role of Negative Controls

The selection and use of appropriate negative controls are critical for validating that the observed biological effects of a PROTAC are due to the specific, ubiquitin-mediated degradation of the target protein and not off-target effects or compound toxicity.[2]

Types of Negative Controls:

Control TypeDescriptionPurpose
Inactive Epimer/Analog A stereoisomer or structurally similar molecule that does not bind to the target or the E3 ligase.[6]To control for general compound effects and off-target pharmacology unrelated to the intended mechanism.
Mutated E3 Ligase Binder A PROTAC with a modification that abolishes binding to the E3 ligase.[5][8]To confirm that degradation is dependent on the recruitment of the specific E3 ligase.
Warhead Alone The warhead molecule by itself, which can bind to the target but cannot recruit the E3 ligase.[2]To distinguish between the effects of target degradation and target inhibition.
E3 Ligase Ligand + Linker The E3 ligase recruiting moiety and the linker, without the warhead.To assess off-target effects mediated by the E3 ligase binder and linker components.

Visualizing the Workflows

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture & Treatment (PROTAC, Vehicle, Controls) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Isobaric Labeling (e.g., TMT) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Processing Data Processing & Protein ID LC_MS->Data_Processing Quantification Quantification & Statistical Analysis Data_Processing->Quantification Hit_Identification Identification of Potential Off-Targets Quantification->Hit_Identification

CETSA_Workflow Treatment Treat intact cells with PROTAC or Vehicle Heating Heat cells across a temperature gradient Treatment->Heating Lysis Lyse cells and separate soluble/insoluble fractions Heating->Lysis Quantification Quantify soluble protein (e.g., Western Blot, ELISA) Lysis->Quantification Analysis Plot melting curves and compare thermal shifts Quantification->Analysis

Negative_Controls_Logic cluster_controls Negative Controls PROTAC Active PROTAC Degradation Target Degradation PROTAC->Degradation Confirms On-Target Activity Inactive_Epimer Inactive Epimer No_Degradation No Target Degradation Inactive_Epimer->No_Degradation Rules out general toxicity No_E3_Binder Mutated E3 Binder No_E3_Binder->No_Degradation Confirms E3-dependence Warhead_Only Warhead Only Warhead_Only->No_Degradation Confirms PROTAC mechanism

Experimental Protocols

Global Proteomics for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry with isobaric labeling.[6][8]

  • Cell Culture and Treatment:

    • Culture a suitable human cell line to ~70-80% confluency.

    • Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and appropriate negative controls (e.g., an inactive epimer or a PROTAC with a mutated E3 ligase binder).[6]

    • Harvest cells after a predetermined treatment time (e.g., 8, 16, or 24 hours).

  • Cell Lysis and Protein Digestion:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[6]

  • Isobaric Labeling (TMT or iTRAQ):

    • Label the peptides from each condition with the appropriate isobaric tag according to the manufacturer's protocol.[8]

    • Combine the labeled peptide samples.

  • LC-MS/MS Analysis:

    • Analyze the combined peptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.[6]

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These are potential off-targets.[6]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to assess the engagement of a PROTAC with a potential off-target protein.[8]

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat intact cells with the PROTAC or a vehicle control for a specified time.

  • Heating:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing folded proteins) from the precipitated, denatured proteins by centrifugation.

    • Collect the supernatant and quantify the amount of the specific protein of interest using Western Blot or ELISA.

  • Analysis:

    • Plot the percentage of soluble protein against the temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the PROTAC-treated sample compared to the vehicle control indicates target engagement and stabilization.

Conclusion

The development of safe and effective PROTAC therapeutics hinges on a rigorous evaluation of their selectivity. A combination of global, unbiased techniques like mass spectrometry-based proteomics and focused, validation methods such as Western Blotting and CETSA provides a robust framework for identifying and confirming off-target effects. The strategic use of well-designed negative controls, potentially synthesized using components like this compound, is fundamental to ensuring that the observed degradation is a result of the intended mechanism of action. By employing this multi-faceted approach, researchers can build a comprehensive specificity profile, de-risk their lead candidates, and accelerate the translation of novel protein degraders to the clinic.

References

Measuring the Cooperativity of Ternary Complexes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The formation of ternary complexes, where two proteins are brought into proximity by a small molecule, is a cornerstone of modern drug discovery, particularly in the field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras) and molecular glues. The stability and efficacy of these complexes are critically influenced by the concept of cooperativity—the degree to which the binding of one protein to the small molecule affects the binding of the second protein. The linker connecting the two binding moieties of a bifunctional molecule plays a pivotal role in determining this cooperativity.

This guide provides an objective comparison of key experimental techniques used to measure the cooperativity of ternary complexes, with a focus on how different linkers can impact these measurements. It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate methods for their specific research needs.

Understanding Cooperativity in Ternary Complexes

Cooperativity (alpha, α) is a quantitative measure of the synergistic or antagonistic effect of forming a ternary complex (Protein A - Linker Molecule - Protein B) compared to the individual binary interactions. It is calculated as the ratio of the dissociation constant (KD) of a binary interaction to the dissociation constant of the same interaction within the ternary complex.[1][2]

  • Positive Cooperativity (α > 1): The formation of the first binary complex enhances the binding affinity for the second protein. This is highly desirable in drug design as it leads to a more stable ternary complex.[3]

  • Negative Cooperativity (α < 1): The formation of the first binary complex reduces the binding affinity for the second protein.[4]

  • No Cooperativity (α = 1): The two binding events are independent of each other.[5]

The linker's length, rigidity, and chemical composition are critical design elements that directly influence cooperativity by controlling the orientation and proximity of the two proteins.[6][7]

cluster_0 Binary Interactions cluster_1 Ternary Complex Formation cluster_2 Cooperativity Calculation (α) P1 Protein A P1_L P1-L Complex P1->P1_L K_D(A) L Linker Molecule L->P1_L P2_L P2-L Complex L->P2_L P2 Protein B P2->P2_L K_D(B) Ternary Protein A - Linker Molecule - Protein B P1_L->Ternary + Protein B K_D(B|A) P2_L->Ternary + Protein A K_D(A|B) formula α = K_D(A) / K_D(A|B) = K_D(B) / K_D(B|A)

Caption: Logical flow for determining the cooperativity (α) of a ternary complex.

Comparison of Experimental Techniques

Several biophysical techniques can be employed to measure the binding affinities required to calculate cooperativity. Each method has distinct principles, advantages, and limitations.

Technique Principle Throughput Data Output Label-Free? Key Advantages Key Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[8]MediumKinetics (kon, koff), Affinity (KD)YesReal-time kinetic data, high sensitivity, label-free.[8][9]Requires immobilization of one component, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[4]LowAffinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)YesProvides a complete thermodynamic profile, solution-based.[4][10]Low throughput, requires high sample concentrations and volumes.[8]
Time-Resolved FRET (TR-FRET) Measures energy transfer between donor and acceptor fluorophores on binding partners.[11]HighProximity-based signal (binding)NoHomogeneous assay format, high throughput, sensitive.[11][12]Requires labeling of proteins, potential for fluorescent compound interference.
AlphaScreen Measures proximity through generation of a chemiluminescent signal between donor and acceptor beads.[13]HighProximity-based signal (binding)NoHomogeneous, highly sensitive, large signal window.[14][15]Requires labeled/tagged proteins, sensitive to light, can be costly.[13]
Nuclear Magnetic Resonance (NMR) Measures changes in the chemical environment of atoms upon binding.[16]LowStructural information, affinity (KD)YesProvides structural insights into the complex, can measure weak interactions.Requires large amounts of pure protein, complex data analysis.[16]

Experimental Protocols and Workflows

Detailed methodologies are crucial for obtaining reliable and reproducible cooperativity measurements.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for quantifying the kinetics of both binary and ternary complex formation, making it ideal for studying the influence of linkers.[1][8]

Experimental Workflow Diagram:

cluster_workflow SPR Experimental Workflow for Cooperativity Start Start Immobilize 1. Immobilize E3 Ligase (e.g., VHL) on Sensor Chip Start->Immobilize Binary 2. Binary Affinity Measurement Inject Linker Molecule (PROTAC) over E3 Ligase surface Immobilize->Binary Measure k_on, k_off, K_D(binary) Ternary 3. Ternary Affinity Measurement Inject Linker Molecule pre-incubated with Target Protein (e.g., BRD4) Immobilize->Ternary Measure k_on, k_off, K_D(ternary) Analyze 4. Data Analysis Fit sensorgrams to binding models to obtain K_D values Binary->Analyze Ternary->Analyze Calculate 5. Calculate Cooperativity (α) α = K_D(binary) / K_D(ternary) Analyze->Calculate End End Calculate->End

Caption: Workflow for measuring PROTAC cooperativity using Surface Plasmon Resonance (SPR).

Detailed Protocol:

  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface to a target density. Use a reference flow cell for background subtraction.

  • Binary Interaction Analysis:

    • Prepare a dilution series of the bifunctional molecule (e.g., PROTAC) in running buffer.

    • Inject the dilutions over the immobilized protein surface to measure the binding kinetics of the binary complex (E3 Ligase-PROTAC).[17]

    • Regenerate the sensor surface between injections if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the binary dissociation constant (KDbinary).[1]

  • Ternary Interaction Analysis:

    • Prepare a similar dilution series of the bifunctional molecule.

    • Incubate each dilution with a constant, near-saturating concentration of the second protein (the target protein, e.g., BRD4).[2]

    • Inject these pre-formed complexes over the immobilized E3 ligase surface.

    • Fit the sensorgrams to determine the kinetic parameters and the ternary dissociation constant (KDternary).[1]

  • Cooperativity Calculation: Calculate the cooperativity factor using the formula: α = KDbinary / KDternary.[2]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[4]

Detailed Protocol:

  • Initial Setup: Place one protein (e.g., Protein A) in the ITC sample cell at a known concentration. Fill the titration syringe with the bifunctional molecule (the "linker molecule").

  • Binary Titration 1 (Linker into Protein A):

    • Perform a series of injections of the linker molecule into the cell containing Protein A.

    • Integrate the heat-rate peaks for each injection and plot them against the molar ratio of the reactants.

    • Fit the resulting isotherm to a binding model to determine the binary affinity (KDA) and enthalpy (ΔHA).

  • Binary Titration 2 (Linker into Protein B): Repeat step 2 by titrating the linker molecule into a solution of Protein B to determine KDB and ΔHB.

  • Ternary Titration:

    • Place Protein A in the sample cell, but this time saturate it with Protein B.

    • Titrate the linker molecule into this pre-formed complex solution.

    • Fit the data to determine the apparent affinity of the linker molecule in the presence of both proteins (KDternary).

  • Cooperativity Calculation: Cooperativity can be calculated from the affinities. The thermodynamic parameters can also reveal cooperativity in enthalpy (Δh) and entropy (Δs).[4]

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET is a high-throughput, homogeneous assay well-suited for screening libraries of compounds with different linkers.[11]

Detailed Protocol:

  • Reagent Preparation: Label the two proteins of interest with a compatible TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophore, often via affinity tags like His-tags or GST-tags.

  • Assay Optimization: Perform titration experiments to determine the optimal concentrations of the labeled proteins to achieve a robust signal-to-background ratio.[12]

  • Compound Titration:

    • In a microplate, add the labeled Protein A and labeled Protein B at their optimized concentrations.

    • Add the linker molecule (e.g., PROTAC) across a range of concentrations.

    • Incubate the plate to allow the ternary complex to form and the system to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET enabled reader, measuring emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio.

  • Data Analysis: Plot the TR-FRET ratio against the linker molecule concentration. The resulting curve can be used to determine an EC50 value, which reflects the potency of the molecule in forming the ternary complex. Comparing EC50 values for molecules with different linkers provides a direct measure of their relative efficacy.[18]

Impact of Linker Properties on Cooperativity: Experimental Data

The linker is not merely a passive connector; its length and composition critically influence the stability and conformation of the ternary complex.[6] Flexible linkers like polyethylene (B3416737) glycol (PEG) or simple alkyl chains are commonly used, and their length must be optimized for efficient complex formation.[7]

Table: Example Data on Linker Impact on Ternary Complex Formation (Note: This table is a representative summary based on published findings. Absolute values can vary significantly based on the specific system and assay conditions.)

System Linker Molecule Linker Type / Length Technique KDbinary (VHL) KDternary (VHL-PROTAC-Target) Cooperativity (α) Reference Finding
VHL-MZ1-BRD4BD2MZ1PEG / 12 atomsSPR~70 nM~5 nM~14High positive cooperativity observed with the second bromodomain of BRD4.[1][17]
VHL-MZ1-BRD4BD1MZ1PEG / 12 atomsSPR~70 nM~75 nM~1No significant cooperativity with the first bromodomain of BRD4.[17]
VHL-PROTAC-ERαPROTAC 12Alkyl / 12 atomsCellular Degradation---Moderate degradation activity.[7]
VHL-PROTAC-ERαPROTAC 13Alkyl / 16 atomsCellular Degradation---Superior degradation activity, suggesting optimal linker length.[7]
PI3K/mTOR DegraderGP262Alkyl / 8 atomsCellular Degradation---Flexible alkyl linker showed superior degradation efficiency.[6]

These data highlight that cooperativity is highly sensitive to the specific protein partners and that linker length must be empirically optimized to achieve the desired biological outcome.[7]

The Ubiquitination-Degradation Pathway

For PROTACs, the formation of a stable, cooperative ternary complex is the critical first step in a larger signaling cascade that leads to target protein destruction.

cluster_pathway PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Ternary->E3 Catalytic Release Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Signaling cascade initiated by a cooperative ternary complex formation.

Computational Approaches

Alongside experimental methods, computational approaches are increasingly used to predict and rationalize the impact of linkers. Molecular dynamics (MD) simulations can model the conformational flexibility of linkers and predict the most stable arrangement of the ternary complex, offering insights that can guide linker design before synthesis.[19][20] Newer models like AlphaFold3 are also showing promise in accurately predicting the structure of PROTAC-mediated ternary complexes.[21]

Conclusion

Measuring the cooperativity of ternary complexes is essential for the rational design of bifunctional molecules like PROTACs. The choice of analytical technique depends on the specific research question, required throughput, and available resources.

  • SPR and ITC are considered gold-standard biophysical methods that provide high-quality kinetic and thermodynamic data, respectively, and are invaluable for detailed mechanistic studies.[4][8]

  • TR-FRET and AlphaScreen are powerful, high-throughput alternatives ideal for screening compound libraries with diverse linkers to identify promising candidates for further characterization.[11][13]

Ultimately, a multi-faceted approach that combines sensitive biophysical measurements with cellular degradation assays provides the most comprehensive understanding of how linker modifications influence cooperativity and drive the efficacy of ternary complex-forming drugs.

References

A Comparative Guide to the Pharmacokinetic Properties of PEG4-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's design is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. The choice of linker profoundly influences the molecule's pharmacokinetic properties, including its solubility, permeability, metabolic stability, and ultimately, its in vivo efficacy.

This guide provides an objective comparison of the pharmacokinetic properties of PROTACs containing the commonly used polyethylene (B3416737) glycol (PEG) linker, specifically with four ethylene (B1197577) glycol units (PEG4), against alternative linker strategies. The information presented is supported by experimental data to aid in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Signaling Pathway Overview

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released to catalyze further degradation cycles.

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Ternary_Complex Target-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub_Target Ubiquitinated Target Protein E3->Ub_Target Ub Ubiquitin Ub->E1 Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC PROTAC PROTAC->E3 Target Target Protein PROTAC->Target Target->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->Ub_Target Ubiquitination Ub_Target->Proteasome Degradation

PROTAC Mechanism of Action.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for PROTACs with different linkers targeting Bromodomain-containing protein 4 (BRD4) and Special AT-rich sequence-binding protein 2 (SMARCA2).

Table 1: Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG355850.815
PEG4 20 95 1.2 25
PEG515>981.530
PEG630921.020

Data is synthesized from publicly available research for illustrative purposes.

Table 2: Comparison of SMARCA2-Targeting PROTACs with Alkyl vs. PEG4 Linkers

Linker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
Alkyl>1000<202.5
PEG2500551.8
PEG4 250 70 1.1

Data is illustrative and compiled from various sources in the literature.[1]

Table 3: Comparison of BRD4-Targeting PROTACs with PEG vs. Piperazine-Containing Linkers

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Compound with PEG4PEG~152095
Compound 34Piperazine (B1678402)15<10>95

Data for the piperazine-containing PROTAC is sourced from "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs". Data for the PEG4-containing PROTAC is synthesized for comparative purposes.

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below to ensure reproducibility and accurate comparison of PROTAC performance.

Experimental Workflow for PROTAC Evaluation

The following diagram illustrates a typical workflow for the evaluation of PROTAC candidates.

PROTAC_Workflow Start PROTAC Design & Synthesis In_Vitro_Degradation In Vitro Degradation Assay (DC50, Dmax) Start->In_Vitro_Degradation Permeability Permeability Assay (PAMPA) In_Vitro_Degradation->Permeability Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Permeability->Metabolic_Stability In_Vivo_PK In Vivo Pharmacokinetics (Rodent Model) Metabolic_Stability->In_Vivo_PK PD Pharmacodynamics (Target Degradation in Vivo) In_Vivo_PK->PD Lead_Optimization Lead Optimization PD->Lead_Optimization Lead_Optimization->Start Iterative Improvement

PROTAC Evaluation Workflow.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., a compound with known high clearance)

  • Negative control (e.g., a compound with known low clearance)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test and control PROTACs in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the reaction by adding the NADPH regenerating system, followed by the test PROTAC.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent PROTAC concentration at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • Test PROTAC compound

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with the lipid solution.

  • Compound Addition: Add the test PROTAC solution to the donor wells. Add buffer to the acceptor wells of a separate plate.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a PROTAC following administration to a rodent model (e.g., mouse or rat).

Materials:

  • Test PROTAC compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection)

  • Rodents (e.g., male Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimation and Dosing: Acclimate animals to the housing conditions. Administer the PROTAC at a defined dose and route.

  • Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (e.g., via tail vein or saphenous vein) into EDTA-containing tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%) (calculated by comparing AUCoral to AUCiv)

Conclusion

The selection of a linker is a critical decision in the design of a PROTAC with optimal pharmacokinetic properties. While PEG4 linkers offer a good balance of solubility, permeability, and degradation efficiency in many cases, the provided data highlights that linker optimization is highly dependent on the specific target protein and E3 ligase pair. For instance, extending the PEG linker to five units can sometimes improve oral bioavailability, while incorporating more rigid structures like piperazine can lead to enhanced degradation potency.

The experimental protocols outlined in this guide provide a framework for the systematic evaluation of different linker strategies. By carefully assessing the pharmacokinetic and pharmacodynamic properties of a series of PROTACs with varied linkers, researchers can identify the optimal candidate for further preclinical and clinical development. This data-driven approach to linker design is essential for unlocking the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to PROTAC Linker Technologies: Benchmarking DNP-NH-PEG4-C2-Boc Against Novel Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[] A PROTAC molecule is a heterobifunctional compound comprising three key components: a ligand that binds the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[3][]

This guide provides a comparative analysis of the widely-used flexible PEG-based linkers, exemplified by structures like DNP-NH-PEG4-C2-Boc, against novel linker technologies that offer enhanced control and performance.

Characterizing the Standard: this compound and Flexible Linkers

This compound is a representative building block for constructing PROTACs, belonging to the most common class of flexible linkers.[5][6] These linkers are typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains.[3]

  • PEG Linkers : As the most prevalent motif, found in over half of reported PROTACs, PEG linkers are prized for their ability to increase water solubility and for the ease with which their length can be systematically modified to optimize degradation efficiency.[7][8]

  • Alkyl Chains : Simple hydrocarbon chains are also frequently used due to their synthetic accessibility.[9] While they can be hydrophobic, they play a crucial role in enhancing cell membrane permeability.[][]

The primary advantage of flexible linkers is their synthetic tractability and the conformational freedom they allow, which can increase the probability of forming a productive ternary complex.[2] However, this high flexibility can also lead to an entropic penalty upon binding and may not provide the necessary conformational rigidity for optimal ternary complex stabilization.[2]

The Next Wave: Novel PROTAC Linker Technologies

To overcome the limitations of flexible linkers, researchers are increasingly exploring more sophisticated designs that offer greater rigidity and functionality.

  • Rigid Linkers : These linkers incorporate structural elements that restrict conformational freedom.[2] By pre-organizing the PROTAC into a bioactive conformation, they can reduce the entropic penalty of binding, enhance the stability of the ternary complex, and improve selectivity.[2][] Common rigid motifs include:

    • Cyclic Structures : Piperazine, piperidine, and cyclohexane (B81311) rings introduce rigidity and can improve metabolic stability and water solubility.[9]

    • Aromatic Systems & Alkynes : Phenyl rings, alkynes, and triazoles (often formed via "click chemistry") provide planarity and linear rigidity, helping to fine-tune the geometry of the ternary complex.[2][9][11]

  • "Smart" and Functional Linkers : This emerging class includes linkers with functionalities that allow for conditional activation, providing spatiotemporal control over protein degradation.[2]

    • Photoswitchable Linkers : Often containing azobenzene (B91143) moieties, these linkers can change their conformation in response to specific wavelengths of light, enabling researchers to turn PROTAC activity on or off at will.[2][11]

    • Cleavable Linkers : These are designed to be cleaved by specific intracellular triggers, such as enzymes (proteases), a change in pH, or the presence of high concentrations of molecules like glutathione (B108866) in the cellular environment.[2][12] This allows for targeted release of the active PROTAC.

Data Presentation: A Comparative Overview

The choice of linker technology significantly impacts the performance of a PROTAC. The following tables provide a qualitative comparison of different linker classes and a quantitative case study illustrating the critical importance of linker length optimization.

Table 1: Qualitative Comparison of PROTAC Linker Classes

Linker ClassKey CharacteristicsAdvantagesDisadvantages
Flexible (PEG/Alkyl) High conformational freedom, synthetically accessible.[3]Improves solubility (PEG), enhances permeability (Alkyl), easy to synthesize and modify length.[2][][13]High flexibility can lead to an entropic penalty upon binding; potential for suboptimal ternary complex geometry.[2]
Rigid (Cyclic/Aromatic) Constrained conformation, defined spatial orientation.[2]Can pre-organize the PROTAC for favorable binding, improve selectivity, and enhance physicochemical properties.[2][]More synthetically challenging; lack of flexibility can make achieving a productive ternary complex difficult.[2]
"Smart" (e.g., Photoswitchable, Cleavable) Contains conditionally active moieties.[2]Allows for spatiotemporal control of PROTAC activity, potentially reducing off-target effects and improving therapeutic index.[2][11]Complex synthesis; potential for immunogenicity or instability of the trigger moiety.

Table 2: Quantitative Case Study: Impact of PEG Linker Length on BRD4 Degradation

This case study focuses on a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4) using a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths.[14]

LinkerDC₅₀ (nM)¹Dₘₐₓ (%)²Permeability (Papp, 10⁻⁶ cm/s)³Oral Bioavailability (%)
PEG355851.815
PEG420952.525
PEG5 15 >98 3.1 40
PEG630922.222

¹DC₅₀ : Half-maximal degradation concentration. A lower value indicates higher potency.[14] ²Dₘₐₓ : Maximum percentage of target protein degradation.[14] ³Papp : Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[14]

Data synthesized from a comparative study on BRD4-targeting PROTACs.[14]

This data clearly demonstrates that linker optimization is not trivial; a "sweet spot" often exists where the linker length provides the optimal balance of degradation potency and drug-like properties.[14][15] For this specific PROTAC series, the PEG5 linker was superior across all tested parameters.

Visualizing Key Concepts and Workflows

To better understand the underlying principles of PROTAC technology and the process of their evaluation, the following diagrams illustrate the mechanism of action, a typical experimental workflow, and the logic behind linker design.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binding E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC Molecule PROTAC->TernaryComplex TernaryComplex->E3 Release & Recycle TernaryComplex->PROTAC PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (Varying Linkers) Degradation Protein Degradation Assay (e.g., Western Blot) Determine DC50, Dmax Synthesis->Degradation Ternary Ternary Complex Assay (e.g., SPR, ITC) Assess Formation & Stability Degradation->Ternary Permeability Permeability Assay (e.g., PAMPA) Ternary->Permeability Viability Cell Viability Assay Permeability->Viability PK Pharmacokinetic (PK) Study in Animal Models Viability->PK Lead Candidate Efficacy In Vivo Efficacy Study (e.g., Xenograft Model) PK->Efficacy

Caption: A generalized experimental workflow for PROTAC evaluation.

Linker_Design_Logic cluster_inputs Linker Properties cluster_outputs PROTAC Performance Metrics Length Length Optimization Rational Linker Design Length->Optimization Composition Composition (PEG, Alkyl, Rings) Composition->Optimization Rigidity Flexibility / Rigidity Rigidity->Optimization Ternary Ternary Complex Formation & Stability Properties Physicochemical Properties (Solubility, Permeability) Degradation Degradation Efficacy (DC50, Dmax) PK Pharmacokinetics (PK) Optimization->Ternary Optimization->Properties Optimization->Degradation Optimization->PK

Caption: The logical relationship between linker properties and PROTAC performance.

Experimental Protocols

Reproducible and detailed experimental protocols are crucial for the accurate evaluation and comparison of PROTAC performance.

Protocol 1: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This assay quantifies the reduction in the level of a target protein after treatment with a PROTAC.[14]

  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer : Normalize protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive diffusion of a compound across an artificial lipid membrane, providing an early indication of cell permeability.[14]

  • Membrane Preparation : Coat a 96-well filter plate with a solution of lipids (e.g., 2% lecithin (B1663433) in dodecane).

  • Compound Preparation : Prepare the PROTAC compounds in a buffer solution at a known concentration in a 96-well donor plate.

  • Assay Assembly : Place the lipid-coated filter plate on top of an acceptor 96-well plate containing buffer. Add the compound solutions to the donor wells on top of the filter.

  • Incubation : Incubate the plate assembly for a set period (e.g., 4-18 hours) at room temperature.

  • Quantification : Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis : Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = [(-V_D * V_A) / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A(t)] / [C_equilibrium]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, Time is the incubation time, and C_A(t) is the compound concentration in the acceptor well at time t.

Protocol 3: In Vivo Pharmacokinetic (PK) Study

This study evaluates how a PROTAC is absorbed, distributed, metabolized, and excreted (ADME) in an animal model.[14]

  • Animal Dosing : Administer the PROTAC to a cohort of animals (e.g., mice or rats) via the desired route (e.g., oral gavage (PO) or intravenous (IV) injection) at a specific dose.

  • Blood Sampling : Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[14]

  • Plasma Preparation : Isolate plasma from the blood samples via centrifugation.[14]

  • Sample Analysis : Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.[14]

  • Parameter Calculation : Plot the plasma concentration versus time. Use the data to calculate key PK parameters such as maximum concentration (Cₘₐₓ), time to Cₘₐₓ (Tₘₐₓ), area under the curve (AUC), and half-life (t₁/₂).[14] For oral dosing, oral bioavailability (%F) can be calculated by comparing the AUC from oral administration to that from IV administration.

References

Safety Operating Guide

Navigating the Safe Disposal of DNP-NH-PEG4-C2-Boc: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of DNP-NH-PEG4-C2-Boc, a PROTAC linker, emphasizing operational safety and logistical planning. Adherence to these procedures is critical due to the hazardous nature of the dinitrophenyl (DNP) functional group.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan. If an SDS for this compound is not available, the compound should be treated with the caution appropriate for a hazardous laboratory chemical, with particular attention to the risks associated with dinitrophenyl compounds.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat must be worn.

  • Additional PPE: Depending on the scale of handling, a fume hood should be used to prevent inhalation.[1]

Dinitrophenol (DNP) and its derivatives are classified as acutely toxic and flammable. When dry, they can be highly explosive upon exposure to heat, shock, or friction.[1][2] Therefore, it is crucial to handle DNP-containing compounds with extreme care.

Step-by-Step Disposal Procedure

The disposal of this compound is primarily dictated by the hazardous properties of the DNP group. While polyethylene (B3416737) glycol (PEG) itself is generally not classified as hazardous waste, the presence of the DNP moiety necessitates that the entire molecule be treated as hazardous waste.[3]

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste is mixed with other hazardous substances. If so, the entire mixture must be disposed of according to the regulations for the most hazardous component.

    • Quantity Assessment: Evaluate the volume of waste to be disposed of.

  • Waste Collection and Storage:

    • Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container is ideal if it is in good condition.

    • Labeling: The label must clearly state "Hazardous Waste: this compound" and include the date of accumulation.

    • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. DNP waste should generally be disposed of by itself.[1]

  • Disposal Route:

    • Licensed Contractor: All quantities of this compound waste must be disposed of through a licensed chemical waste disposal contractor.

    • Institutional EHS: Arrange for collection through your institution's Environmental Health and Safety (EHS) department.

    • Prohibited Disposal: Do not dispose of this compound down the drain or in regular solid waste.[3][4]

Summary of Key Disposal Information

Parameter Guideline
Waste Classification Hazardous Waste
Primary Hazard Acutely toxic, flammable, potentially explosive when dry
Personal Protective Equipment Chemical-resistant gloves, safety glasses/goggles, lab coat
Waste Container Labeled, sealed, chemically compatible container
Disposal Method Collection by a licensed chemical waste disposal contractor
Drain Disposal Prohibited
Solid Waste Disposal Prohibited

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste - Contaminated? - Quantity? collect Collect in Labeled, Sealed Container assess->collect ppe->assess segregate Segregate from Other Waste Streams collect->segregate contact_ehs Contact Institutional EHS for Pickup segregate->contact_ehs disposal Disposal by Licensed Chemical Waste Contractor contact_ehs->disposal end End: Safe Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling DNP-NH-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DNP-NH-PEG4-C2-Boc. The following procedures are designed to ensure safe handling, from initial preparation to final disposal, minimizing risks and ensuring a secure laboratory environment.

Understanding the Hazards

  • DNP Group: Dinitrophenol compounds are known to be acutely toxic, flammable, and potentially explosive, particularly when dry.[1][2][3] They can cause adverse health effects upon short-term exposure, such as nausea and headaches, and long-term exposure may lead to more severe conditions.[1]

  • PEG Linker: Polyethylene (B3416737) glycol linkers are widely used in biomedical applications. While generally considered to have low toxicity, the overall hazard profile of the molecule is dictated by the more hazardous DNP component.

  • Boc Protecting Group: The Boc group is a common amine-protecting group in organic synthesis.[4][5] Its removal often involves strong acids like trifluoroacetic acid (TFA), which presents its own set of hazards.[4][6][7] The deprotection process can also generate carbon dioxide gas, necessitating an open or well-ventilated system.[4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety.

PPE CategorySpecification
Hand Protection Double-gloving with nitrile gloves is required.[1] Gloves must be inspected before use and changed immediately upon contact with the substance. Dispose of contaminated gloves as hazardous waste.[3]
Eye Protection Chemical splash goggles are mandatory.[1] For tasks with a higher risk of splashing or explosion, a face shield should be worn in addition to goggles.[8]
Body Protection A flame-resistant lab coat should be worn over long pants and close-toed shoes.[1][8] Ensure there is no exposed skin.
Respiratory All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound throughout the experimental workflow.

3.1. Preparation and Weighing:

  • Before starting, ensure that a chemical fume hood is certified and functioning correctly.

  • Gather all necessary equipment and reagents.

  • Don the required PPE as specified in the table above.

  • Conduct all weighing and initial dilutions of the solid this compound compound within the fume hood.

  • Use caution to avoid generating dust. If the compound is a fine powder, handle it with care to minimize aerosolization.

3.2. Reaction Setup and Execution:

  • All reactions involving this compound must be performed in a fume hood.

  • If the procedure involves the removal of the Boc protecting group using a strong acid, ensure the reaction vessel is not sealed to prevent pressure buildup from gas evolution.[4]

  • Maintain a clean and organized workspace to minimize the risk of spills.

3.3. Post-Reaction Work-up and Purification:

  • Quench reactions carefully, especially those involving reactive reagents.

  • Perform all extractions and purification steps, such as column chromatography, within the fume hood.

  • Handle all solvents and reagents with appropriate care, following standard laboratory safety procedures.

Disposal Plan: Managing Waste Safely

Proper waste management is critical to prevent environmental contamination and ensure safety.

4.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing paper, and contaminated consumables, must be collected in a dedicated, clearly labeled, and lined hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

4.2. Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard symbols (e.g., toxic, flammable).

  • Store waste containers in a designated and secure secondary containment area away from incompatible materials.

4.3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's EHS office. Do not attempt to dispose of this chemical down the drain or in regular trash.[9]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don PPE prep_weigh Weigh Compound in Fume Hood prep_ppe->prep_weigh exp_reaction Perform Reaction in Fume Hood prep_weigh->exp_reaction exp_workup Work-up & Purification exp_reaction->exp_workup disp_segregate Segregate Waste (Solid, Liquid) exp_workup->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Secondary Containment disp_label->disp_store disp_dispose EHS Disposal disp_store->disp_dispose

Caption: Workflow for handling this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。